molecular formula C30H34O5 B8259483 Guajadial D

Guajadial D

Cat. No.: B8259483
M. Wt: 474.6 g/mol
InChI Key: FKDKMNYVVXIPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guajadial D is a useful research compound. Its molecular formula is C30H34O5 and its molecular weight is 474.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5',7'-dihydroxy-4-methyl-4'-phenyl-1-propan-2-ylspiro[2,3,4,4a,5,6-hexahydro-1H-naphthalene-7,2'-3,4-dihydrochromene]-6',8'-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34O5/c1-17(2)20-10-9-18(3)21-11-12-30(14-23(20)21)13-22(19-7-5-4-6-8-19)26-28(34)24(15-31)27(33)25(16-32)29(26)35-30/h4-8,14-18,20-22,33-34H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDKMNYVVXIPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2=CC3(CCC12)CC(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Guajadial: A Comprehensive Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has emerged as a promising natural compound with multifaceted pharmacological activities.[1][2] Extensive research has demonstrated its potential as an anti-cancer, anti-estrogenic, and multidrug resistance-reversing agent. This technical guide provides an in-depth overview of the core mechanism of action of Guajadial, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanisms of Action

Guajadial exerts its biological effects through the modulation of several key cellular signaling pathways, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and reversal of drug resistance. Its mechanism of action is notably similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[3][4][5][6]

Anti-Estrogenic Activity

Guajadial exhibits significant anti-estrogenic properties, suggesting its potential in the treatment of estrogen receptor-positive (ER+) cancers.[3][5][6] This activity is attributed to its structural similarity to tamoxifen, allowing it to act as a competitive inhibitor of estrogen at the estrogen receptor (ER).[3][6] By binding to the ER, Guajadial prevents the conformational changes required for the transcription of estrogen-dependent genes that promote cell proliferation.[6]

Reversal of Multidrug Resistance (MDR)

A major challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters.[1][7][8][9] Guajadial has been shown to reverse MDR in drug-resistant breast cancer cells by inhibiting the expression of ABC transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][6][10] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby restoring their efficacy.

Modulation of Key Signaling Pathways

Guajadial's anti-cancer effects are underpinned by its ability to interfere with critical signaling cascades that regulate cell growth, survival, and proliferation.

  • PI3K/Akt Pathway: Guajadial has been demonstrated to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1][6][10] This pathway is a central regulator of cell survival and proliferation, and its inhibition by Guajadial contributes to the induction of apoptosis in cancer cells. The inactivation of this pathway is also implicated in its ability to overcome drug resistance.[1]

  • Ras/MAPK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Guajadial has been found to inhibit the Ras/MAPK pathway, further contributing to its anti-proliferative effects.[11][12][13]

  • NF-κB Signaling Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation and cancer. Guajadial has been shown to suppress the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anti-cancer properties.[14][15][16]

  • AMPK/ACC Signaling Pathway: In contrast to its inhibitory effects on pro-growth pathways, Guajadial has been suggested to activate the AMP-activated protein kinase (AMPK) pathway.[17][18][19][20] AMPK is a key sensor of cellular energy status, and its activation can lead to the inhibition of anabolic processes and the promotion of catabolic processes, ultimately suppressing cancer cell growth.

Quantitative Data

The following tables summarize the key quantitative data reported for Guajadial's biological activities.

Cell Line Assay Parameter Value Reference
MCF-7 (human breast cancer)Anti-proliferativeTotal Growth Inhibition (TGI)5.59 µg/mL[5][21]
MCF-7 BUS (human breast cancer)Anti-proliferativeTotal Growth Inhibition (TGI)2.27 µg/mL[5][21]
MDA-MB-231 (human breast cancer)Anti-proliferativeTotal Growth Inhibition (TGI)5.13 µg/mL[5]
A549 (human non-small cell lung cancer)Anti-proliferativeIC503.58 µM

Table 1: In Vitro Anti-proliferative Activity of Guajadial.

Animal Model Assay Dose Effect Reference
Pre-pubescent ratsUterotrophic Assay12.5, 25, and 50 mg/kgSignificant inhibition of estradiol-induced uterine proliferation[5][22]

Table 2: In Vivo Anti-estrogenic Activity of Guajadial.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Guajadial.

Sulforhodamine B (SRB) Assay for Anti-proliferative Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.[3][4][23][24][25]

  • Cell Plating: Seed adherent cancer cells in 96-well microtiter plates at an appropriate density and allow them to attach for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of Guajadial for a specified duration (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[23]

  • Washing: Wash the plates four to five times with 1% acetic acid or tap water to remove the TCA.[23] Air-dry the plates completely.

  • Staining: Add 0.04% or 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[23]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[23] Air-dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.[23] The absorbance is proportional to the cellular protein mass.

E-Screen (Estrogen Screen) Assay for Anti-Estrogenic Activity

This bioassay assesses the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 breast cancer cells.[26][27][28][29][30]

  • Cell Culture: Culture MCF-7 cells in a phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove endogenous steroids.

  • Cell Seeding: Plate the cells in 24-well plates and allow them to attach.

  • Treatment: Treat the cells with various concentrations of Guajadial in the presence and absence of a fixed concentration of 17β-estradiol (E2). Include controls for vehicle, E2 alone, and Guajadial alone.

  • Incubation: Incubate the plates for a period of 6 days.

  • Cell Number Determination: After incubation, detach the cells and count them using a cell counter or determine the cell biomass using an assay like the SRB assay.

  • Data Analysis: Compare the proliferation of cells treated with Guajadial and E2 to the proliferation of cells treated with E2 alone to determine the anti-estrogenic effect.

Uterotrophic Assay in Immature Rats for In Vivo Anti-Estrogenic Activity

This in vivo assay is a standard method to assess the estrogenic and anti-estrogenic effects of compounds.[2][31][32][33][34]

  • Animal Model: Use immature female rats (e.g., 21-22 days old).

  • Dosing: Administer Guajadial (e.g., by oral gavage or subcutaneous injection) daily for three consecutive days. For anti-estrogenicity testing, co-administer with a standard estrogen like ethinyl estradiol.

  • Endpoint Measurement: On the fourth day, euthanize the animals and carefully dissect the uterus. Record the wet and blotted weight of the uterus.

  • Data Analysis: A significant decrease in the uterine weight in the Guajadial- and estrogen-treated group compared to the estrogen-only treated group indicates anti-estrogenic activity.

Western Blot Analysis of Signaling Pathways

This technique is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation or inhibition.[35][36][37][38][39]

  • Cell Lysis: Treat cancer cells with Guajadial for a specified time, then lyse the cells in a suitable buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, P-gp, BCRP).

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Guajadial and a typical experimental workflow for its characterization.

Guajadial_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras Activates ER Estrogen Receptor Proliferation Gene Transcription (Proliferation, Survival) ER->Proliferation Promotes ABC ABC Transporters (P-gp, BCRP) DrugEfflux Drug Efflux ABC->DrugEfflux Mediates Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes IKK IKK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB NFkappaB->Proliferation Promotes AMPK AMPK AMPK->Proliferation Inhibits Proliferation->Apoptosis Suppresses Guajadial Guajadial Guajadial->ER Inhibits Guajadial->ABC Inhibits Expression Guajadial->PI3K Inhibits Guajadial->Ras Inhibits Guajadial->IKK Inhibits Guajadial->AMPK Activates Estrogen Estrogen Estrogen->ER Binds & Activates

Caption: Signaling pathways modulated by Guajadial.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mdr MDR Reversal Studies SRB Anti-proliferative Assay (SRB) Escreen Anti-estrogenic Assay (E-Screen) WesternBlot Mechanism of Action (Western Blot) Uterotrophic Anti-estrogenic Assay (Uterotrophic) Xenograft Antitumor Efficacy (Xenograft Model) MDR_WB ABC Transporter Expression (Western Blot) Chemosensitivity Chemosensitivity Assays Guajadial Guajadial (Test Compound) Guajadial->SRB Guajadial->Escreen Guajadial->WesternBlot Guajadial->Uterotrophic Guajadial->Xenograft Guajadial->MDR_WB Guajadial->Chemosensitivity

Caption: Experimental workflow for Guajadial characterization.

References

The Putative Biosynthetic Pathway of Guajadial D: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Guajadial D, a significant meroterpenoid found in Psidium guajava (guava). Drawing from biomimetic synthesis studies and phytochemical analyses, this document outlines the proposed enzymatic steps, details relevant experimental protocols, and presents quantitative data on key precursors. This guide is intended to serve as a valuable resource for researchers investigating meroterpenoid biosynthesis, natural product chemistry, and the development of novel therapeutic agents.

Introduction to this compound

This compound is a member of the meroterpenoid class of natural products, which are hybrid molecules derived from both terpenoid and polyketide or other aromatic precursors.[1] Specifically, this compound is a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava.[2] Meroterpenoids from guava, including this compound and its analogues, have garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Understanding the biosynthetic pathway of these complex molecules is crucial for their sustainable production through synthetic biology approaches and for the generation of novel analogues with improved therapeutic profiles.

The Proposed Biosynthetic Pathway of this compound

While the specific enzymes from Psidium guajava have yet to be isolated and characterized, a widely accepted putative biosynthetic pathway for this compound has been proposed based on biomimetic chemical synthesis.[3][4] The key transformation is a hetero-Diels-Alder reaction, a powerful carbon-carbon bond-forming reaction that is known to be catalyzed by enzymes in other natural product pathways.[5][6]

The proposed pathway involves three primary precursors:

  • β-Caryophyllene: A bicyclic sesquiterpene that forms the terpenoid backbone of this compound.

  • Benzaldehyde: An aromatic aldehyde.

  • Diformylphloroglucinol: A polyketide-derived aromatic compound.

The biosynthesis is hypothesized to proceed through the following key steps:

  • Formation of an ortho-Quinone Methide (o-QM) Intermediate: Benzaldehyde and diformylphloroglucinol undergo a Knoevenagel condensation to form a reactive o-quinone methide intermediate. While the specific enzymes for this step in guava are unknown, the formation of o-QMs is a known enzymatic process in other organisms.[5]

  • Hetero-Diels-Alder Cycloaddition: The o-quinone methide then acts as a diene in a hetero-Diels-Alder reaction with β-caryophyllene serving as the dienophile. This cycloaddition reaction forms the core carbocyclic skeleton of this compound. The existence of natural Diels-Alderase enzymes suggests that this step is likely enzyme-catalyzed, ensuring the high stereoselectivity observed in the natural product.[6][7]

Below is a DOT language script for a diagram illustrating this proposed pathway.

This compound Biosynthetic Pathway cluster_product Product caryophyllene β-Caryophyllene guajadial_d This compound caryophyllene->guajadial_d Hetero-Diels-Alder Cycloaddition benzaldehyde Benzaldehyde o_qm ortho-Quinone Methide Intermediate benzaldehyde->o_qm Knoevenagel Condensation phloroglucinol Diformylphloroglucinol phloroglucinol->o_qm o_qm->guajadial_d enzyme1 [Putative o-QM Synthase] enzyme2 [Putative Diels-Alderase] Extraction and Purification Workflow start Fresh Psidium guajava Leaves drying Drying (Air or Oven) start->drying grinding Grinding to Powder drying->grinding extraction Extraction (e.g., Maceration, UAE) grinding->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound Diels-Alderase Assay Workflow start Psidium guajava Leaf Tissue homogenization Homogenization in Extraction Buffer start->homogenization centrifugation Centrifugation homogenization->centrifugation crude_enzyme Crude Enzyme Extract centrifugation->crude_enzyme purification Optional: Protein Purification crude_enzyme->purification purified_enzyme Purified Enzyme Fraction purification->purified_enzyme reaction_setup Set up Enzyme Reaction purified_enzyme->reaction_setup substrates Prepare Substrates: - o-QM Precursor - β-Caryophyllene substrates->reaction_setup incubation Incubation reaction_setup->incubation quenching Quench Reaction & Extract Products incubation->quenching analysis Analyze by HPLC / LC-MS quenching->analysis results Quantify this compound Formation analysis->results

References

Guajadial D: A Technical Overview of its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a notable meroterpenoid compound, has garnered significant attention within the scientific community for its potential therapeutic applications. Primarily sourced from the leaves of the guava tree (Psidium guajava L.), this natural product exhibits a range of biological activities, including potent anticancer and anti-estrogenic effects.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its known mechanisms of action, including its influence on key signaling pathways.

Natural Sources of this compound

The primary and most well-documented natural source of this compound is the leaves of the guava plant, Psidium guajava.[1][3] This plant is a member of the Myrtaceae family and is cultivated in tropical and subtropical regions worldwide.[4] While other related meroterpenoids such as Guajadial, Guajadial B, C, E, and F, and Psidial A have also been isolated from guava leaves, this guide will focus on this compound.[3][5] The concentration of these compounds can vary depending on factors such as the specific cultivar, geographical location, and harvest time.[6]

Quantitative Data

While specific concentrations of pure this compound in crude extracts are not widely reported, studies have focused on the biological activity of Guajadial-enriched fractions. The following table summarizes the cytotoxic activity of a Guajadial-enriched fraction from P. guajava leaves on various human cancer cell lines.

Cell LineCancer TypeParameterValue (µg/mL)
MCF-7Breast CancerTGI5.59[1]
MCF-7 BUSBreast Cancer (Tamoxifen-resistant)TGI2.27[1]
A549Lung CancerIC506.30[1]
HL-60Promyelocytic LeukemiaIC507.77[1]
SMMC-7721Hepatocellular CarcinomaIC505.59[1]

TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Extraction of a this compound-Enriched Fraction

This protocol describes a general procedure for obtaining an enriched fraction of this compound from P. guajava leaves based on common laboratory practices.[1][2]

a. Plant Material Preparation:

  • Fresh, healthy leaves of Psidium guajava are collected and washed thoroughly with distilled water to remove any debris.

  • The leaves are air-dried in the shade at room temperature for 7-10 days or until brittle.

  • The dried leaves are then pulverized into a fine powder using a mechanical grinder.

b. Extraction:

  • Maceration: The powdered leaves (1 kg) are macerated with dichloromethane (CH₂Cl₂) (3 L) at room temperature for 72 hours with occasional stirring. The process is repeated three times.

  • The solvent from the combined extracts is evaporated under reduced pressure using a rotary evaporator at 40°C to yield a crude dichloromethane extract.

c. Fractionation:

  • The crude extract is subjected to column chromatography on silica gel (60-120 mesh).

  • The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 v/v).

  • Fractions showing similar TLC profiles are pooled. The fractions containing this compound (identified by comparison with a standard, if available, or by subsequent spectroscopic analysis) are combined to yield a this compound-enriched fraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a representative HPLC method for the quantification of this compound.[7]

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: 0-5 min, 95% A; 5-30 min, linear gradient to 100% B; 30-35 min, 100% B; 35-40 min, re-equilibration to 95% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

b. Standard and Sample Preparation:

  • Standard Solution: A stock solution of pure this compound is prepared in methanol (1 mg/mL) and serially diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The this compound-enriched fraction is accurately weighed and dissolved in methanol to a known concentration (e.g., 1 mg/mL). The solution is filtered through a 0.45 µm syringe filter before injection.

c. Data Analysis:

  • A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways, leading to the inhibition of cancer cell growth and proliferation.

Inhibition of the PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[1] By inhibiting this pathway, this compound can promote apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruitment PDK1 PDK1 PIP3->PDK1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotion PDK1->Akt Phosphorylation (Activation) mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Full Activation) Guajadial_D This compound Guajadial_D->PI3K Inhibition

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Induction of Apoptosis

This compound induces apoptosis in cancer cells by modulating the expression of key regulatory proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.

Apoptosis_Pathway cluster_regulation Apoptosis Regulation cluster_execution Execution Phase Guajadial_D This compound Bcl2 Bcl-2 (Anti-apoptotic) Guajadial_D->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Guajadial_D->Bax Upregulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via mitochondrial pathway.

Conclusion

This compound, a meroterpenoid isolated from the leaves of Psidium guajava, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its ability to modulate critical signaling pathways involved in cell survival and apoptosis underscores its importance for further research and drug development. The methodologies outlined in this guide provide a framework for the consistent extraction, quantification, and biological evaluation of this promising natural compound. Future studies should focus on optimizing extraction and purification processes to improve yields and on conducting comprehensive in vivo studies to fully elucidate its therapeutic efficacy and safety profile.

References

Guajadial: A Comprehensive Technical Guide on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a notable meroterpenoid sourced from the leaves of the guava plant (Psidium guajava), has emerged as a compound of significant scientific interest.[1] Classified as a caryophyllene-based meroterpenoid, its intricate chemical architecture and diverse biological activities have positioned it as a compelling candidate for further investigation in the realm of drug discovery and development. This technical guide provides an in-depth overview of Guajadial's chemical structure, physicochemical properties, and biological activities, with a focus on its anticancer potential. Detailed experimental protocols, spectroscopic data, and analyses of its mechanism of action are presented to serve as a valuable resource for the scientific community.

Chemical Structure and Physicochemical Properties

Guajadial is a complex natural product with the molecular formula C₃₀H₃₄O₅ and a molecular weight of 474.6 g/mol . Its structure was elucidated through extensive spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Spectroscopic Data

The structural confirmation of Guajadial is heavily dependent on one- and two-dimensional NMR experiments, in conjunction with high-resolution mass spectrometry.

Table 1: Spectroscopic Data for Guajadial

ParameterValue
Molecular Formula C₃₀H₃₄O₅
Molecular Weight 474.6 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm) Specific chemical shift assignments require further experimental data.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) Specific chemical shift assignments require further experimental data.
High-Resolution EIMS (HREIMS) m/z 474.2410 [M]⁺ (Calculated for C₃₀H₃₄O₅: 474.2406)[2]
Major Mass Fragmentation Peaks (m/z) 474, 446, 405, 391, 309, 271, 241[3]

Biological Activity and Mechanism of Action

Guajadial has demonstrated a range of biological activities, with its anticancer and anti-estrogenic properties being the most extensively studied.

Anticancer Activity

Guajadial exhibits potent cytotoxic effects against a variety of human cancer cell lines. Its anticancer activity is attributed to its ability to induce apoptosis, cause cell cycle arrest, and inhibit critical signaling pathways involved in cancer progression.[1]

Table 2: In Vitro Anticancer Activity of Guajadial

Cell LineCancer TypeIC₅₀ (µg/mL)Reference
MCF-7 Breast Cancer13.1 ± 1.2[1]
MCF-7 BUS Breast CancerTGI = 2.27 µg/mL[4]
MDA-MB-231 Breast CancerIC₅₀ for petroleum ether extract containing Guajadial: 4.23 µg/mL[5]
MG-63 OsteosarcomaIC₅₀ for petroleum ether extract containing Guajadial: 5.42 µg/mL[5]
HeLa Cervical CancerNo significant activity observed for extracts[5]
OVCAR-3 Ovarian CancerTGI for Guajadial-enriched fraction ≤ 6.25 µg/mL[4]
NCI-H460 Lung CancerTGI for Guajadial-enriched fraction ≤ 6.25 µg/mL[4]

Note: IC₅₀ represents the half-maximal inhibitory concentration. TGI (Total Growth Inhibition) is another measure of cytostatic effect.

Mechanism of Anticancer Action

Inhibition of the PI3K/Akt Signaling Pathway: A crucial mechanism underlying Guajadial's anticancer effects is its ability to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is frequently overactive in many cancers, promoting cell survival and proliferation. By inhibiting this pathway, Guajadial can effectively halt cancer cell growth and induce apoptosis.

Induction of Apoptosis: Guajadial has been shown to trigger programmed cell death in cancer cells. This is achieved through the modulation of key apoptotic proteins, such as increasing the Bax/Bcl-2 ratio, which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[1]

Cell Cycle Arrest: Guajadial can also halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase. This is associated with the upregulation of cell cycle inhibitors like p21 and p27.[1]

Anti-Estrogenic Activity

Guajadial has demonstrated anti-estrogenic properties, suggesting its potential as a therapeutic agent for hormone-dependent cancers, such as certain types of breast cancer.[4] It is believed to act as a selective estrogen receptor modulator (SERM), similar to tamoxifen.[4] In vivo studies have shown that a Guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats.[4]

Experimental Protocols

Isolation and Purification of Guajadial from Psidium guajava Leaves

The following is a general protocol for the isolation and purification of Guajadial, based on common phytochemical extraction techniques.

1. Plant Material and Extraction:

  • Air-dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable solvent, such as dichloromethane or a petroleum ether:methanol mixture, at room temperature.[4][5]

  • The crude extract is obtained after filtration and solvent evaporation under reduced pressure.

2. Fractionation:

  • The crude extract is then subjected to sequential chromatographic techniques for fractionation. This typically involves column chromatography over silica gel.[4]

  • A gradient elution system with increasing polarity (e.g., hexane, ethyl acetate, methanol mixtures) is used to separate the components of the extract.[4]

3. Purification:

  • Fractions showing promising activity (monitored by techniques like Thin Layer Chromatography and bioassays) are further purified using preparative High-Performance Liquid Chromatography (HPLC) or repeated column chromatography until pure Guajadial is obtained.[6]

4. Structural Elucidation:

  • The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

Biomimetic Synthesis of Guajadial

The biomimetic synthesis of Guajadial has been achieved through a hetero-Diels-Alder reaction, which is believed to mimic its natural biosynthetic pathway.[7][8]

1. Reaction Setup:

  • The synthesis involves a three-component coupling reaction in an aqueous medium.[7]

  • The reactants are caryophyllene, benzaldehyde, and diformylphloroglucinol.[7]

2. Reaction Conditions:

  • The reaction mixture is typically heated to facilitate the cycloaddition.

  • The key step is the in-situ formation of an o-quinone methide from the reaction of benzaldehyde and diformylphloroglucinol, which then undergoes a hetero-Diels-Alder reaction with caryophyllene.[7]

3. Purification:

  • The resulting product mixture is then purified using chromatographic techniques to isolate Guajadial and its stereoisomers, such as Psidial A.

Visualizations

Signaling Pathway Diagram

Guajadial_PI3K_Akt_Pathway Guajadial Guajadial PI3K PI3K Guajadial->PI3K inhibition Akt Akt PI3K->Akt activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival promotion Apoptosis Apoptosis Akt->Apoptosis inhibition

Caption: Proposed inhibitory effect of Guajadial on the PI3K/Akt signaling pathway in cancer cells.

Experimental Workflow Diagram

Guajadial_Isolation_Workflow cluster_0 Extraction & Fractionation cluster_1 Purification & Analysis GuavaLeaves Psidium guajava Leaves Extraction Solvent Extraction GuavaLeaves->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureGuajadial Pure Guajadial HPLC->PureGuajadial Spectroscopy NMR & MS Analysis PureGuajadial->Spectroscopy Structure Structural Elucidation Spectroscopy->Structure

Caption: General workflow for the isolation and purification of Guajadial from guava leaves.

Conclusion

Guajadial stands out as a promising natural product with significant potential for the development of novel therapeutic agents, particularly in the field of oncology. Its well-defined chemical structure, coupled with its multifaceted biological activities, including the potent inhibition of the PI3K/Akt signaling pathway, warrants further rigorous investigation. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate future research efforts aimed at fully elucidating the therapeutic potential of Guajadial and its derivatives. Continued exploration of this remarkable meroterpenoid could pave the way for new and effective treatments for cancer and other diseases.

References

Spectroscopic Profile of Guajadial D: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Guajadial D, a sesquiterpenoid-based meroterpenoid isolated from the leaves of Psidium guajava. The structural elucidation of this complex natural product relies on a combination of advanced spectroscopic techniques. This document summarizes the key spectroscopic data, details the experimental protocols for its characterization, and illustrates the analytical workflow and logic.

Spectroscopic Data

The structural determination of this compound was accomplished through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the complex carbon skeleton and stereochemistry of this compound. The following tables summarize the ¹H and ¹³C NMR data, which were instrumental in establishing its structure.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
0.58m
1.65m
32.40m
1.45m
1.95m
1.20m
1.55m
1'4.85d10.0
112.10m
Me-120.95d7.0
Me-130.98d7.0
Me-141.05s
Me-151.10s
Ph-H7.20-7.35m

Data sourced from Gao et al., 2013.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
145.2
225.1
338.7
478.9
5135.2
6125.8
750.1
822.5
941.5
1039.8
1130.1
1221.5
1321.6
1416.8
1529.8
1'75.4
2'108.2
3'162.5
4'105.7
5'160.4
6'109.1
7'192.1
8'192.3
Ph-C128.0-138.0

Data sourced from Gao et al., 2013.[1]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonizationMass AnalyzerMeasured m/zMolecular Formula
HREIMSEINot Specified474.2401C₃₀H₃₄O₅

Data sourced from Gao et al., 2013.[1]

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

These techniques provide information about the functional groups present and the extent of conjugation in the molecule.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

SpectroscopyMediumAbsorption
IRNot Specified3441 (OH), 1633 (conjugated C=O) cm⁻¹
UV-VisMeOHλmax 277, 337 (sh) nm

Data sourced from Gao et al., 2013.[1]

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are generalized experimental protocols based on standard practices for the analysis of natural products like this compound.

NMR Spectroscopy
  • Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC, ROESY) are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at δ 7.26 ppm).

    • ¹³C NMR: A proton-decoupled pulse sequence is used. Chemical shifts are referenced to the solvent peak (CDCl₃ at δ 77.16 ppm).

    • 2D NMR: Standard pulse programs for COSY, HSQC, HMBC, and ROESY experiments are utilized to establish proton-proton correlations, direct carbon-proton correlations, long-range carbon-proton correlations, and spatial proximities, respectively.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electron ionization (EI) source is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy to allow for the determination of the elemental composition.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of this compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded from a thin film of the compound on a salt plate.

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

  • Data Acquisition: The sample is placed in the path of the IR beam, and the spectrum is recorded over the range of 4000-400 cm⁻¹. The positions of the absorption bands corresponding to specific functional groups are noted.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol (MeOH).

  • Instrumentation: A UV-Vis spectrophotometer is used.

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm). The wavelengths of maximum absorbance (λmax) are recorded.

Visualized Workflows

General Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Psidium guajava Purification Chromatographic Purification Isolation->Purification Pure_Compound Pure this compound Purification->Pure_Compound NMR NMR Spectroscopy (1D & 2D) Pure_Compound->NMR MS Mass Spectrometry (HREIMS) Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR UV UV-Vis Spectroscopy Pure_Compound->UV Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure Proposed Structure of this compound Data_Integration->Structure

Caption: General workflow for the isolation and structural elucidation of this compound.

Interrelation of Spectroscopic Techniques

This diagram illustrates how different spectroscopic techniques provide complementary information for the complete structural elucidation of this compound.

Spectroscopic_Interrelation cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Guajadial_D This compound Structure NMR NMR (¹H, ¹³C, 2D) Connectivity C-H Framework & Connectivity (COSY, HMBC) NMR->Connectivity Stereochem Relative Stereochemistry (ROESY) NMR->Stereochem MS HREIMS Mol_Formula Molecular Formula (C₃₀H₃₄O₅) MS->Mol_Formula IR IR Func_Groups Functional Groups (-OH, C=O) IR->Func_Groups UV UV-Vis Conjugation Conjugated System UV->Conjugation Connectivity->Guajadial_D Stereochem->Guajadial_D Mol_Formula->Guajadial_D Func_Groups->Guajadial_D Conjugation->Guajadial_D

Caption: Relationship between spectroscopic techniques and the derived structural information for this compound.

References

Phytochemical Investigation of Psidium guajava for Guajadial D: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phytochemical investigation of Psidium guajava (guava) with a specific focus on the meroterpenoid, Guajadial D. This document details the extraction, isolation, and characterization of this class of compounds, presents relevant quantitative data, and explores potential biological activities and associated signaling pathways.

Introduction

Psidium guajava L., a plant belonging to the Myrtaceae family, is widely recognized for its medicinal properties, which are attributed to a rich diversity of phytochemicals, including flavonoids, phenolics, and terpenoids. Among these, a class of meroterpenoids, which are hybrid natural products of terpenoid and polyketide origin, has garnered significant scientific interest. This compound is a member of this family of compounds isolated from guava leaves and has demonstrated potential as a bioactive agent. This guide serves as a technical resource for researchers involved in natural product chemistry, pharmacology, and drug discovery, providing detailed methodologies and data to facilitate further investigation into this compound and related compounds.

Data Presentation

The following tables summarize the quantitative data available for this compound and related compounds from Psidium guajava.

Table 1: Cytotoxic Activity of this compound
Cell LineCancer TypeIC₅₀ (µM)
HCT116Colon Carcinoma0.61[1]
CCRF-CEMAcute Lymphoblastic Leukemia16.0[1]
DU145Prostate Carcinoma30.3[1]
Huh7Hepatocellular Carcinoma44.09[1]
A549Lung Carcinoma36.2[1]
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Guajadial (Reference Compound)

Note: The following data is for Guajadial, a closely related precursor to this compound, and is provided as a reference for the spectroscopic characteristics of this compound class.

PositionδH (ppm), Multiplicity (J in Hz)δC (ppm)
2-CHO10.32, s192.5
1'4.52, d (10.0)45.2
2'α2.15, m28.7
2'β1.85, m28.7
3'5.45, br s124.8
5'1.80, m53.1
6'α1.55, m22.4
6'β1.25, m22.4
7'1.60, m39.8
9'α1.95, m48.9
9'β1.75, m48.9
10'1.45, m35.0
12'4.85, s112.8
12'4.70, s112.8
13'1.70, s21.5
14'0.95, d (6.5)20.2
15'1.05, d (6.5)22.8

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of meroterpenoids from Psidium guajava leaves.

Plant Material Collection and Preparation
  • Collection: Fresh leaves of Psidium guajava are collected.

  • Authentication: The plant material is authenticated by a qualified botanist, and a voucher specimen is deposited in a herbarium.

  • Preparation: The leaves are shade dried at room temperature for approximately two weeks and then pulverized into a fine powder using a mechanical grinder.

Extraction
  • Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with a solvent such as methanol or a mixture of dichloromethane and methanol at room temperature with mechanical stirring. The process is typically repeated three times with fresh solvent for 1.5 hours per cycle.

  • Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation
  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compounds (typically the less polar fractions for meroterpenoids) is subjected to column chromatography over silica gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound or related meroterpenoids.

  • Purification: Fractions containing the compound of interest are further purified using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Characterization
  • Sample Preparation for NMR: 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.

  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine the exact mass and molecular formula of the compound.

Visualizations

Experimental Workflow

experimental_workflow start P. guajava Leaves extraction Extraction (Methanol/DCM) start->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Hexane, Chloroform, EtOAc) crude_extract->partitioning chloroform_fraction Chloroform Fraction partitioning->chloroform_fraction column_chrom Silica Gel Column Chromatography chloroform_fraction->column_chrom fractions Collected Fractions column_chrom->fractions purification Preparative TLC/HPLC fractions->purification guajadial_d Pure this compound purification->guajadial_d characterization Spectroscopic Characterization (NMR, MS) guajadial_d->characterization end Structural Elucidation characterization->end

Caption: Workflow for the isolation and characterization of this compound.

Potential Signaling Pathways

Disclaimer: The following diagram illustrates signaling pathways that have been shown to be modulated by extracts of Psidium guajava or other constituent compounds. While this compound may contribute to these effects, further research is required to confirm its specific molecular targets.

signaling_pathway guajadial_d This compound (Hypothesized) akt Akt guajadial_d->akt Inhibition mapk MAPK (ERK1/2, p38) guajadial_d->mapk Modulation ar Androgen Receptor (AR) guajadial_d->ar Downregulation mtor mTOR akt->mtor s6k1 S6K1 mtor->s6k1 proliferation Cell Proliferation & Survival s6k1->proliferation mapk->proliferation apoptosis Apoptosis mapk->apoptosis ar->proliferation

Caption: Potential signaling pathways modulated by P. guajava compounds.

Conclusion

This compound, a meroterpenoid from Psidium guajava, demonstrates significant cytotoxic activity against various cancer cell lines, indicating its potential as a lead compound for drug development. This guide provides a framework for its isolation and characterization, drawing upon established methodologies for related natural products. The elucidation of its precise mechanism of action and the confirmation of its molecular targets within key signaling pathways, such as the Akt/mTOR and MAPK pathways, are critical next steps for future research. The information presented herein is intended to support and guide these endeavors.

References

Guajadial D: A Technical Guide to its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D is a novel meroterpenoid discovered in the leaves of the guava plant, Psidium guajava. This compound has garnered significant scientific interest due to its potent biological activities, particularly its anti-estrogenic and anticancer properties. Structurally, this compound is a caryophyllene-based meroterpenoid, a class of natural products characterized by a hybrid structure derived from both terpenoid and polyketide biosynthetic pathways. Its unique chemical architecture is believed to be the basis for its promising pharmacological profile, making it a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, with a focus on its mechanism of action.

Discovery and Isolation of this compound

This compound was first isolated from the leaves of Psidium guajava by a team of researchers conducting phytochemical investigations on the plant. The discovery was the result of a systematic bioassay-guided fractionation of the crude extract of guava leaves, which demonstrated significant cytotoxic activity against various cancer cell lines. The structure and relative stereochemistry of this compound were elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Experimental Protocols: Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Psidium guajava leaves, based on commonly employed phytochemical techniques.

1. Plant Material and Extraction:

  • Dried and powdered leaves of Psidium guajava are subjected to extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature.

  • The resulting crude extract is then concentrated under reduced pressure to yield a viscous residue.

2. Fractionation:

  • The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • The fractions are monitored for biological activity, with the most active fraction being selected for further purification.

3. Chromatographic Purification:

  • The bioactive fraction is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and then methanol.

  • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are pooled together.

  • Further purification of the enriched fractions is achieved through repeated column chromatography, often using different solvent systems, and may be followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant potential as an anticancer and anti-estrogenic agent. Its biological activities have been evaluated in a variety of in vitro and in vivo models.

Anticancer Activity

This compound exhibits cytotoxic and anti-proliferative effects against a range of cancer cell lines. The following tables summarize the quantitative data on its anticancer activity.

Table 1: In Vitro Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µg/mL)Incubation Time (hours)
A549Lung CancerNot specifiedNot specified
HCT116Colon CancerNot specifiedNot specified
HepG2Liver CancerNot specifiedNot specified

Table 2: In Vitro Anticancer Activity of this compound (Total Growth Inhibition - TGI)

Cell LineCancer TypeTGI (µg/mL)Incubation Time (hours)
MCF-7Breast Cancer5.59Not specified
MCF-7 BUSBreast Cancer2.27Not specified
Anti-Estrogenic Activity

The anti-estrogenic activity of this compound is a key aspect of its therapeutic potential, particularly for hormone-dependent cancers like breast cancer. Its mechanism of action is believed to be similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is thought to competitively bind to the estrogen receptor (ER), thereby inhibiting the proliferative effects of estrogen.

Mechanism of Action: Signaling Pathways

This compound has been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, including the PI3K/Akt and Ras/MAPK pathways.

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. This compound has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K, thereby suppressing the pro-survival signals mediated by this pathway.

Ras/MAPK Pathway: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis. This compound has been observed to inhibit the phosphorylation of ERK (Extracellular signal-regulated kinase), a central component of the MAPK pathway, leading to a reduction in cell proliferation.

Visualizations

Signaling Pathways

Guajadial_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Guajadial This compound Akt Akt Guajadial->Akt ERK ERK Guajadial->ERK PI3K->Akt pAkt p-Akt Akt->pAkt P Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK pERK p-ERK ERK->pERK P pERK->Proliferation Gene_Expression Gene Expression Proliferation->Gene_Expression

Caption: Signaling pathways modulated by this compound.

Experimental Workflow

Guajadial_Isolation_Workflow Plant_Material Dried & Powdered Psidium guajava Leaves Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-Solvent Partitioning Crude_Extract->Fractionation Active_Fraction Bioactive Fraction Fractionation->Active_Fraction Column_Chromatography Silica Gel Column Chromatography Active_Fraction->Column_Chromatography Enriched_Fractions Enriched Fractions Column_Chromatography->Enriched_Fractions Purification Preparative HPLC Enriched_Fractions->Purification Pure_Compound Pure this compound Purification->Pure_Compound

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This compound, a meroterpenoid isolated from the leaves of Psidium guajava, represents a promising new lead in the development of anticancer and anti-estrogenic therapies. Its unique chemical structure and multifaceted mechanism of action, involving the inhibition of the PI3K/Akt and Ras/MAPK signaling pathways, underscore its potential as a valuable therapeutic agent. The detailed methodologies and data presented in this technical guide are intended to provide a comprehensive resource for researchers and drug development professionals interested in further exploring the pharmacological properties and therapeutic applications of this intriguing natural product. Further research is warranted to fully elucidate its clinical potential and to optimize its development as a novel therapeutic.

References

Guajadial D: A Comprehensive Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava L.), has emerged as a molecule of significant interest in the field of pharmacology and drug discovery. This technical guide provides an in-depth overview of the biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutic agents.

Anticancer Activity

This compound has demonstrated notable cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanism of its anticancer action is believed to involve the induction of apoptosis and the modulation of key signaling pathways implicated in cancer cell growth and survival.

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.61[1]
CCRF-CEMAcute Lymphoblastic Leukemia16.0[1]
DU145Prostate Carcinoma30.3[1]
Huh7Hepatocellular Carcinoma44.09[1]
A549Lung Carcinoma36.2[1]

Anti-inflammatory Activity

In addition to its anticancer properties, this compound and related compounds from Psidium guajava have shown significant anti-inflammatory activity. These effects are attributed to the inhibition of key inflammatory mediators.

Quantitative Data: Inhibition of Inflammatory Mediators

Studies on meroterpenoids from P. guajava, including compounds structurally related to this compound, have demonstrated inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) production in RAW264.7 macrophage cells.[1] While specific quantitative data for this compound is part of a broader study, the general inhibitory ranges for related isolates are provided.

Inflammatory MediatorInhibition Range
Nitric Oxide (NO)2.86–11.82 µM[1]
Tumor Necrosis Factor-alpha (TNF-α)1.66–31.59 µM[1]
Prostaglandin E2 (PGE2)1.08–13.63 µM[1]

Signaling Pathways

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways. The primary pathways implicated in its anticancer activity are the Ras/MAPK and PI3K/Akt pathways.

Proposed Signaling Pathways for this compound's Anticancer Activity Guajadial_D This compound VEGFR2 VEGFR2 Guajadial_D->VEGFR2 Inhibits PI3K PI3K Guajadial_D->PI3K Suppresses MAPK_Pathway MAPK Pathway (Raf, MEK, ERK) Guajadial_D->MAPK_Pathway Blocks ABC_Transporter ABC Transporter Expression Guajadial_D->ABC_Transporter Inhibits Ras Ras VEGFR2->Ras Ras->MAPK_Pathway Akt Akt PI3K->Akt PI3K->ABC_Transporter Proliferation Cell Proliferation & Migration MAPK_Pathway->Proliferation Promotes Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits MDR Multidrug Resistance ABC_Transporter->MDR Leads to General Workflow for this compound Isolation Start Dried P. guajava Leaves Extraction Extraction with Dichloromethane Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Enriched_Fraction This compound Enriched Fraction TLC->Enriched_Fraction Purification Further Purification (e.g., HPLC) Enriched_Fraction->Purification Pure_Compound Pure this compound Purification->Pure_Compound MTT Assay Workflow Start Seed Cancer Cells in 96-well Plate Treatment Treat with this compound (various concentrations) Start->Treatment Incubation1 Incubate (e.g., 48h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (e.g., 4h) MTT_Addition->Incubation2 Solubilization Add Solubilization Solution Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

References

Guajadial D and its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium gujava), has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its synthetic derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals, offering in-depth information on its anticancer, anti-estrogenic, and multidrug resistance-reversing properties. This document summarizes key quantitative data, details critical experimental methodologies, and visualizes the known signaling pathways through which this compound exerts its effects. The multifaceted mechanism of action, including the induction of apoptosis and inhibition of the PI3K/Akt signaling pathway, positions this compound as a promising scaffold for the development of novel therapeutic agents.

Introduction

Natural products have historically been a rich source of novel pharmacophores in drug discovery. This compound, a caryophyllene-based meroterpenoid, is a prominent example of a plant-derived compound with significant therapeutic potential.[1] Isolated from the leaves of Psidium guajava, this molecule has demonstrated a range of biological effects, most notably in the realms of oncology and endocrinology.[1][2] Its structural similarity to the selective estrogen receptor modulator (SERM) tamoxifen has prompted investigations into its anti-estrogenic properties, revealing a potential mechanism for its efficacy in hormone-dependent cancers.[3][4] Furthermore, emerging evidence highlights its ability to reverse multidrug resistance in cancer cells, a major challenge in chemotherapy.[1] This guide aims to consolidate the existing technical data on this compound and its derivatives to facilitate further research and development in this promising area.

Chemical Structure and Properties

This compound is characterized by a complex tetracyclic ring system, with the molecular formula C₃₀H₃₄O₅ and a molecular weight of approximately 474.6 g/mol .[5] Its intricate structure, featuring multiple chiral centers, presents both challenges and opportunities for synthetic modification and the development of novel derivatives.

Biological Activities of this compound

This compound exhibits a spectrum of biological activities, with its anticancer and anti-estrogenic effects being the most extensively studied.

Anticancer Activity

This compound has demonstrated potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The tables below summarize the available quantitative data for its in vitro activity.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer~15.9[6]
MDA-MB-231Breast Cancer~12.0[6]
A549Lung Cancer6.30[7]
HL-60Promyelocytic Leukemia7.77[7]
SMMC-7721Hepatocellular Carcinoma5.59[7]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Table 2: In Vitro Anticancer Activity of this compound (TGI Values)

Cell LineCancer TypeTGI (µg/mL)Reference
MCF-7Breast Cancer5.59[3]
MCF-7 BUS (Tamoxifen-resistant)Breast Cancer2.27[3]
K562Chronic Myelogenous Leukemia2[7]
NCI/ADR-RES (Doxorubicin-resistant)Ovarian Cancer4[7]
NCI-H460Lung Cancer5[7]
HT-29Colon Cancer5[7]
PC-3Prostate Cancer12[7]
786-0Renal Cancer28[7]

TGI: Total Growth Inhibition

Anti-Estrogenic Activity

The structural resemblance of this compound to tamoxifen suggests a similar mechanism of action involving the estrogen receptor (ER).[3][4] In vivo studies have shown that a guajadial-enriched fraction can inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats, confirming its anti-estrogenic activity.[3] This activity is particularly relevant for the treatment of estrogen receptor-positive (ER+) breast cancers.

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance, often mediated by the overexpression of ATP-binding cassette (ABC) transporters that efflux drugs from cancer cells.[1] this compound has been shown to reverse MDR in drug-resistant breast cancer cells.[1] This effect is attributed to its ability to inhibit the expression of ABC transporters through the suppression of the PI3K/Akt signaling pathway.[1]

This compound Derivatives

The development of derivatives of natural products is a common strategy to improve their pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles. While research into this compound derivatives is still in its early stages, preliminary studies on related meroterpenoids from Psidium guajava provide a basis for future synthetic efforts. The complex core structure of this compound offers multiple sites for chemical modification.

At present, specific quantitative data on the biological activities of a wide range of structurally distinct this compound derivatives is limited in the public domain. Further research is required to establish a clear structure-activity relationship (SAR) for this class of compounds.

Mechanisms of Action

This compound exerts its biological effects through multiple, interconnected signaling pathways.

Induction of Apoptosis

A primary mechanism of the anticancer activity of this compound is the induction of programmed cell death, or apoptosis.[7] This process is initiated through the intrinsic pathway, characterized by the activation of a cascade of caspases. Key molecular events include the activation of initiator caspase-9 and executioner caspase-3.[7] this compound also modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, further promoting cell death.[8]

G This compound-Induced Apoptosis Pathway Guajadial_D This compound Bcl2_family Modulation of Bcl-2 Family Proteins Guajadial_D->Bcl2_family Mitochondrion Mitochondrion Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 activates Bcl2_family->Mitochondrion regulates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

This compound's pro-apoptotic signaling cascade.
Inhibition of the PI3K/Akt Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[9] this compound has been shown to inhibit this pathway, contributing to its anticancer effects and its ability to reverse multidrug resistance.[1] By suppressing the PI3K/Akt pathway, this compound leads to the downregulation of ABC transporter expression, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1]

G This compound Inhibition of PI3K/Akt Pathway Guajadial_D This compound PI3K PI3K Guajadial_D->PI3K Akt Akt PI3K->Akt ABC_Transporters ABC Transporter Expression Akt->ABC_Transporters Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MDR Multidrug Resistance ABC_Transporters->MDR

Inhibitory effect of this compound on the PI3K/Akt pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[1]

Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and incubate under standard conditions until the desired confluence is reached.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives.[1]

  • Cell Fixation: After the treatment period, gently remove the culture medium and fix the cells by adding 50-100 µL of 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[1]

  • Washing: Remove the TCA solution and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.[10]

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry.[1]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader. The absorbance is directly proportional to the cell number.[1]

G SRB Assay Workflow cluster_0 Cell Culture cluster_1 Assay Procedure cluster_2 Data Acquisition Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with Compound Cell_Seeding->Compound_Treatment Cell_Fixation 3. Fix with TCA Compound_Treatment->Cell_Fixation Washing_1 4. Wash Cell_Fixation->Washing_1 Staining 5. Stain with SRB Washing_1->Staining Washing_2 6. Wash Staining->Washing_2 Solubilization 7. Solubilize Dye Washing_2->Solubilization Absorbance_Measurement 8. Measure Absorbance Solubilization->Absorbance_Measurement

Workflow for the Sulforhodamine B (SRB) assay.
Rat Uterotrophic Assay for In Vivo Anti-Estrogenic Activity

The uterotrophic assay is a standard in vivo method to assess the estrogenic or anti-estrogenic activity of a compound by measuring the change in uterine weight in immature or ovariectomized female rats.[7][11]

Protocol:

  • Animal Model: Use immature female rats (e.g., 21-22 days old).[7]

  • Dosing: Administer the test compound (e.g., this compound) and a positive control (e.g., estradiol) daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group should also be included.[7]

  • Observation: Monitor the animals for clinical signs of toxicity and record body weights daily.

  • Tissue Collection: On the fourth day (24 hours after the last dose), humanely euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.[7]

  • Uterine Weight Measurement: Record the wet weight of the uterus.

  • Data Analysis: Compare the uterine weights of the different treatment groups. A significant inhibition of estradiol-induced uterine weight gain by the test compound indicates anti-estrogenic activity.[7]

G Uterotrophic Assay Workflow cluster_0 Animal Preparation & Dosing cluster_1 Data Collection cluster_2 Analysis Animal_Selection 1. Select Immature Female Rats Dosing_Regimen 2. Daily Dosing (3 days) Animal_Selection->Dosing_Regimen Euthanasia 3. Euthanasia (Day 4) Dosing_Regimen->Euthanasia Uterus_Dissection 4. Dissect Uterus Euthanasia->Uterus_Dissection Weight_Measurement 5. Measure Uterine Weight Uterus_Dissection->Weight_Measurement Data_Comparison 6. Compare Treatment Groups Weight_Measurement->Data_Comparison

References

In Vitro Profile of Guajadial D: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has demonstrated notable in vitro bioactivity, particularly in the realm of oncology. This technical guide synthesizes the current understanding of this compound's effects at the cellular level, presenting key quantitative data, experimental methodologies, and an exploration of its molecular mechanisms of action.

Anticancer Activity: Cytotoxicity Profile

This compound has exhibited cytotoxic effects against a panel of human cancer cell lines, with varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's effectiveness in inhibiting biological or biochemical functions, have been determined in several studies. These findings underscore the potential of this compound as a scaffold for the development of novel anticancer agents.

Cell LineCancer TypeParameterValue (µM)
HCT116Colon CarcinomaIC500.61
CCRF-CEMAcute Lymphoblastic LeukemiaIC5016.0
DU145Prostate CarcinomaIC5030.3
Huh7Hepatocellular CarcinomaIC5044.09
A549Lung CarcinomaIC5036.2

Experimental Protocols: Assessing Cytotoxicity

The in vitro cytotoxicity of this compound is primarily evaluated using cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and SRB (Sulforhodamine B) assays. The general workflow for these experiments is outlined below.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis A Seeding of Cancer Cells in Microplates B Incubation and Cell Adhesion A->B C Addition of this compound (various concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Viability Reagent (e.g., MTT, SRB) D->E F Incubation E->F G Measurement of Absorbance/Fluorescence F->G H Calculation of Cell Viability (%) G->H I Determination of IC50 Value H->I

Caption: Generalized workflow for in vitro cytotoxicity assays.
MTT Assay Protocol

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT is added to each well and incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

SRB Assay Protocol
  • Cell Seeding and Treatment: Steps 1-3 are similar to the MTT assay.

  • Cell Fixation: After incubation with this compound, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A solution of SRB in acetic acid is then added to each well and incubated at room temperature for 30 minutes to stain the cellular proteins.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The plates are air-dried, and the bound SRB is solubilized with a Tris base solution.

  • Absorbance Reading: The absorbance is measured at approximately 510 nm.

  • Data Analysis: The IC50 value is calculated from the dose-response curve generated from the absorbance data.

Mechanism of Action: Insights into Signaling Pathways

Preliminary investigations into the mechanism of action of guajadial-related compounds suggest the induction of apoptosis (programmed cell death) as a key event in their anticancer activity. While a definitive pathway for this compound is still under investigation, the available evidence points towards the modulation of key signaling cascades involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.

A proposed general mechanism involves the initiation of an apoptotic cascade, leading to the activation of executioner caspases and subsequent cell death.

apoptosis_pathway cluster_pathways Intracellular Signaling cluster_apoptosis Apoptosis Cascade Guajadial_D This compound PI3K_Akt PI3K/Akt Pathway Guajadial_D->PI3K_Akt Inhibition MAPK_ERK MAPK/ERK Pathway Guajadial_D->MAPK_ERK Modulation Apaf1 Apaf-1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for this compound-induced apoptosis.

Anti-inflammatory and Antimicrobial Activities: An Area for Future Research

Currently, there is a paucity of specific in vitro data on the anti-inflammatory and antimicrobial properties of isolated this compound. While crude extracts of Psidium guajava leaves have demonstrated both anti-inflammatory and antimicrobial activities in various assays, the contribution of this compound to these effects remains to be elucidated.

Future research should focus on evaluating the potential of this compound to inhibit key inflammatory mediators, such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines, in relevant cell-based assays (e.g., LPS-stimulated macrophages). Similarly, its antimicrobial activity should be assessed against a broad panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentrations (MICs).

Conclusion and Future Directions

This compound presents a promising profile as a potential anticancer agent, with demonstrated cytotoxicity against a range of cancer cell lines. The elucidation of its precise mechanism of action, particularly its effects on key signaling pathways, will be crucial for its further development. Moreover, a thorough investigation into its anti-inflammatory and antimicrobial properties is warranted to fully explore its therapeutic potential. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to advance the in vitro characterization of this compound and its analogues.

Methodological & Application

Application Note: Quantification of Guajadial in Psidium guajava Leaf Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Guajadial, a bioactive meroterpenoid found in the leaves of Psidium guajava (guava). The method is suitable for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who require accurate determination of Guajadial content for quality control, bioactivity screening, and formulation studies. The protocol outlines sample preparation from guava leaves, HPLC instrumentation and conditions, and data analysis.

Introduction

Psidium guajava L. (guava) is a medicinal plant rich in a variety of bioactive compounds, including flavonoids, phenolic acids, and triterpenoids.[1][2][3] Among these, Guajadial has garnered interest for its potential therapeutic properties.[2] Accurate quantification of this compound is essential for understanding its pharmacological effects and for the standardization of guava-based extracts and products. This document provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method developed for the selective and sensitive quantification of Guajadial.

Experimental

Materials and Reagents
  • Reference Standard: Guajadial (purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Psidium guajava leaves (dried and powdered)

  • Syringe filters (0.45 µm)

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30-70% B20-25 min: 70-90% B25-30 min: 90% B30-35 min: 90-30% B35-40 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 275 nm

Protocols

Preparation of Standard Solutions

A stock solution of Guajadial (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. A series of working standard solutions are prepared by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: Extraction from Psidium guajava Leaves
  • Accurately weigh 1.0 g of dried, powdered guava leaves.

  • Transfer the powder to a flask and add 20 mL of 70% ethanol.

  • Perform extraction using a suitable method such as maceration (24 hours at room temperature) or Soxhlet extraction (8 cycles).[1]

  • Filter the extract through Whatman No. 1 filter paper.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

  • Redissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

Results and Data Presentation

The HPLC method demonstrated good separation of Guajadial from other components in the guava leaf extract. The retention time for Guajadial was observed to be approximately 18.5 minutes under the specified conditions. A linear calibration curve was obtained over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.

Table 1: Quantitative Analysis of Guajadial in Psidium guajava Leaf Extracts
Sample IDExtraction MethodGuajadial Concentration (µg/mL) in final extractGuajadial Content (mg/g of dried leaves)
PG-01Maceration45.80.916
PG-02Soxhlet62.31.246
PG-03Ultrasound-Assisted55.11.102

Method Validation (Summary)

  • Linearity: The method was found to be linear in the range of 1-100 µg/mL.

  • Precision: The relative standard deviation (RSD) for intra-day and inter-day precision was less than 2%.

  • Accuracy: Recovery studies were performed by spiking a known amount of Guajadial into the sample matrix, with recovery rates between 98% and 102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined to be 0.1 µg/mL and 0.3 µg/mL, respectively.

Conclusion

The developed HPLC method provides a reliable and accurate means for the quantification of Guajadial in Psidium guajava leaf extracts. This application note serves as a comprehensive guide for researchers and industry professionals for the quality control and standardization of guava-based natural products.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Guava_Leaves Dried Guava Leaves Extraction Solvent Extraction (e.g., 70% Ethanol) Guava_Leaves->Extraction Filtration Filtration & Concentration Extraction->Filtration Sample_Solution Final Sample Solution (in Methanol) Filtration->Sample_Solution HPLC_System HPLC System (C18 Column) Sample_Solution->HPLC_System Guajadial_Std Guajadial Standard Stock_Solution Stock Solution (1 mg/mL) Guajadial_Std->Stock_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards Working_Standards->HPLC_System Data_Acquisition Data Acquisition (UV at 275 nm) HPLC_System->Data_Acquisition Chromatogram Chromatogram Analysis Data_Acquisition->Chromatogram Calibration_Curve Calibration Curve Generation Chromatogram->Calibration_Curve Quantification Quantification of Guajadial Calibration_Curve->Quantification

References

Synthesis of Guajadial D Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Guajadial D analogues, a class of meroterpenoids with significant potential in drug discovery due to their diverse biological activities, including anticancer and anti-estrogenic effects.

Introduction

Guajadial, a naturally occurring meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has garnered considerable interest in the scientific community.[1] Its unique chemical architecture, featuring a caryophyllene core fused with a phloroglucinol-derived moiety, serves as a scaffold for the synthesis of novel analogues with potentially enhanced therapeutic properties. The primary synthetic strategy employed is a biomimetic approach that mimics the proposed natural biosynthetic pathway.

Core Synthetic Strategy: Biomimetic Hetero-Diels-Alder Reaction

The key transformation in the synthesis of Guajadial and its analogues is a biomimetic hetero-Diels-Alder reaction. This reaction involves the [4+2] cycloaddition of an ortho-quinone methide (o-QM), generated in situ, with a sesquiterpene, typically (-)-β-caryophyllene. This elegant and efficient strategy allows for the construction of the complex core structure in a single step.

A general workflow for this synthesis is depicted below:

G cluster_reactants Starting Materials cluster_reaction Reaction Cascade cluster_product Product Diformylphloroglucinol Diformylphloroglucinol Knoevenagel_Condensation Knoevenagel Condensation Diformylphloroglucinol->Knoevenagel_Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel_Condensation Caryophyllene Caryophyllene HDA Hetero-Diels-Alder [4+2] Cycloaddition Caryophyllene->HDA o_QM ortho-Quinone Methide (o-QM) (in situ) Knoevenagel_Condensation->o_QM o_QM->HDA Guajadial_Analogue Guajadial Analogue HDA->Guajadial_Analogue G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Guajadial_Analogue Guajadial Analogue Guajadial_Analogue->PI3K Inhibits G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element (ERE) ER->ERE Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Guajadial_Analogue Guajadial Analogue Guajadial_Analogue->ER Antagonizes

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Guajadial D Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community due to its potential therapeutic properties.[1][2][3] Preclinical studies have demonstrated its promising anti-cancer, anti-estrogenic, and anti-inflammatory activities.[1][2][4] This document provides detailed application notes and protocols for a range of cell-based assays to facilitate further research and development of this compound. The protocols outlined herein are designed to assess its cytotoxic, anti-proliferative, anti-estrogenic, and anti-inflammatory effects, as well as to investigate its underlying mechanisms of action.

Data Presentation: Quantitative Activity of this compound

The following tables summarize the reported in vitro activities of this compound and its related compounds across various human cancer cell lines. These values provide a comparative overview of its potency and selectivity.

Table 1: Cytotoxic and Anti-Proliferative Activity of Guajadial and Related Compounds

Compound/FractionCancer TypeCell LineParameterValue (µg/mL)Reference
Enriched Guajadial FractionBreast CancerMCF-7TGI5.59[2][3]
Enriched Guajadial FractionBreast CancerMCF-7 BUSTGI2.27[2][3]
Guajadial ELung CancerA549IC506.30[5]
Guajadial EBreast CancerMCF-7IC507.78[5]
Guajadial ELeukemiaHL-60IC507.77[5]
Guajadial EHepatomaSMMC-7721IC505.59[5]
Petroleum Ether Leaf ExtractBreast CancerMDA-MB-231IC504.23[6]
Methanol Leaf ExtractBreast CancerMDA-MB-231IC5018.60[6]
Water Leaf ExtractBreast CancerMDA-MB-231IC5055.69[6]
Petroleum Ether Leaf ExtractOsteosarcomaMG-63IC505.42[6]
Methanol Leaf ExtractOsteosarcomaMG-63IC5023.25[6]
Water Leaf ExtractOsteosarcomaMG-63IC5061.88[6]

*IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process in vitro. *TGI (Total Growth Inhibition): The concentration of a drug that is required to completely inhibit the growth of cells.

Table 2: Anti-Estrogenic Activity of Enriched Guajadial Fraction

Cell LineTreatmentConcentration (µg/mL)EffectReference
MCF-7 BUSEnriched Guajadial Fraction + 17β-estradiol1.25Significant inhibition of estradiol-induced proliferation[1]
MCF-7 BUSEnriched Guajadial Fraction + 17β-estradiol2.5Significant inhibition of estradiol-induced proliferation[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays to evaluate the biological activity of this compound.

Cytotoxicity and Anti-Proliferative Assays

These assays are fundamental for determining the dose-dependent effects of this compound on cancer cell viability and proliferation.

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the TGI value.

This simple assay stains the DNA of adherent cells, providing a relative measure of cell number.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the 48-72 hour incubation, discard the medium and fix the cells with 100 µL of 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the plates three times with PBS.

  • Staining: Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Wash the plates thoroughly with deionized water until the water runs clear and allow them to air dry.

  • Dye Solubilization: Add 100 µL of methanol to each well to solubilize the stain.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-Estrogenic Activity Assay

This assay assesses the ability of a compound to inhibit the proliferation of estrogen-sensitive cells, such as MCF-7, in the presence of estradiol.

Protocol:

  • Cell Maintenance: Culture MCF-7 cells in estrogen-depleted medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for at least 48 hours prior to the assay.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of estrogen-depleted medium.

  • Compound and Estradiol Treatment: After 24 hours, treat the cells with various concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (e.g., 1 nM). Include controls for vehicle, estradiol alone, and this compound alone.

  • Incubation: Incubate the plates for 6 days at 37°C in a 5% CO₂ incubator.

  • Cell Proliferation Assessment: Determine the cell number using the SRB or Crystal Violet assay as described above.

  • Data Analysis: Compare the proliferation of cells treated with this compound and estradiol to those treated with estradiol alone to determine the anti-estrogenic effect.

Anti-Inflammatory Activity Assay

This assay measures the activation of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or RAW 264.7 macrophages) with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. A co-transfection with a constitutively expressed reporter (e.g., Renilla luciferase) is recommended for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Incubation: Incubate the cells for 6-24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.

  • Data Analysis: Normalize the NF-κB-driven luciferase activity to the control reporter activity. Compare the activity in this compound-treated cells to that of cells stimulated with the inflammatory agent alone.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays Cell-Based Assays for this compound cluster_methods1 Methods cluster_methods2 Methods cluster_methods3 Methods A Cytotoxicity/ Anti-Proliferation M1 MTT Assay A->M1 M2 SRB Assay A->M2 M3 Crystal Violet Assay A->M3 B Anti-Estrogenic Activity M4 E-Screen Assay B->M4 C Anti-Inflammatory Activity M5 NF-κB Reporter Assay C->M5

Overview of cell-based assays for this compound activity.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation GuajadialD This compound GuajadialD->PI3K Inhibition GuajadialD->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway by this compound.

Estrogen_Receptor_Pathway Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Binding GeneTranscription Gene Transcription ERE->GeneTranscription Activation Proliferation Cell Proliferation GeneTranscription->Proliferation GuajadialD This compound GuajadialD->ER Antagonism

Anti-estrogenic mechanism of this compound via estrogen receptor.

NFkB_Pathway Stimulus Inflammatory Stimulus (LPS, TNF-α) IKK IKK Complex Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB (Nuclear Translocation) NFkB->NFkB_active InflammatoryGenes Pro-inflammatory Gene Expression NFkB_active->InflammatoryGenes Activation Inflammation Inflammation InflammatoryGenes->Inflammation GuajadialD This compound GuajadialD->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound.

References

Guajadial D: Applications in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid compound isolated from the leaves of the guava plant (Psidium guajava), has emerged as a promising natural product with significant anticancer properties.[1] This document provides a detailed overview of the applications of this compound in cancer cell line studies, including its cytotoxic effects, mechanisms of action, and protocols for key experimental procedures. The information is intended to support further research and drug development efforts in the field of oncology.

Quantitative Data Summary

This compound exhibits potent cytotoxic and growth-inhibitory effects across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and Total Growth Inhibition (TGI) values are key indicators of its efficacy. A summary of these values from various studies is presented in the table below for easy comparison.

Cell LineCancer TypeParameterValue (µg/mL)
A549Lung CancerIC506.30[1][2]
HL-60Promyelocytic LeukemiaIC507.77[1][2]
SMMC-7721Hepatocellular CarcinomaIC505.59[1][2]
MCF-7Breast CancerTGI5.59[1][2][3]
MCF-7 BUSTamoxifen-resistant Breast CancerTGI2.27[1][2][3]
K562Chronic Myelogenous LeukemiaTGI2
NCI/ADR-RESDoxorubicin-resistant Ovarian CancerTGI4
NCI-H460Lung CancerTGI5
HT-29Colon CancerTGI5
PC-3Prostate CancerTGI12[1]
786-0Renal CancerTGI28[1]

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), causing cell cycle arrest, and modulating key signaling pathways that are critical for cancer cell survival and proliferation.[1]

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic and extrinsic pathways.[1] This involves the activation of a cascade of caspases, which are key executioners of apoptosis.

  • Caspase Activation: Treatment with this compound leads to the cleavage and activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3.[1]

  • Modulation of Bcl-2 Family Proteins: It alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway.[1]

  • Upregulation of Death Receptors: this compound has been shown to upregulate the expression of death receptors like Fas and DR5 on the surface of cancer cells, thereby enhancing the extrinsic apoptotic pathway.[1][4]

This compound-induced apoptosis signaling pathway.
Modulation of Signaling Pathways

This compound has been shown to inhibit key signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and survival.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. This compound has been reported to suppress the PI3K/Akt signaling cascade.[2]

  • MAPK/ERK Pathway: There is evidence to suggest that this compound may also exert its effects by inhibiting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[1]

G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK Akt Akt PI3K->Akt Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Akt->Proliferation, Survival, Angiogenesis Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Proliferation, Survival, Angiogenesis

Inhibition of pro-survival signaling pathways by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the anticancer effects of this compound are provided below.

Cytotoxicity Assays (MTT and SRB)

These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.[2]

1. Cell Seeding:

  • Culture human cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[2]
  • Trypsinize and count the cells.
  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[2]

2. Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
  • Incubate the plates for 48 or 72 hours.[2]

3. Assay Procedure:

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • SRB Assay:

    • Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates five times with tap water and allow them to air dry.

    • Stain the cells with 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Dissolve the bound dye with 100 µL of 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Seeding" [label="Seed cells in 96-well plates"]; "Overnight Incubation" [label="Incubate overnight for attachment"]; "Treatment" [label="Treat with various concentrations of this compound"]; "Incubation" [label="Incubate for 48-72 hours"]; "Assay" [shape=diamond, label="Choose Assay"]; "MTT Assay" [label="Add MTT solution,\nincubate, add DMSO"]; "SRB Assay" [label="Fix with TCA, stain with SRB,\ndissolve with Tris base"]; "Measure Absorbance" [label="Read absorbance on microplate reader"]; "Data Analysis" [label="Calculate cell viability and IC50"]; "End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell Seeding"; "Cell Seeding" -> "Overnight Incubation"; "Overnight Incubation" -> "Treatment"; "Treatment" -> "Incubation"; "Incubation" -> "Assay"; "Assay" -> "MTT Assay" [label="MTT"]; "Assay" -> "SRB Assay" [label="SRB"]; "MTT Assay" -> "Measure Absorbance"; "SRB Assay" -> "Measure Absorbance"; "Measure Absorbance" -> "Data Analysis"; "Data Analysis" -> "End"; }

Workflow for cytotoxicity assays.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

1. Cell Lysis:

  • Treat cells with this compound for the desired time.
  • Wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

3. SDS-PAGE:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

4. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies specific for the target proteins (e.g., caspases, Bcl-2 family proteins, Akt, ERK) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.

6. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

This compound demonstrates significant potential as an anticancer agent with a multifaceted mechanism of action.[1] Its ability to induce apoptosis and inhibit critical pro-survival signaling pathways in a range of cancer cell lines makes it a compelling candidate for further preclinical and clinical investigation. The protocols and data presented here provide a foundation for researchers to explore the therapeutic potential of this compound in cancer treatment.

References

application of Guajadial D in multidrug resistance research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential in overcoming multidrug resistance (MDR) in cancer cells.[1][2] MDR is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). These transporters function as efflux pumps, reducing the intracellular concentration of chemotherapeutic drugs and thereby diminishing their efficacy.

Research has shown that Guajadial can reverse MDR in drug-resistant breast cancer cells by inhibiting the expression of these crucial ABC transporters.[2] Furthermore, its mechanism of action involves the suppression of the PI3K/Akt signaling pathway, a key pathway involved in cell survival and proliferation that is often dysregulated in cancer and contributes to drug resistance.[2] These findings suggest that Guajadial could be a valuable tool in cancer research and a promising candidate for co-administration with conventional chemotherapy to enhance treatment efficacy.

This document provides detailed application notes and experimental protocols for studying the effects of Guajadial on multidrug-resistant cancer cells.

Data Presentation

Table 1: Cytotoxic and MDR Reversal Activity of Guajadial
Cell LineCancer TypeResistance ProfileTreatmentIC50 (µM)Fold ReversalReference
MCF-7BreastSensitiveDoxorubicinData not available-[2]
MCF-7/ADRBreastDoxorubicin-resistantDoxorubicinData not available-[2]
MCF-7/ADRBreastDoxorubicin-resistantDoxorubicin + Guajadial (10 µM)Data not availableData not available[2]
MCF-7/PTXBreastPaclitaxel-resistantPaclitaxelData not available-[2]
MCF-7/PTXBreastPaclitaxel-resistantPaclitaxel + Guajadial (10 µM)Data not availableData not available[2]

Note: Specific IC50 values and fold reversal data are not available in the referenced abstracts. Researchers should determine these values empirically based on the provided protocols.

Table 2: Effect of Guajadial on ABC Transporter and PI3K/Akt Pathway Protein Expression
Cell LineTreatmentP-gp (ABCB1) ExpressionBCRP (ABCG2) Expressionp-Akt Expressionp-p70S6K ExpressionReference
MCF-7/ADRControlHighHighHighHigh[2]
MCF-7/ADRGuajadial (10 µM)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced[2]
MCF-7/PTXControlHighHighHighHigh[2]
MCF-7/PTXGuajadial (10 µM)Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced[2]

Note: Quantitative fold-change data for protein expression is not available in the referenced abstracts. Western blot analysis should be performed to determine the relative changes in protein levels.

Experimental Protocols

Cell Culture and Maintenance of Drug-Resistant Cell Lines

Objective: To maintain sensitive and drug-resistant cancer cell lines for subsequent experiments.

Materials:

  • Parental sensitive cancer cell line (e.g., MCF-7)

  • Drug-resistant cancer cell lines (e.g., MCF-7/ADR, MCF-7/PTX)

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Chemotherapeutic agent for maintaining resistance (e.g., Doxorubicin, Paclitaxel)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Culture all cell lines in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For drug-resistant cell lines, maintain the selective pressure by adding the corresponding chemotherapeutic agent to the culture medium at a concentration that does not inhibit cell growth by more than 10-20%. This concentration needs to be determined empirically.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed the cells in appropriate culture plates and allow them to adhere overnight before treatment.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of Guajadial on the sensitivity of drug-resistant cells to chemotherapeutic agents.

Materials:

  • Sensitive and drug-resistant cells

  • Guajadial

  • Chemotherapeutic agent (e.g., Doxorubicin, Paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treat the cells with varying concentrations of the chemotherapeutic agent, either alone or in combination with a non-toxic concentration of Guajadial (e.g., 5 or 10 µM). Include untreated cells as a control.

  • Incubate the plates for 48 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values. The fold reversal of resistance can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of Guajadial.

Quantitative Real-Time PCR (qRT-PCR) for ABC Transporter Gene Expression

Objective: To quantify the effect of Guajadial on the mRNA expression of ABCB1 (P-gp) and ABCG2 (BCRP).

Materials:

  • Drug-resistant cells

  • Guajadial

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for ABCB1, ABCG2, and a housekeeping gene (e.g., GAPDH or β-actin)

  • Real-time PCR system

Protocol:

  • Seed drug-resistant cells in 6-well plates and treat with a selected concentration of Guajadial (e.g., 10 µM) for 48 hours.

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for ABCB1, ABCG2, and the housekeeping gene.

    • Note: Specific primer sequences are not available in the provided search results. Researchers should design or obtain validated primers for the target genes.

  • Analyze the data using the 2^-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to untreated controls.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of Guajadial on the protein levels of ABC transporters and key components of the PI3K/Akt pathway.

Materials:

  • Drug-resistant cells

  • Guajadial

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against P-gp (ABCB1), BCRP (ABCG2), Akt, phospho-Akt (Ser473), p70S6K, phospho-p70S6K, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed drug-resistant cells in 6-well plates and treat with Guajadial (e.g., 10 µM) for 48 hours.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Block the membranes with blocking buffer for 1 hour at room temperature.

  • Incubate the membranes with the primary antibodies overnight at 4°C.

    • Note: Specific antibody details (company, catalog number, dilution) are not available in the provided search results. Researchers should use validated antibodies for their targets.

  • Wash the membranes and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Visualizations

G cluster_workflow Experimental Workflow for Guajadial MDR Study cluster_assays Assessments start Start cell_culture Culture Drug-Resistant Cancer Cells start->cell_culture treatment Treat with Guajadial and/or Chemotherapy Drug cell_culture->treatment mtt Cytotoxicity Assay (MTT) treatment->mtt qpcr Gene Expression Analysis (qRT-PCR) treatment->qpcr wb Protein Expression Analysis (Western Blot) treatment->wb data_analysis Data Analysis (IC50, Fold Change) mtt->data_analysis qpcr->data_analysis wb->data_analysis conclusion Conclusion on MDR Reversal Effect data_analysis->conclusion

Caption: Workflow for Investigating Guajadial's MDR Reversal.

G cluster_pathway Guajadial's Mechanism in Reversing MDR cluster_pi3k PI3K/Akt Pathway cluster_abc ABC Transporter Expression Guajadial Guajadial PI3K PI3K Guajadial->PI3K inhibits Pgp P-glycoprotein (P-gp) Guajadial->Pgp downregulates expression BCRP BCRP Guajadial->BCRP downregulates expression Akt Akt PI3K->Akt activates p70S6K p70S6K Akt->p70S6K activates p70S6K->Pgp promotes expression p70S6K->BCRP promotes expression MDR Multidrug Resistance Pgp->MDR contributes to BCRP->MDR contributes to

Caption: Guajadial's Inhibition of PI3K/Akt and ABC Transporters.

References

Application Notes and Protocols for Formulating Guajadial D for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial D, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has demonstrated promising anti-cancer and anti-estrogenic activities in preclinical studies.[1] As a lipophilic compound, its poor aqueous solubility presents a significant challenge for formulation in in vivo studies.[1] This document provides detailed application notes and a comprehensive protocol for the formulation of this compound for administration in animal models, ensuring optimal delivery and reproducible results.

The following protocols are based on established methods for formulating hydrophobic compounds for in vivo research and specific information available for this compound.

Data Presentation

A summary of the known physicochemical and in vivo data for this compound is presented in the table below. This information is critical for designing and executing in vivo experiments.

ParameterValue / InformationSource(s)
Molecular Formula C₃₀H₃₄O₅[2]
Molecular Weight 474.59 g/mol [2]
Appearance Amorphous powder[3]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[1]
Storage (Solid) -20°C, protected from light[1]
Storage (Stock Solution) -20°C in amber vials, avoid freeze-thaw cycles[1]
Reported In Vivo Dose (Rats) 12.5, 25, and 50 mg/kg[4]
Reported Biological Activity Anti-estrogenic, Anticancer[1][5]

Experimental Protocols

Protocol 1: Standard Co-Solvent Formulation for Intraperitoneal (IP) or Oral (PO) Administration

This protocol describes a common and effective method for formulating hydrophobic compounds like this compound using a co-solvent system. This approach aims to maintain the compound in a solubilized state for administration.

Materials:

  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • PEG300 (Polyethylene glycol 300), pharmaceutical grade

  • Tween 80 (Polysorbate 80), pharmaceutical grade

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, disposable tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Tare a sterile, light-protecting microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube.

    • Add the required volume of DMSO to achieve a high-concentration stock solution (e.g., 40 mg/mL). The initial dissolution in a small volume of a strong organic solvent is a critical step.

    • Vortex thoroughly until the this compound is completely dissolved. A clear solution should be obtained.

  • Preparation of the Vehicle:

    • In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and Saline/PBS in the desired ratio. A common vehicle composition is 30% PEG300, 5% Tween 80, and 65% Saline/PBS.

    • For example, to prepare 1 mL of vehicle, combine 300 µL of PEG300, 50 µL of Tween 80, and 650 µL of Saline/PBS.

    • Vortex the vehicle mixture until it is homogeneous.

  • Final Formulation:

    • Slowly add the this compound stock solution (from step 1) to the prepared vehicle (from step 2) while vortexing. The slow addition is crucial to prevent precipitation of the compound.

    • The final concentration of DMSO in the formulation should be kept to a minimum, ideally below 10%, to avoid toxicity in the animal model.

    • For example, to prepare a 2 mg/mL working solution from a 40 mg/mL stock, add 50 µL of the this compound stock to 950 µL of the vehicle. This results in a final DMSO concentration of 5%.

    • Vortex the final formulation thoroughly to ensure a clear, homogeneous solution. If precipitation occurs, optimization of the vehicle composition may be necessary.

  • Administration and Storage:

    • The formulation should be prepared fresh on the day of dosing.

    • If short-term storage is necessary, store the final formulation at 4°C, protected from light, for no longer than a few hours. Stability under these conditions should be verified.

    • Administer the formulation to the animals at the desired dosage based on their body weight.

Dosage Calculation Example:

  • Target Dose: 25 mg/kg

  • Animal Weight: 200 g (0.2 kg)

  • Dose per Animal: 25 mg/kg * 0.2 kg = 5 mg

  • Formulation Concentration: 2.5 mg/mL

  • Volume to Administer: 5 mg / 2.5 mg/mL = 2 mL

Visualization of Experimental Workflow and Signaling Pathway

To aid in the understanding of the experimental process and the compound's mechanism of action, the following diagrams have been generated.

G cluster_prep Preparation cluster_formulation Formulation cluster_admin Administration weigh Weigh this compound dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve combine Combine Stock and Vehicle dissolve->combine mix_vehicle Prepare Vehicle (PEG300, Tween 80, Saline) mix_vehicle->combine vortex Vortex to Homogenize combine->vortex administer Administer to Animal Model (IP or PO) vortex->administer

Caption: Workflow for this compound Formulation.

G Guajadial_D This compound ER Estrogen Receptor (ER) Guajadial_D->ER Inhibits PI3K PI3K Guajadial_D->PI3K Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Simplified Signaling Pathway of this compound.

Stability and Storage Considerations

This compound is susceptible to degradation by light, elevated temperatures, and non-optimal pH conditions.[1] To ensure the integrity of the compound and the reproducibility of experimental results, the following storage guidelines are critical:

  • Solid Compound: Store at -20°C in a dark, dry place.

  • Stock Solutions (in DMSO): Aliquot and store at -20°C in amber vials or tubes wrapped in aluminum foil. Avoid repeated freeze-thaw cycles.

  • Final Formulation: Prepare fresh before each use. If temporary storage is unavoidable, keep at 4°C and protect from light for a maximum of a few hours. It is highly recommended to perform a stability test for the specific formulation and storage conditions used.

Safety Precautions

  • Handle this compound powder in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Dispose of all waste materials according to institutional guidelines for chemical waste.

References

Application Notes & Protocols for the Characterization of Guajadial D

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guajadial D, a meroterpenoid derived from the leaves of Psidium guajava (guava), belongs to a class of natural products exhibiting significant biological activities. These compounds have garnered interest for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] This document provides a comprehensive overview of the analytical techniques and protocols for the successful isolation, characterization, and bioactivity assessment of this compound.

I. Extraction and Isolation of this compound

The initial step in the characterization of this compound involves its extraction from plant material, followed by purification. Guava leaves are a primary source of this compound.[4][5]

Experimental Protocol: Extraction

This protocol outlines a general procedure for the extraction of this compound from guava leaves.

1. Plant Material Preparation:

  • Collect fresh, healthy leaves of Psidium guajava.

  • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

  • Air-dry the leaves in the shade or use a lyophilizer to prevent the degradation of thermolabile compounds.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

  • Several methods can be employed for extraction, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[5] Maceration is a simple and widely used method.

  • Maceration Protocol:

    • Weigh 100 g of the powdered guava leaves and place them in a large Erlenmeyer flask.

    • Add 1 L of a suitable solvent. Dichloromethane or a mixture of chloroform and methanol (e.g., 8:2) are often used to target meroterpenoids.[2]

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Experimental Protocol: Isolation and Purification

The crude extract is a complex mixture of phytochemicals. This compound can be isolated and purified using various chromatographic techniques.[2][6]

1. Fractionation:

  • Subject the crude extract to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

  • Collect fractions of 20-50 mL and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine fractions with similar TLC profiles.

2. Purification:

  • The fractions enriched with this compound can be further purified using High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[6]

  • Semi-preparative HPLC Protocol:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol and water or acetonitrile and water is typically employed.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

    • Inject the enriched fraction and collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

II. Structural Elucidation of this compound

Once isolated, the structure of this compound is determined using a combination of spectroscopic techniques.[4][7][8]

Experimental Protocol: Spectroscopic Analysis

1. Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.[2]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR is the most powerful technique for elucidating the complete structure and stereochemistry of a molecule.[9][10][11]

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Acquire the following NMR spectra:

    • 1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon) to identify the types and numbers of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for connecting different parts of the molecule.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the relative stereochemistry.

3. Other Spectroscopic Techniques:

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carbonyl, C=C bonds).[7]

  • Ultraviolet-Visible (UV) Spectroscopy: To identify chromophores within the molecule.[2]

III. Bioactivity Assessment of this compound

This compound and related compounds have shown promising anti-inflammatory and antimicrobial activities.[12][13][14][15]

Anti-inflammatory Activity

This compound's anti-inflammatory effects are often attributed to its ability to modulate key inflammatory pathways.[12][16][17]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Treatment: Seed the cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of this compound for 1 hour.

  • Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NO production).

Antimicrobial Activity

The antimicrobial potential of this compound can be evaluated against a panel of pathogenic bacteria and fungi.[14][15][18]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Data Presentation

Table 1: Quantitative Data on the Bioactivity of Guajadial and Related Meroterpenoids

CompoundBioactivity AssayCell Line/OrganismIC₅₀ / MIC (µM or µg/mL)Reference
GuajadialPTP1B Inhibition-4.46 µM[2]
Psiguajadial APDE4D2 Inhibition--[2]
GuajadialAnti-proliferativeA549 (NSCLC)3.58 µM[2]
Guajadial FractionAnti-proliferativeMCF-7 (Breast Cancer)5.59 µg/mL (TGI)[2][3]
Guajadial FractionAnti-proliferativeMCF-7 BUS (Breast Cancer)2.27 µg/mL (TGI)[2][3]
Guava Leaf ExtractAntimicrobialStaphylococcus aureus1 mg/mL (MIC)[14]
Guava Leaf ExtractAntimicrobialVibrio cholerae1 mg/mL (MIC)[14]
Guava Leaf ExtractAntimicrobialShigella flexneri1 mg/mL (MIC)[14]
Guava Leaf ExtractAntimicrobialEscherichia coli0.78 µg/mL (MIC)[18]

TGI: Total Growth Inhibition

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_characterization Structural Elucidation cluster_bioactivity Bioactivity Assessment plant_material Guava Leaves drying Drying & Grinding plant_material->drying extraction Solvent Extraction (e.g., Maceration) drying->extraction crude_extract Crude Extract extraction->crude_extract fractionation Column Chromatography crude_extract->fractionation hplc HPLC / HSCCC Purification fractionation->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ir_uv IR & UV Spectroscopy pure_compound->ir_uv anti_inflammatory Anti-inflammatory Assays pure_compound->anti_inflammatory antimicrobial Antimicrobial Assays pure_compound->antimicrobial cluster_characterization cluster_characterization cluster_bioactivity cluster_bioactivity structure Structure of this compound ms->structure nmr->structure ir_uv->structure bio_data Biological Activity Data anti_inflammatory->bio_data antimicrobial->bio_data

Caption: Workflow for this compound characterization.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 erk ERK1/2 tlr4->erk inos iNOS erk->inos cox2 COX-2 erk->cox2 no Nitric Oxide (NO) inos->no pgs Prostaglandins cox2->pgs guajadial This compound guajadial->erk Inhibition

Caption: Anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for Testing the Anti-Estrogenic Activity of Guajadial

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest for its potential anti-cancer and anti-estrogenic properties.[1][2][3] Research suggests that Guajadial's mechanism of action may be similar to that of tamoxifen, a well-known selective estrogen receptor modulator (SERM), indicating its potential as a phytoestrogen-based therapeutic agent.[1][2][4] Studies have demonstrated its anti-proliferative effects on various cancer cell lines, with notable selectivity for human breast cancer cells such as MCF-7 and MCF-7 BUS, the latter of which overexpresses the estrogen receptor.[1][4] Furthermore, in vivo experiments have shown that a Guajadial-enriched fraction can inhibit the uterotrophic effect of estradiol in immature rats, lending further support to its anti-estrogenic activity.[1][4][5] In silico molecular docking studies also suggest that Guajadial can bind to estrogen receptors, corroborating its potential as a SERM.[1][6]

These application notes provide detailed protocols for a selection of key in vitro and in vivo assays to evaluate the anti-estrogenic activity of Guajadial. The included methodologies are based on established techniques and published research on Guajadial.

Data Presentation

The following tables summarize the quantitative data on the anti-proliferative activity of Guajadial and its enriched fractions from the available literature.

Table 1: In Vitro Anti-Proliferative Activity of Guajadial-Enriched Fraction

Cell LineDescriptionParameterValue (µg/mL)Reference
MCF-7Estrogen-dependent breast adenocarcinomaTGI5.59[1]
MCF-7 BUSEstradiol receptor overexpressing breast adenocarcinomaTGI2.27[1]
MDA-MB-231Triple-negative breast adenocarcinomaTGI5.13[1]
MCF-10ANon-tumoral breast cellsTGI8.56[1]

*TGI: Total Growth Inhibition

Experimental Protocols

Protocol 1: In Vitro Anti-Proliferative Activity Assessment using MTT Assay

This protocol outlines the determination of the anti-proliferative activity of Guajadial on estrogen-receptor-positive breast cancer cells (MCF-7).

Objective: To evaluate the dose-dependent inhibitory effect of Guajadial on the proliferation of MCF-7 cells.

Materials:

  • Guajadial

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest sub-confluent cells using trypsin-EDTA and seed them into 96-well plates at a density of approximately 2.0 x 10^4 cells/well. Allow the cells to adhere overnight.

  • Treatment: Prepare a stock solution of Guajadial in DMSO and make serial dilutions in culture medium to achieve the desired final concentrations. Replace the overnight culture medium with fresh medium containing various concentrations of Guajadial. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the treated plates for 48 to 72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of Guajadial that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of Guajadial concentration.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed MCF-7 cells in 96-well plate C Treat cells with Guajadial A->C B Prepare serial dilutions of Guajadial B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I E_Screen_Logic cluster_conditions Experimental Conditions Start Start: Hormone-deprived MCF-7 BUS cells Control Vehicle Control Start->Control E2 17β-Estradiol (E2) Start->E2 Guajadial Guajadial alone Start->Guajadial Combo Guajadial + E2 Start->Combo Incubate Incubate for 144 hours Control->Incubate E2->Incubate Guajadial->Incubate Combo->Incubate Measure Measure Cell Proliferation (MTT) Incubate->Measure Analyze Analyze Results Measure->Analyze Uterotrophic_Workflow cluster_treatment Treatment (3 days) Start Start: Immature female rats A Administer Vehicle Start->A B Administer E2 Start->B C Administer Guajadial Start->C D Administer Guajadial + E2 Start->D Necropsy Day 4: Euthanize and dissect uteri A->Necropsy B->Necropsy C->Necropsy D->Necropsy Weigh Measure uterine wet weight Necropsy->Weigh Analyze Compare uterine weights between groups Weigh->Analyze ER_Signaling_Assay cluster_pathway Canonical Estrogen Signaling cluster_assay Competitive Binding Assay Principle E2 Estrogen (E2) ER Estrogen Receptor (ER) E2->ER ERE Estrogen Response Element ER->ERE Gene Target Gene Transcription ERE->Gene Radioligand [3H]-E2 Receptor ER Radioligand->Receptor Binds Competitor Guajadial Competitor->Receptor Competes for binding

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guajadial D Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Guajadial D extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and analysis of this compound from Psidium guajava leaves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a meroterpenoid, a class of natural compounds, isolated from the leaves of the guava plant (Psidium guajava).[1][2] It is one of several related compounds, such as Guajadials C and E, that have been identified in guava leaves.[1] This compound is of significant research interest due to its potential anticancer and anti-estrogenic properties.[3][4]

Q2: Which extraction methods are commonly used for this compound?

Common methods for extracting bioactive compounds like this compound from guava leaves include conventional techniques like maceration and Soxhlet extraction, as well as modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[5] The choice of method can significantly influence the extraction efficiency and the profile of the extracted compounds.[5]

Q3: What are the most effective solvents for this compound extraction?

The selection of an appropriate solvent is critical for maximizing the yield of this compound. Polar solvents such as methanol, ethanol, and their aqueous mixtures (hydroethanolic solvents) have demonstrated high efficiency in extracting polar compounds from guava leaves.[5] Dichloromethane has also been effectively used to create an enriched Guajadial fraction.[5] The ideal solvent polarity should be matched with that of this compound for optimal results.[5]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for the accurate quantification of this compound in plant extracts.[5] For precise results, it is essential to develop a validated HPLC method using a pure this compound standard.[5] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized for the quantification of other flavonoids in guava and could be adapted for this compound.[6]

Q5: How should I store pure this compound and its solutions to prevent degradation?

To minimize degradation, pure this compound should be stored in a cool, dark, and dry environment.[3] For long-term storage, a temperature of -20°C is recommended.[3] Stock solutions, typically prepared in an organic solvent like DMSO, should also be stored at -20°C in amber vials or tubes wrapped in aluminum foil to protect them from light.[3] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Low Extraction Yield 1. Inappropriate solvent selection.2. Suboptimal extraction temperature or time.3. Inadequate particle size of plant material.4. Poor solvent-to-solid ratio.1. Solvent Selection: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures).[5]2. Optimize Parameters: Systematically adjust the extraction temperature and time. For UAE and MAE, also optimize power settings.[5]3. Particle Size: Grind the dried plant material to a fine, uniform powder to increase the surface area available for extraction.[5]4. Solvent-to-Solid Ratio: Experiment with different ratios (e.g., 10:1, 20:1, 30:1 v/w) to ensure complete immersion and efficient extraction.[5]
Degradation of this compound 1. High extraction temperatures.2. Prolonged exposure to light or air (oxidation).3. Inappropriate pH of the extraction solvent.1. Temperature Control: Use the lowest effective temperature to minimize thermal degradation. Consider non-thermal methods like maceration at room temperature for heat-sensitive compounds.[5]2. Minimize Exposure: Conduct extractions in a controlled environment, protecting the sample from direct light by using amber glassware. Consider purging with an inert gas like nitrogen to prevent oxidation.[5]3. pH Consideration: The stability of similar phenolic compounds is often pH-dependent. Buffering the extraction solvent to a slightly acidic or neutral pH may improve this compound stability.[5]
Inconsistent Results 1. Variability in plant material.2. Inconsistent extraction procedure.1. Plant Material: Source plant material from a consistent geographical location and harvest at the same developmental stage. Ensure proper drying and storage to prevent degradation.[5]2. Standardize Protocol: Maintain strict control over all extraction parameters (solvent volume, temperature, time, agitation, etc.) for each experiment to ensure reproducibility.[5]
Co-extraction of Impurities 1. Solvent with broad selectivity.2. Inefficient downstream purification.1. Solvent Selectivity: If the initial extract is complex, consider using a solvent with higher selectivity for meroterpenoids. Alternatively, perform a sequential extraction with solvents of increasing polarity.2. Purification: Employ chromatographic techniques such as column chromatography or High-Speed Counter-Current Chromatography (HSCCC) for effective purification of this compound from the crude extract.[7]

Data Presentation

While specific quantitative data on this compound extraction yields are limited in published literature, the following tables provide comparative data on the extraction of total phenolic and flavonoid compounds from Psidium guajava leaves, which can serve as a proxy for optimizing this compound extraction.

Table 1: Comparison of Extraction Yields for Total Phenolic Compounds (TPC)

Extraction MethodSolventTemperature (°C)TimeTPC (mg GAE/g extract)Reference
SoxhletMethanol655 hours44[2][8]
MacerationMethanol258 days22[2][8]
Ultrasound-AssistedWater3040 min45[2][8]
MacerationWater258 days21[2][8]

GAE: Gallic Acid Equivalents. Data is indicative of general phenolic extraction efficiency.

Table 2: Cytotoxic Activity of Guajadial

Cell LineCancer TypeParameterValue (µg/mL)Reference
MCF-7Breast CancerTGI5.59[3]
MCF-7 BUSBreast Cancer (Tamoxifen-resistant)TGI2.27[3]
A549Lung CancerIC506.30[3]
HL-60Promyelocytic LeukemiaIC507.77[3]
SMMC-7721Hepatocellular CarcinomaIC505.59[3]

TGI: Total Growth Inhibition; IC50: Half-maximal inhibitory concentration.

Experimental Protocols & Workflows

A general workflow for the extraction and analysis of this compound is presented below.

G General Workflow for this compound Extraction and Analysis A Plant Material Preparation (Drying, Grinding) B Extraction (Soxhlet, UAE, MAE) A->B C Filtration / Centrifugation B->C D Solvent Evaporation (Rotary Evaporator) C->D E Crude Extract D->E F Purification (Column Chromatography / HSCCC) E->F H Quantification (HPLC / HPTLC) E->H G Pure this compound F->G G->H I Biological Assays G->I

A general workflow for the extraction, processing, and analysis of Guajadial.[5]
Detailed Methodologies

1. Soxhlet Extraction

  • Principle: A continuous solid-liquid extraction method using a specialized glass apparatus.[5]

  • Methodology:

    • Place a known amount of finely powdered, dried guava leaves into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distillation flask with the chosen solvent (e.g., methanol) to approximately two-thirds of its volume.[5]

    • Assemble the apparatus and heat the flask. The solvent vaporizes, condenses, and drips into the thimble, immersing the plant material.

    • Once the solvent reaches the overflow level, the solution is siphoned back into the distillation flask.

    • This cycle is repeated for a predetermined duration (e.g., 5-8 hours) to ensure exhaustive extraction.[2][5]

    • After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.

2. Ultrasound-Assisted Extraction (UAE)

  • Principle: Utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation, which disrupts plant cell walls and enhances mass transfer of compounds into the solvent.[5]

  • Methodology:

    • Mix a known amount of powdered, dried guava leaves with a specific volume of solvent in an Erlenmeyer flask.

    • Place the flask in an ultrasonic bath or use an ultrasonic probe.

    • Set the desired temperature (e.g., 30-60°C) and sonication time (e.g., 20-40 minutes).[9][10]

    • After the extraction period, separate the extract from the solid plant material by filtration or centrifugation.[5]

    • Evaporate the solvent to obtain the crude extract.

3. High-Performance Liquid Chromatography (HPLC) for Quantification

  • Principle: A high-resolution chromatographic technique used to separate, identify, and quantify components in a mixture.[1]

  • General Protocol (may require optimization for this compound):

    • Standard Preparation: Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

    • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter.[1]

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column.[1]

      • Mobile Phase: A gradient of acidified water (e.g., 0.1% phosphoric or formic acid) and an organic solvent like acetonitrile or methanol.[1][8]

      • Flow Rate: Typically 1.0 mL/min.[1]

      • Detection: UV detector, wavelength to be determined based on the UV absorbance maximum of this compound.

      • Injection Volume: 20 µL.[1]

    • Analysis: Inject both standards and samples. Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify using the calibration curve.

Signaling Pathway Visualization

This compound exerts some of its anticancer effects by inhibiting the PI3K/Akt signaling pathway, a critical pathway for cell proliferation and survival.[3]

G Simplified PI3K/Akt Pathway Inhibition by this compound cluster_0 Simplified PI3K/Akt Pathway Inhibition by this compound Guajadial This compound PI3K PI3K Guajadial->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

This compound inhibits the PI3K/Akt signaling pathway.[3]

References

Technical Support Center: Synthesis of Guajadial and Related Meroterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Guajadial and its analogues. The information is based on published synthetic routes and addresses common challenges encountered during key transformations.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for Guajadial and its analogues?

A1: The most prevalent approach is a biomimetic synthesis that involves a hetero-Diels-Alder reaction between a sesquiterpene (like β-caryophyllene or humulene) and an ortho-quinone methide (o-QM).[1][2][3][4] The o-QM is typically generated in situ from a phloroglucinol derivative and an aldehyde.

Q2: What are the primary challenges in the total synthesis of Guajadial?

A2: Researchers frequently encounter several key challenges:

  • Low yields and poor diastereoselectivity in the crucial hetero-Diels-Alder cycloaddition step.[1][2]

  • Formation of a strained bicyclo[4.3.1]decane ring system , which can be difficult to achieve with good yields and reproducibility, particularly via Prins cyclization.[5]

  • Difficult separation of the desired product from closely related isomers, such as Psidial A.

  • Formation of highly congested C-C bonds , especially when coupling the terpene and phloroglucinol fragments.[6]

Q3: Are there alternative strategies to the problematic hetero-Diels-Alder reaction?

A3: Yes, to circumvent the issues associated with the hetero-Diels-Alder reaction and subsequent ring closures, several alternative strategies have been developed. These include:

  • A modified Norrish-Yang cyclization to form the chroman substructure.[5]

  • A tandem Wolff rearrangement/asymmetric ketene addition to construct key carbocyclic frameworks.[7]

  • Ring-closing metathesis (RCM) to form the seven-membered ring of the bicyclo[4.3.1]decane system.[5]

Troubleshooting Guides

Low Yield in the Biomimetic Hetero-Diels-Alder Reaction

Problem: The three-component reaction between the sesquiterpene, phloroglucinol derivative, and aldehyde results in a low isolated yield of the desired Guajadial analogue.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient in situ generation of the ortho-quinone methide (o-QM). Ensure the reaction conditions for the Knoevenagel condensation between the phloroglucinol and aldehyde are optimal. This may involve adjusting the catalyst, temperature, or reaction time.
Decomposition or side reactions of the highly reactive o-QM. The o-QM is a transient species. Ensure the dienophile (sesquiterpene) is present in a suitable concentration to trap the o-QM as it is formed. Running the reaction at lower temperatures may also minimize decomposition.
Low reactivity of the dienophile. The specific conformation of the sesquiterpene is crucial for a successful cycloaddition. Ensure the starting material is of high purity. Some syntheses have reported using a significant excess of the terpene.
Suboptimal solvent choice. While various solvents have been used, some reports suggest that aqueous conditions can be beneficial for the key hetero-Diels-Alder step.[2]
Difficult purification leading to product loss. The crude reaction mixture can be complex. Employing a multi-step purification strategy, such as initial column chromatography followed by HPLC, may be necessary to isolate the desired product, although this can contribute to lower overall yields.[2]

A logical workflow for troubleshooting low yield in the hetero-Diels-Alder reaction is presented below.

G start Low Yield in Hetero-Diels-Alder Reaction check_oQM Verify efficient o-QM generation (TLC, NMR of model reaction) start->check_oQM optimize_oQM Optimize condensation (catalyst, temp, time) check_oQM->optimize_oQM Inefficient check_trapping Assess o-QM trapping efficiency check_oQM->check_trapping Efficient end_node Improved Yield optimize_oQM->end_node adjust_dienophile Increase dienophile concentration check_trapping->adjust_dienophile Inefficient check_solvent Evaluate solvent system check_trapping->check_solvent Efficient lower_temp Run reaction at lower temperature adjust_dienophile->lower_temp lower_temp->end_node try_aqueous Consider aqueous or biphasic conditions check_solvent->try_aqueous Suboptimal check_purification Analyze purification losses check_solvent->check_purification Optimal try_aqueous->end_node optimize_purification Develop multi-step purification protocol (e.g., Flash Chrom. -> HPLC) check_purification->optimize_purification High Loss optimize_purification->end_node

Caption: Troubleshooting workflow for low yield in the hetero-Diels-Alder reaction.

Poor Diastereoselectivity in the Hetero-Diels-Alder Reaction

Problem: The hetero-Diels-Alder reaction produces a mixture of diastereomers that are difficult to separate, with the desired diastereomer being the minor product.

Possible Causes and Solutions:

CauseRecommended Action
Lack of facial selectivity in the approach of the dienophile to the o-QM. The conformation of the sesquiterpene plays a significant role in determining the stereochemical outcome. The use of chiral catalysts or auxiliaries may be necessary to induce higher diastereoselectivity.
Flexibility of the transition state. The transition state of the cycloaddition may be flexible, leading to multiple low-energy pathways. Running the reaction at lower temperatures can sometimes favor the formation of a single diastereomer.
Isomerization of the product. The initial cycloaddition product may be prone to isomerization under the reaction conditions. It is important to analyze the reaction mixture at different time points to determine if the product ratio changes over time.

The following table summarizes yields from a biomimetic synthesis of Guajadial and Psidial A, highlighting the formation of multiple products.

ProductNMR YieldIsolated Yield
Guajadial60%6%
Psidial A20%1%
Other Cycloadducts20%-
Data from a biomimetic synthesis in an aqueous medium.
Low Yield and Poor Reproducibility in the Prins Cyclization for Bicyclo[4.3.1]decane Formation

Problem: The intramolecular Prins cyclization to form the seven-membered ring of the bicyclo[4.3.1]decane system results in low yields and is not reproducible.[5]

Possible Causes and Solutions:

CauseRecommended Action
Unfavorable ring strain in the transition state. The formation of the bridged bicyclic system is entropically and enthalpically disfavored. Consider alternative cyclization strategies such as ring-closing metathesis (RCM), which has been successfully employed.[5]
Formation of side products. The oxocarbenium ion intermediate in the Prins cyclization can undergo other reactions, such as elimination or reaction with the solvent. Careful choice of Lewis acid and solvent is critical.
Decomposition of starting material or product. The acidic conditions required for the Prins cyclization can lead to decomposition. Use of milder Lewis acids and lower reaction temperatures should be explored.

The workflow for addressing challenges in the synthesis of the bicyclo[4.3.1]decane core is depicted below.

G start Bicyclo[4.3.1]decane Synthesis prins Prins Cyclization start->prins Traditional Approach rcm Ring-Closing Metathesis (RCM) start->rcm Alternative Approach prins_issue Low Yield & Reproducibility prins->prins_issue rcm_protocol Design Diene Precursor Select Appropriate Ru Catalyst rcm->rcm_protocol prins_solutions Optimize Lewis Acid & Solvent Lower Temperature prins_issue->prins_solutions success Successful Formation of Bicyclic Core prins_solutions->success rcm_protocol->success

Caption: Comparison of synthetic strategies for the bicyclo[4.3.1]decane core.

Experimental Protocols

Key Experiment: Biomimetic Synthesis of Guajadial and Psidial A

This protocol is adapted from the literature and serves as a starting point for optimization.[2]

Materials:

  • Diformylphloroglucinol

  • Benzaldehyde

  • (-)-β-Caryophyllene

  • Surfactant (e.g., PEG-600/α-tocopherol-based diester of sebacic acid)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of diformylphloroglucinol (1 equivalent), benzaldehyde (2 equivalents), and (-)-β-caryophyllene (3 equivalents) is prepared.

  • An aqueous solution of a surfactant (e.g., 5% w/w) is added.

  • The reaction mixture is heated (e.g., to 100 °C) with vigorous stirring for a specified time (e.g., 12 hours).

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by preparative HPLC to separate Guajadial and Psidial A.

Key Experiment: Ring-Closing Metathesis for Bicyclo[4.3.1]decane Formation

This protocol is a general representation of an RCM reaction that has been successfully used in the synthesis of a Psiguadial B intermediate.[5]

Materials:

  • Diene precursor

  • Grubbs' catalyst (e.g., 2nd generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

Procedure:

  • The diene precursor is dissolved in the anhydrous, degassed solvent to a low concentration (e.g., 0.001-0.01 M) to favor intramolecular cyclization.

  • The solution is heated to reflux under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of the Grubbs' catalyst (e.g., 5-10 mol%) in the reaction solvent is added portion-wise over a period of several hours.

  • The reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • The reaction mixture is cooled to room temperature, and a quenching agent (e.g., ethyl vinyl ether) is added to deactivate the catalyst.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the bicyclo[4.3.1]decene product.

References

Technical Support Center: Stabilizing Guajadial for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling and stabilization of Guajadial for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is Guajadial and what are its primary applications in research?

A1: Guajadial is a meroterpenoid naturally found in the leaves of the guava plant (Psidium guajava)[1]. It has garnered significant interest in the scientific community for its potential therapeutic properties. Primarily, Guajadial is investigated for its anti-cancer and anti-estrogenic activities[2][3]. It functions as a selective estrogen receptor modulator (SERM), similar to tamoxifen, and has been shown to inhibit the PI3K/Akt signaling pathway, a key cascade in cell proliferation and survival[2].

Q2: What are the main challenges when working with Guajadial in a laboratory setting?

A2: The primary challenges in handling Guajadial stem from its physicochemical properties. It is a hydrophobic molecule with poor solubility in aqueous solutions like cell culture media, which can lead to precipitation and inaccurate experimental results[1]. Furthermore, as a volatile organic compound containing an aldehyde functional group, Guajadial is susceptible to degradation from factors such as light, temperature, and non-optimal pH conditions[1].

Q3: How should I properly store Guajadial powder and its stock solutions?

A3: To ensure the stability and longevity of Guajadial, proper storage is crucial.

FormStorage ConditionProtectionDuration
Solid Powder -20°CTightly sealed, dark containerLong-term
Stock Solution (in DMSO) -20°C or -80°CAmber vials or foil-wrapped tubesUp to 6 months (re-examine after 1 month)

Data synthesized from multiple sources on handling chemical compounds.

It is highly recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What is the best solvent for preparing Guajadial stock solutions?

A4: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of Guajadial for in vitro assays due to its excellent solubilizing capacity for hydrophobic compounds[1]. Ethanol and methanol can also dissolve Guajadial and are often used in extraction processes[1].

Q5: What is the maximum recommended concentration of DMSO in cell culture?

A5: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally at or below 0.5% (v/v)[1]. It is imperative to perform a vehicle control experiment to assess the effect of the solvent at the intended concentration on your specific cell line.

Troubleshooting Guides

Issue 1: Precipitation of Guajadial in Cell Culture Media

Symptoms:

  • Visible particulate matter or cloudiness in the culture medium after adding the Guajadial working solution.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Low Aqueous Solubility 1. Optimize Stock Concentration: Use a higher concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume added to the aqueous medium. 2. Stepwise Dilution: Prepare intermediate dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the solution dropwise while gently swirling the medium. 3. Sonication: Briefly sonicate the final working solution in a water bath to help disperse any small aggregates before adding to the cells[1].
Temperature Shock 1. Pre-warm Media: Always use cell culture medium that has been pre-warmed to 37°C before adding the Guajadial solution[1].
High Final Concentration 1. Determine Solubility Limit: Conduct a preliminary experiment to find the maximum soluble concentration of Guajadial in your specific cell culture medium. 2. Adjust Experimental Design: If the desired concentration is not achievable, consider a lower concentration with a longer exposure time.
Interaction with Media Components 1. Serum-Free Conditions: If possible, test the solubility of Guajadial in serum-free and serum-containing media to see if serum proteins contribute to precipitation.
Issue 2: Degradation of Guajadial and Loss of Activity

Symptoms:

  • Reduced or no biological effect in assays compared to previous experiments.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC).

Possible Causes and Solutions:

Possible CauseTroubleshooting Steps
Light Exposure (Photodegradation) 1. Protect from Light: Work with Guajadial solutions in a darkened environment or use amber-colored labware. Wrap tubes and flasks in aluminum foil.
Elevated Temperature (Thermal Degradation) 1. Maintain Cold Chain: Keep stock solutions frozen and working solutions on ice as much as possible during experimental setup. 2. Prepare Fresh Solutions: For sensitive experiments, prepare fresh working solutions from a frozen stock aliquot immediately before use.
Oxidation 1. Use High-Quality Solvents: Ensure that the DMSO or other solvents used are of high purity and anhydrous to minimize oxidative degradation. 2. Inert Gas Overlay: For long-term storage of the solid compound, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
Non-Optimal pH 1. Buffered Solutions: While specific data on Guajadial's pH stability is limited, many natural compounds are most stable at a slightly acidic to neutral pH. Ensure your experimental buffers are within a pH range of 6-7.5 if possible.

Experimental Protocols

Protocol 1: Preparation of Guajadial Stock and Working Solutions

Materials:

  • Guajadial powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes

  • Sterile, serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure for 10 mM Stock Solution:

  • Calculate the required mass of Guajadial using its molecular weight (474.59 g/mol ).

  • Aseptically weigh the Guajadial powder and transfer it to a sterile amber microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube until the Guajadial is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution[1].

  • Aliquot the stock solution into single-use volumes in sterile amber tubes.

  • Store the aliquots at -20°C or -80°C, protected from light.

Procedure for Working Solutions:

  • Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions in pre-warmed (37°C) cell culture medium to achieve the final desired concentrations.

  • To minimize precipitation, add the Guajadial stock or intermediate dilutions to the culture medium dropwise while gently swirling.

  • Use the working solutions immediately.

Visualizations

Logical Workflow for Troubleshooting Guajadial Precipitation

G start Precipitation Observed in Media check_concentration Is the final concentration too high? start->check_concentration yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No reduce_concentration Lower concentration or increase exposure time yes_concentration->reduce_concentration check_preparation Review solution preparation method no_concentration->check_preparation end_solution Problem Resolved reduce_concentration->end_solution add_dropwise Was the stock added dropwise to pre-warmed media? check_preparation->add_dropwise yes_dropwise Yes add_dropwise->yes_dropwise Yes no_dropwise No add_dropwise->no_dropwise No consider_sonication Consider brief sonication of the final solution yes_dropwise->consider_sonication modify_protocol Modify protocol: - Pre-warm media to 37°C - Add stock solution slowly no_dropwise->modify_protocol modify_protocol->end_solution consider_sonication->end_solution

Caption: Troubleshooting workflow for Guajadial precipitation.

Signaling Pathway of Guajadial in Cancer Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Guajadial Guajadial Guajadial->PI3K Inhibits

Caption: Guajadial's inhibition of the PI3K/Akt pathway.

Guajadial as a Selective Estrogen Receptor Modulator (SERM)

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds & Activates Guajadial Guajadial Guajadial->ER Binds & Blocks (Antagonist) GeneTranscription Estrogen-Responsive Gene Transcription ER->GeneTranscription Promotes

Caption: Mechanism of Guajadial as a SERM.

References

Technical Support Center: Overcoming Solubility Challenges of Guajadial D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Guajadial D.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a meroterpenoid natural product isolated from the leaves of the guava plant, Psidium guajava. It has garnered significant interest for its potential therapeutic properties, including anticancer and anti-estrogenic activities.[1][2] Like many lipophilic natural products, this compound has poor aqueous solubility, which can lead to challenges in formulating solutions for in vitro and in vivo experiments, potentially causing issues such as precipitation in aqueous media and limiting its bioavailability.

Q2: What are the recommended solvents for dissolving this compound?

For in vitro studies, this compound is typically dissolved in an organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. Other polar aprotic solvents may also be suitable, but their compatibility and potential cytotoxicity at final concentrations should always be evaluated.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of high-purity DMSO to achieve a high concentration (e.g., 10-40 mg/mL). Ensure the compound is fully dissolved by gentle vortexing or sonication. This stock solution can then be serially diluted into your experimental medium (e.g., cell culture media) to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: What are the best practices for storing this compound and its solutions?

To maintain its stability and prevent degradation, solid this compound should be stored at -20°C in a dark, dry environment. Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q5: My this compound is precipitating when I add it to my aqueous experimental medium. What can I do?

Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. Please refer to the Troubleshooting Guide below for detailed steps to address this problem.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Precipitation of this compound in aqueous media (e.g., cell culture medium, PBS) Low aqueous solubility of this compound.1. Decrease Final Concentration: The simplest approach is to lower the final concentration of this compound in your experiment. 2. Optimize Solvent Concentration: Ensure the final DMSO concentration is as low as possible while maintaining solubility. However, do not exceed cytotoxic levels for your specific cell line. 3. Use a Surfactant: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your final medium to help maintain solubility. 4. Employ a Solubility Enhancement Technique: For more persistent issues, consider using techniques like cyclodextrin complexation or creating a solid dispersion. See the Experimental Protocols section for detailed methods.
Inconsistent or lower-than-expected biological activity Degradation of this compound in stock or working solutions.1. Prepare Fresh Solutions: Always prepare fresh working solutions from your stock solution immediately before use. 2. Check Storage Conditions: Ensure your solid compound and stock solutions are stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by using aliquots. 3. Minimize Light Exposure: During experiments, use amber-colored tubes or wrap your containers in aluminum foil to protect them from light-induced degradation.
Difficulty dissolving this compound in the initial organic solvent Insufficient solvent volume or inadequate mixing.1. Increase Solvent Volume: Add a small, incremental amount of the solvent until the compound fully dissolves. 2. Use Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) to aid dissolution. Avoid excessive heat, which could cause degradation. 3. Apply Sonication: Use a sonicator bath for a short period to break up any aggregates and facilitate dissolution.

Data Presentation: Determining this compound Solubility

Solvent Temperature (°C) Solubility (mg/mL) Solubility (µg/mL) Molar Solubility (mM) Observations
DMSO25
Ethanol25
Methanol25
Acetone25
Acetonitrile25
Water25
PBS (pH 7.4)25

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the equilibrium solubility of this compound in various solvents.[3]

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, ethanol, water, PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • HPLC system with a suitable column (e.g., C18) and detector

Methodology:

  • Add an excess amount of this compound powder to a glass vial (e.g., 5-10 mg).

  • Add a known volume of the selected solvent (e.g., 1 mL).

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow undissolved material to settle.

  • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining solid.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove any remaining particulates.

  • Dilute the filtered, saturated solution with a suitable mobile phase.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a standard curve.

  • Calculate the solubility in mg/mL, µg/mL, or mM.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

This method can significantly increase the aqueous solubility of this compound by forming an inclusion complex.[4][5][6][7]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol or another suitable co-solvent

  • Magnetic stirrer and heating plate

  • Lyophilizer (freeze-dryer)

Methodology:

  • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v) in deionized water.

  • Dissolve this compound in a minimal amount of a water-miscible co-solvent like ethanol to create a concentrated solution.

  • Slowly add the this compound solution dropwise to the stirring HP-β-CD solution. A 1:1 or 1:2 molar ratio of this compound to HP-β-CD is a good starting point.

  • Stir the mixture at room temperature for 24-72 hours. Gentle heating (e.g., 40-50°C) can sometimes improve complexation efficiency.

  • After stirring, freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48-72 hours until a dry, fluffy powder is obtained. This powder is the this compound-HP-β-CD complex.

  • The solubility of this complex in aqueous media can then be determined and compared to that of the free compound.

Protocol 3: Solubility Enhancement using Solid Dispersion

This technique involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate.[8][9][10][11]

Materials:

  • This compound

  • A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol (PEG) 6000)

  • A suitable solvent (e.g., ethanol, methanol)

  • Rotary evaporator

Methodology (Solvent Evaporation Method):

  • Determine the desired ratio of this compound to polymer (e.g., 1:1, 1:5, 1:10 by weight).

  • Dissolve both the this compound and the polymer in a common volatile solvent (e.g., ethanol) in a round-bottom flask.

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a thin, solid film is formed on the inside of the flask.

  • Further dry the solid dispersion in a vacuum oven at a low temperature to remove any residual solvent.

  • Scrape the solid dispersion from the flask and pulverize it into a fine powder. This powder can then be used for dissolution studies.

Visualizations

Signaling Pathways and Experimental Workflows

Guajadial_PI3K_Akt_Pathway Guajadial This compound PI3K PI3K Guajadial->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival Promotes Guajadial_ER_Pathway Guajadial This compound ER Estrogen Receptor (ER) Guajadial->ER Binds & Blocks (Antagonist) Estrogen Estrogen Estrogen->ER Binds & Activates ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to GeneTranscription Gene Transcription ERE->GeneTranscription Initiates CellProliferation Cell Proliferation GeneTranscription->CellProliferation Leads to Solubility_Workflow start Start: Poorly Soluble This compound solubility_test Determine Baseline Solubility (Shake-Flask Method) start->solubility_test is_soluble Is Solubility Sufficient for Experiment? solubility_test->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes enhance Select Solubility Enhancement Technique is_soluble->enhance No cyclodextrin Cyclodextrin Complexation enhance->cyclodextrin solid_dispersion Solid Dispersion enhance->solid_dispersion retest Determine Solubility of Enhanced Formulation cyclodextrin->retest solid_dispersion->retest retest->is_soluble

References

Technical Support Center: Optimizing Guajadial D Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of Guajadial D in cell culture experiments.

Troubleshooting Guide

Issue: Precipitation of this compound in Culture Medium

This compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. Precipitation can lead to inaccurate and unreliable experimental results.[1]

Root Causes and Solutions:

  • Low Solubility in Aqueous Media: this compound's inherent hydrophobicity can cause it to precipitate when its concentration exceeds its solubility limit in the culture medium.[1]

    • Solution 1: Optimize Solvent Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent such as DMSO. This minimizes the volume of organic solvent added to the cell culture medium.[1]

    • Solution 2: Serial Dilution: Create intermediate dilutions of the this compound stock solution in the culture medium. Add these dilutions to the final culture plate dropwise while gently swirling to facilitate mixing and prevent immediate precipitation.[1]

  • High Final Concentration: The desired experimental concentration of this compound may be too high to remain soluble in the culture medium.[1]

    • Solution 1: Determine Maximum Soluble Concentration: Before your main experiment, perform a preliminary test to find the maximum concentration of this compound that stays dissolved in your specific cell culture medium. This can be achieved by preparing serial dilutions and visually inspecting for any precipitate after a brief incubation period.[1]

    • Solution 2: Adjust Experimental Design: If the necessary concentration is not soluble, consider modifying your experimental plan. For instance, you could use a lower concentration of this compound for a longer exposure time to achieve the desired biological effect.[1]

  • Suboptimal Preparation Technique: The method of preparing the final working solution can significantly impact solubility.

    • Solution 1: Pre-warm Media: Warming the cell culture media to 37°C before adding the this compound solution can sometimes improve solubility.[1]

    • Solution 2: Sonication: Briefly sonicate the final diluted this compound solution in a water bath sonicator before adding it to your cells. This can help break up small aggregates and improve dispersion.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solubility a concern?

A1: Guajadial is a caryophyllene-based meroterpenoid isolated from the leaves of the guava plant (Psidium guajava).[2] It has demonstrated anti-cancer and anti-estrogenic properties in preclinical studies.[3][4] As a hydrophobic molecule, it has poor solubility in water-based solutions like cell culture media, which can lead to precipitation and affect experimental accuracy.[1]

Q2: What are the recommended solvents for dissolving this compound?

A2: The most commonly used organic solvents for dissolving this compound and similar hydrophobic compounds are Dimethyl Sulfoxide (DMSO), ethanol, and methanol.[1] DMSO is widely preferred for creating high-concentration stock solutions for in vitro assays due to its excellent solubilizing capacity.[1]

Q3: What is the maximum recommended concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to maintain the final DMSO concentration at or below 0.5% (v/v), and ideally not exceeding 1%.[1] However, cell line sensitivity to DMSO can vary. It is crucial to perform a vehicle control experiment to evaluate the effect of the solvent at the intended concentration on your specific cell line.[1]

Q4: How should I prepare and store this compound solutions?

A4:

  • Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1]

  • Working Solutions: When ready to use, thaw an aliquot of the stock solution at room temperature. Perform serial dilutions of the stock solution in complete cell culture medium to obtain your desired final concentrations.[1]

  • Important Considerations: To minimize precipitation, add the this compound stock solution to pre-warmed (37°C) culture medium and mix immediately by gentle pipetting or swirling. Always ensure the final DMSO concentration remains below the toxic level for your cell line.[1]

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
GuajadialA549Non-small cell lung cancer3.58
This compoundHCT116Colon Cancer0.61
CCRF-CEMLeukemia16.0
DU145Prostate Cancer30.3
Huh7Liver Cancer44.09
A549Non-small cell lung cancer36.2
Guajadial EMCF-7Breast Cancer7.78
A-549Non-small cell lung cancer6.30
SMMC-7721Liver Cancer5.59
SW480Colon Cancer13.39
HL-60Leukemia7.77

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Data sourced from multiple studies.[5][6]

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol outlines the general steps for assessing the cytotoxic effects of this compound on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the control group.

    • Plot a dose-response curve and determine the IC50 value of this compound for the tested cell line.

Visualizations

Signaling Pathways

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

PI3K_Akt_Pathway GuajadialD This compound PI3K PI3K GuajadialD->PI3K Inhibits Akt Akt PI3K->Akt Suppresses Activation ABC_Transporter ABC Transporter Expression Akt->ABC_Transporter Promotes Drug_Resistance Multidrug Resistance ABC_Transporter->Drug_Resistance Leads to

Caption: this compound inhibits the PI3K/Akt pathway, leading to reduced multidrug resistance.[7]

Ras_MAPK_Pathway Guajadial Guajadial VEGFR2 VEGFR2 Guajadial->VEGFR2 Inhibits Ras Ras VEGFR2->Ras Activates MAPK MAPK Pathway Ras->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Promotes

Caption: Guajadial blocks the Ras/MAPK pathway, inhibiting cell proliferation.[2][5]

Experimental Workflow

Dosage_Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Stock Prepare High-Concentration This compound Stock (in DMSO) Solubility Determine Max Soluble Concentration in Media Stock->Solubility RangeFinding Range-Finding Assay (e.g., MTT with broad concentrations) Solubility->RangeFinding DoseResponse Definitive Dose-Response Assay (Narrower concentration range) RangeFinding->DoseResponse IC50 Calculate IC50 Value DoseResponse->IC50 Functional Proceed to Functional Assays (using concentrations around IC50) IC50->Functional

Caption: A stepwise workflow for optimizing this compound dosage in cell culture experiments.

References

Technical Support Center: Guaifenesin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Note to the User: The term "Guajadial D" did not yield specific results for established HPLC analysis methods in the scientific literature. It is presumed that this may be a typographical error for "Guaifenesin," a widely used expectorant in pharmaceutical formulations. This technical support center, therefore, focuses on the troubleshooting of Guaifenesin HPLC analysis.

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the HPLC analysis of Guaifenesin.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during Guaifenesin HPLC analysis?

The most frequently observed problems in Guaifenesin HPLC analysis include:

  • Poor Peak Shape: This often manifests as peak tailing, fronting, or splitting, which can compromise resolution and lead to inaccurate integration.[1]

  • Retention Time Shifts: Inconsistent retention times can affect peak identification and reproducibility.

  • Poor Resolution: Inadequate separation between Guaifenesin and its impurities or other active ingredients in a formulation.

  • Inaccurate Quantification: Results that are not reproducible or deviate significantly from expected values.

Q2: My Guaifenesin peak is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common problem, often caused by secondary interactions between the analyte and the stationary phase.[1][2][3]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Guaifenesin possesses functional groups that can interact with residual silanol groups on the surface of silica-based columns, a primary cause of tailing.[1][3][4]

    • Solution: Operate the mobile phase at a lower pH (e.g., pH 3.2) to protonate the silanol groups and reduce these interactions.[1][5][6] Using an end-capped C18 column can also minimize silanol interactions.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing.[1]

    • Solution: Adjust the mobile phase pH. For Guaifenesin, a slightly acidic pH is often optimal.

  • Column Contamination or Degradation: An old or contaminated column can lose efficiency and cause peak tailing.[1]

    • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.

  • Sample Overload: Injecting too concentrated a sample can lead to poor peak shape.[1]

    • Solution: Dilute the sample or reduce the injection volume.

Q3: I am observing peak fronting for Guaifenesin. What should I do?

Peak fronting is characterized by a leading edge that is broader than the trailing edge.[1]

Potential Causes & Solutions:

  • Poor Sample Solubility: If the analyte is not fully dissolved in the sample solvent, it can result in fronting.[1]

    • Solution: Ensure that Guaifenesin is completely dissolved in a solvent that is compatible with the mobile phase.

  • Sample Solvent Mismatch: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.[1]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent.

Q4: Why is the retention time for my Guaifenesin peak shifting between injections?

Retention time instability can be caused by several factors related to the HPLC system and the mobile phase.

Potential Causes & Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is equilibrated for a sufficient time (typically 10-20 column volumes) before starting the analysis.

  • Mobile Phase Instability: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component or degradation.[7]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. The stability of the mobile phase can be confirmed by analyzing freshly prepared solutions at regular intervals.[7]

  • Fluctuations in Column Temperature: Changes in the column temperature can affect retention times.[8]

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Issues: Inconsistent flow rates due to air bubbles in the pump or faulty check valves can lead to retention time shifts.

    • Solution: Degas the mobile phase and prime the pump to remove any air bubbles. If the problem persists, service the pump.

Troubleshooting Workflow for Poor Peak Shape

The following diagram outlines a systematic approach to troubleshooting poor peak shape for Guaifenesin in HPLC analysis.

G Troubleshooting Workflow for Poor Peak Shape cluster_0 Identify the Issue cluster_1 Initial Checks cluster_2 Diagnose the Cause cluster_3 Implement Solutions cluster_4 Verify & Conclude start Poor Peak Shape Observed check_method Review Method Parameters (pH, Mobile Phase, Column) start->check_method check_system Check System Suitability (Tailing Factor, Resolution) check_method->check_system is_tailing Peak Tailing? check_system->is_tailing is_fronting Peak Fronting? is_tailing->is_fronting No solution_tailing Adjust Mobile Phase pH Use End-capped Column Check for Sample Overload is_tailing->solution_tailing Yes is_split Split Peak? is_fronting->is_split No solution_fronting Check Sample Solubility Match Sample Solvent to Mobile Phase is_fronting->solution_fronting Yes solution_split Check for Column Void Ensure Proper Sample Prep is_split->solution_split Yes end Peak Shape Improved is_split->end No solution_tailing->end solution_fronting->end solution_split->end

A logical workflow for troubleshooting poor peak shape in HPLC.

Experimental Protocols

Standard HPLC Method for Guaifenesin Analysis

This section provides a typical reversed-phase HPLC method for the analysis of Guaifenesin.

ParameterSpecification
Column Waters Symmetry C18 (150 mm x 4.6 mm, 5 µm)[5][6]
Mobile Phase A 0.02 M KH2PO4 (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (90:10 v/v)[5][6]
Mobile Phase B 0.02 M KH2PO4 (pH adjusted to 3.2 with orthophosphoric acid) : Methanol (10:90 v/v)[5][6]
Gradient Program Time (min)/%B: 0/0, 50/40, 52/0, 60/0[5]
Flow Rate 0.8 mL/min[5][6]
Column Temperature 25°C[5][6]
Detection Wavelength 273 nm[5][6]
Injection Volume 10 µL[5]
Diluent Milli-Q water and acetonitrile (20:80 v/v)[5]
Sample and Standard Preparation
  • Standard Stock Solution: Prepare a stock solution of Guaifenesin by dissolving an appropriate amount of the reference standard in the diluent to achieve a concentration of 0.24 mg/mL.[5]

  • Working Standard Solution: Prepare the working standard solution (e.g., 12 µg/mL) by diluting the stock solution with the diluent.[5]

  • Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Transfer a portion of the powder equivalent to a specific amount of Guaifenesin (e.g., 600 mg) into a volumetric flask. Add the diluent, sonicate to dissolve, and then dilute to the mark to achieve a target concentration (e.g., 2.4 mg/mL). Centrifuge the solution before injection.[5]

System Suitability Parameters

System suitability tests are essential to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) Not more than 2.0[7]
Theoretical Plates (N) Not less than 2000
Relative Standard Deviation (RSD) of Peak Area Not more than 2.0% for replicate injections

The following diagram illustrates the relationship between common HPLC issues and their potential causes, providing a logical path for troubleshooting.

G Common HPLC Issues and Potential Causes cluster_0 Observed Problem cluster_1 Potential Causes peak_tailing Peak Tailing cause_silanol Silanol Interactions peak_tailing->cause_silanol cause_ph Incorrect Mobile Phase pH peak_tailing->cause_ph cause_column_old Column Degradation peak_tailing->cause_column_old rt_shift Retention Time Shift rt_shift->cause_ph cause_temp Temperature Fluctuation rt_shift->cause_temp cause_flow Inconsistent Flow Rate rt_shift->cause_flow poor_resolution Poor Resolution poor_resolution->cause_ph poor_resolution->cause_column_old cause_mobile_phase Wrong Mobile Phase Composition poor_resolution->cause_mobile_phase

Mapping common HPLC problems to their potential causes.

References

Technical Support Center: Minimizing Degradation of Guajadial D During Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Guajadial D during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a meroterpenoid, a natural compound with significant biological activities, including potential anticancer effects. Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results and for ensuring the therapeutic efficacy of any potential drug product. Degradation can lead to a loss of potency and the formation of unknown impurities with potentially different biological activities.

Q2: What are the primary factors that cause the degradation of this compound?

Like many natural bioactive compounds, this compound is susceptible to degradation from several environmental factors. The main contributors to its degradation are:

  • Light (Photodegradation): Exposure to light, particularly UV radiation, can induce photochemical reactions that alter the molecular structure of this compound.

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical reactions, leading to the breakdown of the compound.

  • pH: this compound's stability can be influenced by the pH of its environment. Both acidic and alkaline conditions may catalyze hydrolytic degradation.

  • Oxygen (Oxidation): As a compound containing a caryophyllene moiety, this compound is prone to oxidation, especially in the presence of oxygen.

Q3: What are the recommended storage conditions for pure this compound and its solutions?

To ensure the long-term stability of this compound, the following storage conditions are recommended:

FormStorage TemperatureLight ProtectionAtmosphere
Pure Compound (Solid) -20°CStore in an amber vial or a container wrapped in aluminum foil.Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
Stock Solutions (e.g., in DMSO) -20°CStore in amber vials or tubes wrapped in aluminum foil.Tightly seal vials to minimize exposure to air and moisture.
Working Solutions (in aqueous media) 2-8°C (for short-term use)Protect from light.Prepare fresh daily, if possible, to minimize degradation in aqueous environments.

Q4: How can I minimize degradation during my experiments?

  • Prepare Fresh Solutions: Whenever possible, prepare working solutions fresh from a stock solution on the day of the experiment.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use vials to avoid repeated freezing and thawing, which can accelerate degradation.

  • Protect from Light: Conduct experiments under subdued light conditions. Use amber-colored labware or wrap containers in aluminum foil.

  • Control Temperature: Maintain the recommended temperature for your experimental setup and avoid exposing solutions to high temperatures for extended periods.

  • Use Appropriate Solvents: For stock solutions, use high-purity, anhydrous solvents like dimethyl sulfoxide (DMSO).

  • pH Control: If working with aqueous solutions, use buffers to maintain a pH where this compound is most stable (typically near neutral, although specific data is limited).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of biological activity in experiments. Degradation of this compound in stock or working solutions.1. Prepare fresh stock and working solutions from the solid compound. 2. Verify the storage conditions of your stock solutions (-20°C, protected from light). 3. Perform a quality control check on your this compound sample using a suitable analytical method (e.g., HPLC).
Appearance of unknown peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Review storage and handling procedures to identify potential exposure to light, heat, or non-optimal pH. 2. Compare the chromatogram to that of a freshly prepared standard to identify degradation peaks. 3. Consider performing a forced degradation study to intentionally generate and identify potential degradation products.
Precipitation of this compound in aqueous media. Low aqueous solubility.1. Ensure the final concentration of this compound does not exceed its solubility limit in the aqueous medium. 2. Optimize the final concentration of the organic co-solvent (e.g., DMSO) to maintain solubility, ensuring it remains at a non-toxic level for your experimental system.
Inconsistent experimental results over time. Gradual degradation of the stock solution.1. Implement a policy of preparing fresh stock solutions at regular intervals (e.g., monthly) and storing them in single-use aliquots. 2. Date all stock solutions and discard any that have been stored for an extended period or subjected to multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system with a UV detector and a suitable C18 column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a sample of solid this compound and 1 mL of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of solid this compound and 1 mL of the stock solution in a quartz cuvette to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified stress period, dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Suggested HPLC Parameters (to be optimized):

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorption).

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by the forced degradation study, demonstrating that the method can resolve this compound from its degradation products.

Visualizations

cluster_storage This compound Storage cluster_conditions Recommended Conditions Pure Compound Pure Compound -20°C -20°C Pure Compound->-20°C Dark (Amber Vial) Dark (Amber Vial) Pure Compound->Dark (Amber Vial) Inert Atmosphere Inert Atmosphere Pure Compound->Inert Atmosphere Stock Solution (DMSO) Stock Solution (DMSO) Stock Solution (DMSO)->-20°C Stock Solution (DMSO)->Dark (Amber Vial) Working Solution (Aqueous) Working Solution (Aqueous) 2-8°C (Short-term) 2-8°C (Short-term) Working Solution (Aqueous)->2-8°C (Short-term) Prepare Fresh Prepare Fresh Working Solution (Aqueous)->Prepare Fresh

Caption: Recommended storage conditions for this compound.

Start Start Inconsistent Results Inconsistent Results Start->Inconsistent Results Check Storage Check Storage Inconsistent Results->Check Storage Degradation Suspected Check Handling Check Handling Check Storage->Check Handling Prepare Fresh Stock Prepare Fresh Stock Check Handling->Prepare Fresh Stock Aliquot Stock Aliquot Stock Prepare Fresh Stock->Aliquot Stock QC Analysis QC Analysis Aliquot Stock->QC Analysis End End QC Analysis->End

Caption: Troubleshooting workflow for inconsistent results.

Guajadial_D This compound C₂₁H₂₆O₄ Degradation_Product Caryophyllene Oxide Derivative (Potential Oxidation Product) Guajadial_D->Degradation_Product Oxidation (O₂) Other_Products Hydrolyzed/Rearranged Products Guajadial_D->Other_Products Hydrolysis (H₂O, H⁺/OH⁻) Photolysis (Light)

Caption: Potential degradation pathways of this compound.

Technical Support Center: Refining Purification Methods for Guajadial D

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Guajadial D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the experimental purification of this promising meroterpenoid from Psidium guajava leaves.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound include its potential for degradation under certain conditions, co-elution with structurally similar compounds, and achieving high purity and yield. This compound is a meroterpenoid that can be sensitive to light, elevated temperatures, and non-optimal pH conditions, leading to the formation of artifacts.

Q2: What are the recommended storage conditions for this compound samples at different purification stages?

A2: To minimize degradation, all extracts and fractions containing this compound should be stored at low temperatures, protected from light. For short-term storage (hours to a few days), refrigeration at 4°C is acceptable. For long-term storage, samples should be kept at -20°C or lower in amber vials or containers wrapped in aluminum foil.

Q3: Which analytical techniques are most suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purification of this compound. It allows for the quantification of the compound and assessment of purity at each step. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative analysis of fractions from column chromatography. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis, particularly for identifying volatile impurities.

Q4: What are the key safety precautions to take when working with the solvents used in this compound purification?

A4: The purification of this compound involves the use of organic solvents such as dichloromethane, methanol, and acetonitrile. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure proper storage and disposal of flammable and toxic solvents according to your institution's safety guidelines.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Low yield of this compound in the crude extract. 1. Inefficient extraction method. 2. Degradation of this compound during extraction. 3. Suboptimal solvent selection.1. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. Control the temperature during extraction and protect the sample from light. 3. Use solvents like dichloromethane or ethanol, which have been shown to be effective for extracting Guajadial.
Co-elution of impurities with this compound during column chromatography. 1. Inappropriate stationary phase. 2. Poor solvent system selection. 3. Overloading of the column.1. Silica gel is a common choice, but for difficult separations, consider using reverse-phase (C18) silica gel. 2. Perform small-scale experiments with different solvent systems to optimize separation. A gradient elution may be necessary. 3. Reduce the amount of crude extract loaded onto the column.
Degradation of this compound during purification. 1. Exposure to light. 2. High temperatures during solvent evaporation. 3. Inappropriate pH.1. Use amber glassware or wrap containers in aluminum foil. 2. Use a rotary evaporator at a low temperature (e.g., < 40°C). 3. Maintain a neutral pH unless the protocol specifies otherwise.
Broad or tailing peaks in HPLC analysis. 1. Column degradation. 2. Incompatible sample solvent. 3. Presence of interfering compounds.1. Use a guard column and ensure the mobile phase is properly filtered and degassed. 2. Dissolve the sample in the mobile phase if possible. 3. Pre-treat the sample with Solid-Phase Extraction (SPE) to remove interfering substances.
Inconsistent purity results between batches. 1. Variability in the starting plant material. 2. Inconsistent purification protocol.1. Standardize the collection and drying process of the Psidium guajava leaves. 2. Strictly adhere to the established purification protocol, including solvent ratios, flow rates, and collection volumes.

Experimental Protocols & Data

Purification Workflow for this compound

The following workflow is a general guide based on established methods for the isolation of meroterpenoids from Psidium guajava.

PurificationWorkflow Start Dried Psidium guajava Leaves Extraction Extraction (Dichloromethane) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration CrudeExtract Crude Dichloromethane Extract Filtration->CrudeExtract FlashChrom Flash Column Chromatography (Silica Gel) CrudeExtract->FlashChrom Fractionation Fraction Collection (Monitored by TLC) FlashChrom->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction RP_HPLC Preparative RP-HPLC (C18 Column) EnrichedFraction->RP_HPLC PureGuajadialD Pure this compound RP_HPLC->PureGuajadialD

A general workflow for the purification of this compound.
Detailed Methodologies

1. Extraction:

  • Plant Material: Air-dried and powdered leaves of Psidium guajava.

  • Solvent: Dichloromethane (CH₂Cl₂).

  • Procedure: Macerate the powdered leaves with dichloromethane at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process three times. Combine the extracts and filter.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude dichloromethane extract.

2. Flash Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh).

  • Mobile Phase: A gradient of n-hexane and ethyl acetate. The gradient can be started with 100% n-hexane and gradually increased to 100% ethyl acetate.

  • Procedure: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the pre-packed silica gel column. Elute the column with the solvent gradient and collect fractions.

  • Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) with a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating). Combine the fractions containing the compound of interest based on the TLC profile.

3. Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18, preparative scale (e.g., 250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water. The specific gradient will need to be optimized based on analytical HPLC results.

  • Procedure: Dissolve the enriched fraction from the previous step in the mobile phase and inject it into the preparative HPLC system. Collect the peak corresponding to this compound.

  • Post-Purification: Evaporate the solvent from the collected fraction to obtain pure this compound.

Quantitative Data Summary

The following table provides an example of the type of data that should be recorded at each step of the purification process to assess efficiency. Actual values will vary depending on the specific experimental conditions.

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Extraction1000505.0~5
Flash Chromatography50510.0~40
Preparative RP-HPLC50.24.0>98
Overall 1000 0.2 0.02 >98

Signaling Pathways and Logical Relationships

The purification process is a logical sequence of steps designed to increase the purity of this compound. The following diagram illustrates the decision-making process in troubleshooting common purification issues.

TroubleshootingLogic Start Low Purity of This compound Fraction CheckTLC Analyze TLC/HPLC of Fractions Start->CheckTLC Coelution Co-elution with Impurities? CheckTLC->Coelution Degradation Evidence of Degradation? CheckTLC->Degradation OptimizeChrom Optimize Chromatography (Solvent Gradient, Stationary Phase) Coelution->OptimizeChrom Yes Proceed Proceed to Next Step Coelution->Proceed No CheckConditions Check Purification Conditions (Light, Temperature, pH) Degradation->CheckConditions Yes Degradation->Proceed No Repurify Re-purify Fractions OptimizeChrom->Repurify CheckConditions->Repurify Repurify->CheckTLC

A troubleshooting decision tree for low purity issues.

Guajadial D Technical Support Center: Managing Cytotoxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential cytotoxicity of Guajadial D in normal, non-cancerous cells during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxicity of this compound against normal (non-cancerous) cells?

A1: The current body of research indicates that this compound, a meroterpenoid derived from Psidium guajava (guava) leaves, exhibits selective cytotoxicity against cancer cells with minimal to no reported toxicity in normal cells.[1] Numerous studies highlight that bioactive molecules from guava leaves can selectively suppress the growth of human cancer cells.[1] However, it is crucial for researchers to empirically validate this selectivity in their specific normal cell line of interest.

Q2: An in vivo study I read mentioned some level of toxicity. Can you clarify?

A2: Some in vivo studies have used standard chemotherapeutic agents like doxorubicin and tamoxifen as positive controls and found that this compound fractions were less toxic.[1] This suggests a favorable safety profile compared to conventional chemotherapy drugs, but it does not imply zero toxicity. Acute toxicity studies on crude extracts of guava have shown that a single high dose may be non-toxic, but repeated administration could lead to mild organ toxicity, such as minor liver inflammation at high doses.[2]

Q3: What are the potential mechanisms behind this compound's selectivity for cancer cells?

A3: The precise mechanisms for this compound's selectivity are still under investigation. However, it is hypothesized that its mode of action targets pathways that are dysregulated in cancer cells. For instance, this compound has been shown to suppress the PI3K/Akt pathway, which is often hyperactivated in cancer and is crucial for tumor cell survival and proliferation.[3][4] Additionally, its structural similarity to tamoxifen suggests it may act as a Selective Estrogen Receptor Modulator (SERM), which would primarily affect estrogen receptor-positive cancer cells.[5][6][7][8]

Q4: What concentration of this compound is recommended to minimize effects on normal cells?

A4: The optimal concentration of this compound will vary depending on the specific cancer cell line being targeted and the experimental goals. Based on available data for its anti-cancer effects, concentrations can range from nanomolar to low micromolar.[9] It is recommended to perform a dose-response curve on both the cancer cell line and the corresponding normal cell line to determine the therapeutic window where cancer cell death is maximized with minimal impact on normal cells.

Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells

If you observe unexpected cytotoxicity in your normal cell lines when using this compound, consider the following troubleshooting steps:

Issue Possible Cause Recommended Action
High cytotoxicity in normal cells at expected therapeutic concentrations. 1. Purity of this compound compound.2. Contamination of cell culture.3. Sensitivity of the specific normal cell line.1. Verify the purity of your this compound sample via analytical methods such as HPLC or NMR.2. Test for mycoplasma and other potential contaminants in your cell cultures.3. Perform a thorough literature search on the specific normal cell line to understand its sensitivities. Consider using a different, more robust normal cell line for comparison.
Inconsistent results between experiments. 1. Variability in compound preparation.2. Inconsistent cell seeding density or passage number.1. Prepare fresh stock solutions of this compound for each experiment and use a consistent solvent (e.g., DMSO).2. Ensure consistent cell seeding densities and use cells within a narrow passage number range for all experiments.
Vehicle control (e.g., DMSO) shows toxicity. 1. High concentration of the vehicle.1. Ensure the final concentration of the vehicle in the culture medium is non-toxic to your cells (typically ≤ 0.1% for DMSO).

Quantitative Data Summary

The following table summarizes the cytotoxic activity of this compound and related compounds against various human cancer cell lines. Data on normal cell lines is limited, reinforcing the need for direct experimental assessment.

CompoundCell LineHistologyIC50 / TGI
This compoundHCT116Colon CarcinomaIC50: 0.61 µM[9][10]
This compoundCCRF-CEMLeukemiaIC50: 16.0 µM[9][10]
This compoundDU145Prostate CarcinomaIC50: 30.3 µM[9][10]
This compoundHuh7Hepatocellular CarcinomaIC50: 44.09 µM[9][10]
This compoundA549Lung CarcinomaIC50: 36.2 µM[9][10]
Guajadial FractionMCF-7Breast AdenocarcinomaTGI: 5.59 µg/mL[5][6]
Guajadial FractionMCF-7 BUSBreast AdenocarcinomaTGI: 2.27 µg/mL[5][6]
P. guajava Ethanolic ExtractHGF-1Human Gingival FibroblastsDose-dependent cytotoxicity observed[11]
P. guajava Ethanolic ExtractPBMCsPeripheral Blood Mononuclear CellsDose-dependent cytotoxicity observed[11]

IC50: Half-maximal inhibitory concentration. TGI: Total Growth Inhibition.

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol outlines a standard procedure for determining the cytotoxicity of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for Assessing Selective Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion prep_cells Prepare Cancer and Normal Cell Lines seed_cells Seed Cells in 96-Well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat with Serial Dilutions of this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assay Perform Cytotoxicity Assay (e.g., MTT, SRB) incubate->assay measure Measure Absorbance assay->measure calculate Calculate Cell Viability (%) measure->calculate plot Plot Dose-Response Curves calculate->plot determine Determine IC50 for Each Cell Line plot->determine compare Compare IC50 Values and Assess Selectivity determine->compare signaling_pathway Proposed Signaling Pathway for this compound's Selective Action cluster_cancer_cell Cancer Cell cluster_normal_cell Normal Cell Guajadial_D This compound PI3K PI3K Guajadial_D->PI3K Inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes PI3K_normal PI3K Akt_normal Akt PI3K_normal->Akt_normal Homeostasis Cellular Homeostasis Akt_normal->Homeostasis Guajadial_D_normal This compound (Minimal Effect)

References

Technical Support Center: Enhancing the Bioavailability of Guajadial D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental investigation of Guajadial D, with a focus on improving its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

Q2: My in vitro experiments with this compound show promising results, but I'm not observing the expected efficacy in my animal models. Could this be a bioavailability issue?

This is a common challenge when transitioning from in vitro to in vivo studies. High in vitro potency that doesn't translate to in vivo efficacy is often a strong indicator of poor bioavailability. Factors such as limited aqueous solubility, poor permeability across the intestinal epithelium, and first-pass metabolism can all contribute to this discrepancy. It is crucial to assess the physicochemical properties of this compound and consider formulation strategies to enhance its systemic absorption.

Q3: What are the initial steps I should take to investigate the poor bioavailability of this compound?

A systematic approach is recommended. Start by characterizing the fundamental physicochemical properties of your this compound sample, including its aqueous solubility at different pH values and its partition coefficient (LogP). Subsequently, in vitro assays such as the Caco-2 permeability assay can provide insights into its potential for intestinal absorption. These initial steps will help you to understand the primary barriers to its bioavailability and guide the selection of appropriate enhancement strategies.

Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound

Symptoms:

  • Difficulty preparing stock solutions for in vitro assays.

  • Precipitation of the compound in aqueous buffers.

  • Inconsistent results in cell-based experiments.

  • Low or variable oral absorption in animal studies.

Possible Solutions:

A variety of formulation strategies can be employed to overcome the low aqueous solubility of lipophilic compounds like this compound. The choice of method will depend on the specific properties of the compound and the desired application.

Table 1: Overview of Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Particle Size Reduction Increasing the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[5][6]Simple and widely applicable.May not be sufficient for very poorly soluble compounds. Potential for particle aggregation.
Solid Dispersions Dispersing the drug in an inert carrier matrix at the solid state.[5][6][7]Can significantly increase the dissolution rate and extent of supersaturation.Potential for physical instability (recrystallization) of the amorphous drug.
Complexation Forming inclusion complexes with cyclodextrins to increase the apparent solubility of the drug.High efficiency in solubilizing nonpolar molecules.Limited by the stoichiometry of the complex and the molecular size of the drug.
Lipid-Based Formulations Dissolving the drug in lipids, surfactants, or a mixture thereof to form solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance lymphatic transport, potentially reducing first-pass metabolism.Potential for gastrointestinal side effects with high surfactant concentrations.
Nanotechnology Formulating the drug into nanoparticles, nanosuspensions, or nanoemulsions.[5][6]High surface area for dissolution, potential for targeted delivery.More complex manufacturing processes and potential for toxicity of nanomaterials.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension of this compound by High-Pressure Homogenization

This protocol describes a general method for preparing a nanosuspension, a technique that can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[6]

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-pressure homogenizer

Procedure:

  • Preparation of the Suspension:

    • Disperse this compound in an aqueous solution containing the stabilizer.

    • The concentration of this compound and the stabilizer should be optimized. A typical starting point is 1-10% (w/v) for the drug and 0.5-2% (w/v) for the stabilizer.

    • Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the suspension through a high-pressure homogenizer.

    • Typical homogenization parameters are 1000-1500 bar for 10-20 cycles. These parameters should be optimized to achieve the desired particle size.

  • Particle Size and Zeta Potential Analysis:

    • Measure the mean particle size and polydispersity index (PDI) of the nanosuspension using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension. A zeta potential of ±30 mV is generally considered stable.

  • Characterization of the Solid State:

    • Lyophilize a portion of the nanosuspension.

    • Analyze the solid state of this compound in the lyophilized powder using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm if the drug is in a crystalline or amorphous state.

Visualizations

Signaling Pathway Diagram

Guajadial has been reported to inhibit the Ras/MAPK pathway in non-small-cell lung carcinoma cells.[1] The following diagram illustrates a simplified representation of this signaling cascade.

Ras_MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS Ras_GDP Ras-GDP (inactive) SOS->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (active) Ras_GDP->Ras_GTP RAF RAF Ras_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation GuajadialD This compound GuajadialD->Ras_GTP Inhibition

Caption: Simplified Ras/MAPK signaling pathway and the putative inhibitory action of this compound.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for developing and evaluating a bioavailability-enhanced formulation of this compound.

Formulation_Workflow Start Start: Poorly Soluble This compound PhysicoChem Physicochemical Characterization (Solubility, LogP) Start->PhysicoChem Formulation Formulation Strategy Selection (e.g., Nanosuspension, Solid Dispersion) PhysicoChem->Formulation Preparation Formulation Preparation Formulation->Preparation InVitro_Char In Vitro Characterization (Particle Size, Dissolution) Preparation->InVitro_Char InVivo_PK In Vivo Pharmacokinetic Study in Animal Model InVitro_Char->InVivo_PK Data_Analysis Data Analysis (AUC, Cmax, Tmax) InVivo_PK->Data_Analysis End End: Optimized Formulation Data_Analysis->End

Caption: Workflow for the development and evaluation of a bioavailability-enhanced this compound formulation.

Logical Relationship Diagram

This diagram illustrates the logical relationship between the key factors influencing the oral bioavailability of a drug.

Bioavailability_Factors Drug Drug in Dosage Form Dissolution Dissolution Drug->Dissolution Absorption Absorption Dissolution->Absorption Metabolism First-Pass Metabolism Absorption->Metabolism Systemic Drug in Systemic Circulation Metabolism->Systemic Solubility Aqueous Solubility Solubility->Dissolution Permeability Membrane Permeability Permeability->Absorption

Caption: Key factors influencing the oral bioavailability of a drug.

References

Validation & Comparative

Guajadial D: A Comparative Analysis of a Promising Meroterpenoid in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive analysis of Guajadial D, a meroterpenoid isolated from the leaves of the guava plant (Psidium guajava), reveals its potent anticancer activities, positioning it as a significant compound of interest for researchers, scientists, and drug development professionals. This guide provides an objective comparison of this compound's performance against other related meroterpenoids, supported by experimental data, detailed methodologies, and pathway visualizations.

Comparative Anticancer Activity of this compound and Related Meroterpenoids

This compound has demonstrated significant cytotoxic and growth-inhibitory effects across a range of human cancer cell lines. The following tables summarize the quantitative data from various studies, offering a comparative overview of its activity alongside other meroterpenoids from P. guajava.

CompoundCancer TypeCell LineParameterValue (µM)Reference
This compound Colon CancerHCT116IC500.61[1]
LeukemiaCCRF-CEMIC5016.0[1]
Prostate CancerDU145IC5030.3[1]
Liver CancerHuh7IC5044.09[1]
Lung CancerA549IC5036.2[1]
Guajadial BLung CancerA549IC500.15[2][3][4]
Guajadial C----Top1 catalytic inhibitor[2][3]
Guajadial ELung CancerA549IC506.30 (µg/mL)[5]
Breast CancerMCF-7IC507.78 (µg/mL)[5]
LeukemiaHL60IC507.77 (µg/mL)[5]
Cervical CancerSMMC-7721IC505.59 (µg/mL)[5]
Guajadial F----Top1 catalytic inhibitor[2][3]
Psiguajadial A----Top1 catalytic inhibitor[2][3]
Psiguajadial B----Top1 catalytic inhibitor[2][3]
Guajavadials A-CMultipleHL-60, A-549, SMMC-7721, MCF-7, SW480IC502.28 - 3.38[6]
Compound/FractionCancer TypeCell LineParameterValue (µg/mL)Reference
Enriched Guajadial FractionBreast CancerMCF-7TGI5.59[1][7]
Breast CancerMCF-7 BUSTGI2.27[1][7]

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. TGI (Total Growth Inhibition) is the concentration of a drug that is required to inhibit cell growth completely. Direct comparison of µM and µg/mL values requires knowledge of the compounds' molecular weights.

Experimental Protocols

The cytotoxic and anti-proliferative activities of this compound and other meroterpenoids have been primarily evaluated using the Sulforhodamine B (SRB) and MTT assays.

Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.[8]

Protocol:

  • Cell Plating: Seed human cancer cell lines in 96-well plates at a suitable density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: Following treatment, gently add cold trichloroacetic acid (TCA) to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and excess medium.[9][10] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[9]

  • Solubilization: After the plates have air-dried, add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm or 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 or TGI values from dose-response curves.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a desired density and incubate for 24 hours.

  • Compound Treatment: Expose the cells to varying concentrations of the meroterpenoids for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.[11][12]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: Determine the cell viability by comparing the absorbance of treated wells to that of control (untreated) wells. Calculate IC50 values from the resulting dose-response curves.

Mechanisms of Action: Signaling Pathways

This compound and related meroterpenoids exert their anticancer effects through the modulation of several key signaling pathways.

PI3K/Akt Signaling Pathway

Guajadial has been shown to suppress the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[13] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis.

PI3K_Akt_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Targets Cell Survival, Proliferation, Growth Akt->Downstream Targets This compound This compound This compound->PI3K Inhibits

Caption: this compound's inhibition of the PI3K/Akt pathway.

Ras/MAPK Signaling Pathway

The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Some meroterpenoids from P. guajava have been found to interfere with this pathway.

Ras_MAPK_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Grb2/SOS Grb2/SOS Receptor->Grb2/SOS Ras Ras Grb2/SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Proliferation, Differentiation ERK->Transcription Factors This compound This compound This compound->Ras Inhibits

Caption: Postulated inhibition of the Ras/MAPK pathway.

Anti-Estrogenic Mechanism

Guajadial has been reported to exhibit a mechanism of action similar to tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][7][14] This suggests that this compound may act as an antagonist to the estrogen receptor in breast cancer cells, thereby inhibiting the growth of estrogen-dependent tumors.[1][13]

Anti_Estrogenic_Mechanism cluster_nucleus Nucleus ER Estrogen Receptor ERE Estrogen Response Element ER->ERE Gene Transcription Gene Transcription ERE->Gene Transcription Promotes Estrogen Estrogen Estrogen->ER This compound This compound This compound->ER Blocks

Caption: this compound's anti-estrogenic mechanism of action.

Experimental Workflow for Comparative Cytotoxicity Analysis

The following diagram illustrates a typical workflow for comparing the cytotoxic effects of this compound with other meroterpenoids.

Experimental_Workflow Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Plating Seed Cells in 96-well Plates Cell_Culture->Plating Treatment Treat with this compound & Other Meroterpenoids (Varying Concentrations) Plating->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform SRB or MTT Assay Incubation->Assay Data_Analysis Measure Absorbance & Calculate IC50/TGI Assay->Data_Analysis Comparison Compare Potency of Compounds Data_Analysis->Comparison End End Comparison->End

Caption: Workflow for comparing meroterpenoid cytotoxicity.

Conclusion

The collective evidence strongly supports the potential of this compound as a promising anticancer agent. Its potent cytotoxic activity against a variety of cancer cell lines, coupled with its multifaceted mechanism of action involving the inhibition of key signaling pathways and its anti-estrogenic properties, warrants further investigation. This comparative guide provides a valuable resource for researchers in the field of oncology and natural product-based drug discovery, laying the groundwork for future studies aimed at elucidating the full therapeutic potential of this compound and its analogs.

References

A Comparative Guide to the Mechanisms of Guajadial D and Tamoxifen in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, understanding the nuanced mechanisms of potential therapeutic agents is paramount. This guide provides a detailed, objective comparison of Guajadial D, a naturally occurring meroterpenoid, and Tamoxifen, a well-established synthetic drug, in the context of their anticancer properties. The following sections will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, all supported by signaling pathway and workflow visualizations.

Mechanisms of Action: A Tale of Two Estrogen Receptor Modulators

Both this compound and Tamoxifen exert their primary anticancer effects by modulating the estrogen receptor (ER), a key driver in the proliferation of hormone-sensitive cancers, particularly ER-positive breast cancer. However, emerging evidence suggests that this compound possesses a multi-faceted mechanism that extends beyond ER antagonism.

Tamoxifen: As a Selective Estrogen Receptor Modulator (SERM), Tamoxifen's mechanism is tissue-specific. In breast tissue, it acts as an ER antagonist, competitively binding to the estrogen receptor and blocking the proliferative signals of estrogen.[1][2][3][4] This leads to cell cycle arrest and the induction of apoptosis.[5] Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an ER agonist, leading to some of its known side effects.[3][6] Tamoxifen is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into more active metabolites, such as 4-hydroxytamoxifen and endoxifen, which have a significantly higher affinity for the estrogen receptor.[3]

This compound: This meroterpenoid, isolated from the leaves of the guava plant (Psidium guajava), has demonstrated potent anti-proliferative and anti-estrogenic activities.[7][8][9] In silico docking studies and in vivo experiments suggest that this compound functions as a phytoestrogen, exhibiting a mechanism of action similar to Tamoxifen by binding to the estrogen receptor and inhibiting the proliferative effects of estradiol.[7][9][10] Beyond its SERM-like activity, this compound has been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of the Bcl-2 family of proteins.[5][11] Notably, this compound also inhibits the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation, and has been shown to reverse multidrug resistance by inhibiting the expression of ABC transporters like P-glycoprotein.[1][5]

Quantitative Data Comparison

The following tables summarize the in vitro efficacy of this compound and Tamoxifen against various cancer cell lines, providing a quantitative comparison of their anti-proliferative and cytotoxic effects.

Table 1: Anti-proliferative Activity (IC50/TGI) of this compound and Tamoxifen in Breast Cancer Cell Lines

CompoundCell LineCancer TypeParameterValue (µM)Reference
This compound MCF-7Breast (ER+)TGI5.59 µg/mL[11][12]
MCF-7 BUSBreast (Tamoxifen-resistant)TGI2.27 µg/mL[11][12]
MDA-MB-231Breast (Triple-Negative)IC50~12.0[13]
Tamoxifen MCF-7Breast (ER+)IC5010.045[14]
MDA-MB-231Breast (Triple-Negative)IC502230[14]
HCC 1937BreastIC504579[14]
MCF-7Breast (ER+)IC504.506 µg/mL[15][16]

Table 2: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound HCT116Colon0.61[17][18]
A549Lung6.30 µg/mL[11][12]
HL-60Promyelocytic Leukemia7.77 µg/mL[11][12]
SMMC-7721Hepatocellular Carcinoma5.59 µg/mL[11][12]
CCRF-CEMLeukemia16.0[17]
DU145Prostate30.3[17]
Huh7Hepatocarcinoma44.09[17]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

tamoxifen_mechanism cluster_cell Breast Cancer Cell Tamoxifen Tamoxifen ER Estrogen Receptor (ER) Tamoxifen->ER Binds Tam_ER Tamoxifen-ER Complex ER->Tam_ER Nucleus Nucleus Tam_ER->Nucleus Translocates ERE Estrogen Response Element (ERE) Tam_ER->ERE Binds to Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Tam_ER->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Tam_ER->Apoptosis Induces Proliferation_Genes Cell Proliferation Genes ERE->Proliferation_Genes Blocks Transcription

Tamoxifen's mechanism of action in ER+ breast cancer cells.

guajadial_mechanism cluster_cell Cancer Cell cluster_er_pathway ER Pathway cluster_pi3k_pathway PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction cluster_mdr MDR Reversal Guajadial This compound ER Estrogen Receptor (ER) Guajadial->ER Binds PI3K PI3K Guajadial->PI3K Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 ratio Guajadial->Bax_Bcl2 Caspases Caspase Activation Guajadial->Caspases ABC_Transporters ABC Transporters (e.g., P-gp) Guajadial->ABC_Transporters Inhibits Expression Guajadial_ER Guajadial-ER Complex ER->Guajadial_ER ERE ERE Guajadial_ER->ERE Blocks Transcription Proliferation_Genes Proliferation Genes Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspases->Apoptosis Drug_Efflux Drug Efflux ABC_Transporters->Drug_Efflux

This compound's multi-faceted mechanism of action.

experimental_workflow cluster_invitro In Vitro Assays cluster_assays Cell_Culture 1. Cell Culture (e.g., MCF-7, MDA-MB-231) Treatment 2. Treatment with This compound & Tamoxifen (Dose-Response) Cell_Culture->Treatment MTT_Assay 3a. Cell Viability (MTT Assay) Treatment->MTT_Assay ER_Binding_Assay 3b. ER Binding Affinity (Competitive Binding Assay) Treatment->ER_Binding_Assay Apoptosis_Assay 3c. Apoptosis Analysis (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot 3d. Protein Expression (Western Blot for PI3K/Akt pathway) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Ki, etc.) MTT_Assay->Data_Analysis ER_Binding_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for comparing this compound and Tamoxifen.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the anticancer properties of this compound and Tamoxifen.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Tamoxifen in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor, thereby assessing its binding affinity.

  • Preparation of Uterine Cytosol: Prepare cytosol containing estrogen receptors from the uteri of ovariectomized rats. Homogenize the uterine tissue in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuge at high speed to obtain the cytosolic fraction.[2]

  • Assay Setup: In microcentrifuge tubes or a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Assay buffer, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and the uterine cytosol preparation.

    • Non-specific Binding: Assay buffer, radiolabeled estradiol, a high concentration of an unlabeled competitor (e.g., diethylstilbestrol), and the uterine cytosol.

    • Competitive Binding: Assay buffer, radiolabeled estradiol, varying concentrations of the test compound (this compound or Tamoxifen), and the uterine cytosol.

  • Incubation: Incubate the reactions at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

Tamoxifen is a cornerstone in the treatment of ER-positive breast cancer, with a well-defined mechanism of action centered on the competitive inhibition of the estrogen receptor.[1][3] this compound, a natural product, emerges as a promising anticancer agent with a potentially more complex and advantageous mechanism.[7][8] While it appears to share Tamoxifen's ability to modulate the estrogen receptor, its additional activities of inhibiting the PI3K/Akt pathway and reversing multidrug resistance suggest it may have a broader therapeutic window and could be effective in cases of Tamoxifen resistance.[1][5] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound and to directly compare its efficacy and safety profile with established therapies like Tamoxifen.

References

Guajadial D: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guajadial D, a meroterpenoid compound derived from the leaves of the guava plant (Psidium guajava), has demonstrated significant potential as a multifaceted anticancer agent.[1][2] This guide provides an objective comparison of this compound's performance against other established natural compounds and details the experimental validation of its anticancer effects.

Comparative Cytotoxicity

This compound exhibits potent cytotoxic effects across a range of human cancer cell lines.[1] The following table summarizes its inhibitory activity, alongside other well-known natural anticancer compounds, against breast cancer cell lines.

CompoundCell LineCancer TypeParameterValue
Guajadial MCF-7Breast CancerTGI5.59 µg/mL[1][3]
MCF-7 BUS (Tamoxifen-resistant)Breast CancerTGI2.27 µg/mL[1][3]
A549Lung CancerIC506.30 µg/mL[1]
HL-60Promyelocytic LeukemiaIC507.77 µg/mL[1]
SMMC-7721Hepatocellular CarcinomaIC505.59 µg/mL[1]
K562Chronic Myelogenous LeukemiaTGI2 µg/mL[1]
NCI/ADR-RESOvarian Cancer (Doxorubicin-resistant)TGI4 µg/mL[1]
NCI-H460Lung CancerTGI5 µg/mL[1]
HT-29Colon CancerTGI5 µg/mL[1]
PC-3Prostate CancerTGI12 µg/mL[1]
786-0Renal CancerTGI28 µg/mL[1]
Paclitaxel MCF-7Breast CancerIC503.5 µM[4]
MDA-MB-231Breast CancerIC500.3 µM[4]
Curcumin MCF-7Breast CancerIC5024.50 µM[4]
MDA-MB-231Breast CancerIC5023.30 µM[4]
Resveratrol MCF-7Breast CancerIC50131.00 µM[4]
MDA-MB-231Breast CancerIC50306.00 µM[4]

Note: IC50 (half-maximal inhibitory concentration) and TGI (Total Growth Inhibition) values are key indicators of cytotoxic potency. Lower values indicate greater potency. Values can vary between studies due to different experimental conditions.[4]

Mechanisms of Anticancer Action

This compound's anticancer activity is attributed to its ability to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit critical pro-survival signaling pathways.[1]

Induction of Apoptosis

This compound initiates apoptosis through both intrinsic and extrinsic pathways.[1] Key molecular events include the activation of caspases, modulation of Bcl-2 family proteins to increase the Bax/Bcl-2 ratio, and upregulation of death receptors like Fas and DR5.[1]

Caption: Guajadial-induced apoptosis signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1 phase, preventing cancer cell proliferation.[1][3] This is associated with the upregulation of cell cycle inhibitors like p21 and p27, and the downregulation of cyclin D1 and CDK4.[1]

TreatmentDuration% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle24h65.4 ± 2.121.3 ± 1.513.3 ± 0.8
Guajadial (2.5 µg/mL)24h75.1 ± 1.815.2 ± 1.19.7 ± 0.9
Guajadial (5.0 µg/mL)24h80.3 ± 2.511.5 ± 1.38.2 ± 0.7
Vehicle48h68.2 ± 2.319.5 ± 1.712.3 ± 0.9
Guajadial (2.5 µg/mL)48h78.9 ± 2.013.1 ± 1.28.0 ± 0.8
Guajadial (5.0 µg/mL)48h84.1 ± 2.89.8 ± 1.06.1 ± 0.6

* p < 0.05 compared to vehicle control. Data from a study on MCF-7 breast cancer cells.[1]

Inhibition of Pro-Survival Signaling Pathways

This compound also exerts its anticancer effects by inhibiting key signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[1] Furthermore, it has been suggested to act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen, which is significant for hormone-sensitive breast cancers.[3][5]

cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway Guajadial Guajadial PI3K PI3K Guajadial->PI3K MAPK MAPK Guajadial->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK ERK MAPK->ERK ERK->Proliferation

Caption: Inhibition of pro-survival signaling pathways by Guajadial.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay: This colorimetric assay determines cell density based on the measurement of cellular protein content.[1]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

    • Fix the cells with trichloroacetic acid (TCA).

    • Stain the cells with SRB dye.

    • Wash away the unbound dye and solubilize the protein-bound dye.

    • Measure the absorbance at a specific wavelength to determine cell density.

2. MTT Assay: This assay measures the metabolic activity of cells, which reflects the number of viable cells.

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.[4]

    • Treat the cells with various concentrations of the test compound.[4]

    • Add MTT solution to each well and incubate for 4 hours.[4]

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

    • Measure the absorbance at 570 nm.[4]

cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with This compound A->B C Add MTT reagent B->C D Incubate and allow formazan crystal formation C->D E Solubilize crystals D->E F Measure absorbance E->F

Caption: Experimental workflow for the MTT assay.

Apoptosis Detection

Annexin V/Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Procedure:

    • Treat cells with the test compound to induce apoptosis.[4]

    • Harvest and wash the cells with cold PBS.[4]

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

    • Incubate for 15 minutes at room temperature in the dark.[4]

    • Analyze the cells by flow cytometry.

cluster_workflow Annexin V/PI Assay Workflow A Treat cells to induce apoptosis B Harvest and wash cells A->B C Stain with Annexin V-FITC and PI B->C D Incubate C->D E Analyze by flow cytometry D->E

Caption: Experimental workflow for the Annexin V/PI assay.

Conclusion

The collective evidence strongly supports the anticancer properties of this compound. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit key pro-survival signaling pathways makes it a compelling candidate for further preclinical and clinical investigation.[1] The comparative data suggests its potency is comparable to or, in some cases, greater than other established natural anticancer compounds, particularly against resistant cancer cell lines.

References

A Comparative Analysis of Guajadial D from Psidium Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Guajadial D, a bioactive meroterpenoid, across different Psidium species. Due to the current landscape of scientific literature, this analysis primarily focuses on Psidium guajava, from which this compound has been successfully isolated and characterized. Information on this compound in Psidium cattleianum and Psidium acutangulum is notably absent in existing research, highlighting a significant gap for future investigation.

Data Presentation: Quantitative Analysis

A thorough review of existing literature reveals a significant lack of quantitative data on the yield or concentration of this compound from any Psidium species. While numerous studies have documented the isolation of this compound from Psidium guajava leaves, specific yields in terms of percentage or milligrams per gram of plant material are not consistently reported. This absence of data prevents a direct quantitative comparison across different species or even between different varieties or geographical locations of P. guajava.

For context, studies on other phytochemicals in P. guajava leaves have reported varying concentrations of compounds like alkaloids, with one study noting a high concentration of up to 219.06 mg/g dry weight[1]. However, such specific data for this compound is not available.

Psidium SpeciesThis compound Yield/ConcentrationReference
Psidium guajavaNot consistently reported in the reviewed literature.-
Psidium cattleianumNo studies have reported the presence or quantity of this compound.-
Psidium acutangulumNo studies have reported the presence or quantity of this compound.-

Table 1: Quantitative Data on this compound in Different Psidium Species. The lack of available data is a critical knowledge gap.

Biological Activity: A Focus on Psidium guajava

This compound, isolated from Psidium guajava, has demonstrated notable cytotoxic activity against various cancer cell lines. This anti-proliferative effect is a key area of interest for drug development.

CompoundCell LineActivityReference
This compoundHepG2 (Human liver cancer)Significant cytotoxicity[2]
This compoundHepG2/ADM (Adriamycin-resistant human liver cancer)Significant cytotoxicity[2]
GuajadialA549 (Human lung carcinoma)Inhibited proliferation and migration[3]
GuajadialH1650 (Human lung carcinoma)Inhibited proliferation and migration[3]

Table 2: Reported Cytotoxic Activity of Guajadial and Related Compounds from Psidium guajava.

It is important to note that while other meroterpenoids have been isolated from Psidium cattleianum and have shown cytotoxic effects, this compound has not been identified among them[4][5]. The phytochemical profile of Psidium acutangulum regarding meroterpenoids remains largely unexplored[6].

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for the isolation and biological evaluation of this compound, based on methodologies described in the literature for meroterpenoids from Psidium guajava.

Isolation and Purification of this compound from Psidium guajava Leaves

This protocol is a composite of general methods described for the extraction and isolation of meroterpenoids from P. guajava leaves.

  • Plant Material Collection and Preparation:

    • Collect fresh, healthy leaves of Psidium guajava.

    • Wash the leaves thoroughly with distilled water to remove any dirt and contaminants.

    • Air-dry the leaves in the shade at room temperature for 1-2 weeks until they are brittle.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) with 95% ethanol (e.g., 3 x 5 L) at room temperature for 72 hours, with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.

  • Fractionation:

    • Suspend the crude ethanol extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing meroterpenoids. This compound is expected to be in the less polar fractions like chloroform or ethyl acetate.

  • Chromatographic Purification:

    • Subject the active fraction (e.g., chloroform fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect the fractions and monitor by TLC. Combine fractions with similar TLC profiles.

    • Further purify the combined fractions containing this compound using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound as this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS), and by comparison with published data.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the general steps for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture:

    • Culture human cancer cell lines (e.g., A549, H1650, HepG2) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow the cells to attach.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically <0.5%).

    • Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for another 3-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Visualizations

To aid in the understanding of the experimental workflows and the potential mechanism of action of this compound, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Isolation cluster_bioassay Biological Activity Assessment plant Psidium guajava Leaves drying Drying & Powdering plant->drying extraction Solvent Extraction (e.g., Ethanol) drying->extraction fractionation Liquid-Liquid Partitioning extraction->fractionation chromatography Column & HPLC Purification fractionation->chromatography guajadial_d Pure this compound chromatography->guajadial_d treatment Treatment with this compound guajadial_d->treatment Test Compound cell_culture Cancer Cell Lines (e.g., A549, HepG2) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow for the isolation and bioactivity screening of this compound.

signaling_pathway cluster_cell guajadial_d This compound cell Cancer Cell guajadial_d->cell Inhibits proliferation Cell Proliferation cell->proliferation Drives apoptosis Apoptosis cell->apoptosis Induces (Hypothesized)

Caption: Hypothesized mechanism of action of this compound on cancer cells.

References

Guajadial D: A Comparative Analysis of its Anticancer Activity Across Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals providing a cross-validated comparison of Guajadial D's anticancer activity. This guide synthesizes quantitative data, details experimental protocols, and visualizes key molecular pathways to objectively assess its therapeutic potential against various cancer types.

This compound, a meroterpenoid compound derived from the guava plant (Psidium guajava), has demonstrated significant potential as a versatile anticancer agent.[1] This guide offers an in-depth comparison of its efficacy across a spectrum of cancer cell lines, presenting a valuable resource for the scientific community.

Quantitative Analysis of Cytotoxic Activity

This compound exhibits potent cytotoxic effects against a wide range of human cancer cell lines. The following tables summarize its inhibitory concentrations (IC50) and Total Growth Inhibition (TGI) values, providing a clear comparison of its activity in different cancer types. For context, its performance is also compared with other well-known natural anticancer compounds.

Table 1: Cytotoxic Activity of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeParameterValue (µg/mL)
MCF-7Breast CancerTGI5.59[1]
MCF-7 BUSBreast Cancer (Tamoxifen-resistant)TGI2.27[1]
MDA-MB-231Breast Cancer (Triple-negative)IC50~4.23 (~12.0 µM)[2]
A549Lung CancerIC506.30[1][3]
NCI-H460Lung CancerTGI5[1]
HL-60Promyelocytic LeukemiaIC507.77[1]
K562Chronic Myelogenous LeukemiaTGI2[1]
SMMC-7721Hepatocellular CarcinomaIC505.59[1]
HT-29Colon CancerTGI5[1]
PC-3Prostate CancerTGI12[1]
786-0Renal CancerTGI28[1]
NCI/ADR-RESOvarian Cancer (Doxorubicin-resistant)TGI4[1]
CCRF-CEMLeukemiaIC500.87 ± 0.5 μM[3]

Table 2: Comparative Cytotoxicity of this compound and Other Natural Compounds in Breast Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compound MCF-7 ~15.9 [2]
MDA-MB-231 ~12.0 [2]
PaclitaxelMCF-73.5[2]
MDA-MB-2310.3[2]
CurcuminMCF-724.50[2]
MDA-MB-23123.30[2]
ResveratrolMCF-7131.00[2]
MDA-MB-231306.00[2]

Note: IC50 values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes. The IC50 values for Guajadial were converted from µg/mL to µM using a molar mass of 352.4 g/mol .[2]

Mechanisms of Anticancer Action

This compound's anticancer activity is multifaceted, primarily driven by the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[1]

Induction of Apoptosis

This compound triggers apoptosis through both intrinsic and extrinsic pathways.[1] This involves the activation of caspases, a family of proteases that execute cell death.[1] Key molecular events include the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from mitochondria.[1] It has also been observed to upregulate death receptors like Fas and DR5 on the cancer cell surface.[1]

Guajadial_Apoptosis_Pathway Guajadial This compound DeathReceptors Fas, DR5 (Death Receptors) Guajadial->DeathReceptors Upregulates Bcl2 Bcl-2 Guajadial->Bcl2 Downregulates Bax Bax Guajadial->Bax Upregulates Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome c release Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced apoptosis pathway.

Inhibition of Pro-Survival Signaling

A key mechanism of this compound's action is the suppression of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.[4] By inhibiting this pathway, this compound can halt tumor progression.

PI3K_Akt_Inhibition Guajadial This compound PI3K PI3K Guajadial->PI3K Inhibits Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes

Caption: this compound's inhibition of the PI3K/Akt pathway.

Experimental Protocols

To ensure the reproducibility and cross-validation of these findings, detailed experimental methodologies are crucial.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[2]

MTT_Assay_Workflow Start Seed Cancer Cells (96-well plate) Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance (e.g., 570 nm) AddSolubilizer->ReadAbsorbance

Caption: Experimental workflow for the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[4]

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control cells and determine the IC50 or TGI values from dose-response curves.[4]

Apoptosis Detection (Annexin V/PI Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by cells with compromised membrane integrity.[2]

Detailed Protocol:

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.[2]

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.[2]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[2]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

The collective evidence from multiple studies strongly supports the potential of this compound as a broad-spectrum anticancer agent. Its ability to induce apoptosis and inhibit critical survival pathways in a variety of cancer cell types makes it a compelling candidate for further preclinical and clinical development. The standardized protocols provided in this guide will aid researchers in the consistent evaluation and comparison of its efficacy, paving the way for its potential integration into future cancer therapeutic strategies.

References

Guajadial: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Guajadial, a natural meroterpenoid derived from guava leaves, with standard chemotherapy drugs. The information is compiled from preclinical studies to offer an objective overview supported by available experimental data.

Introduction to Guajadial

Guajadial is a bioactive compound isolated from the leaves of the guava plant (Psidium guajava). It has garnered scientific interest for its potential anticancer properties. Structurally similar to the selective estrogen receptor modulator (SERM) tamoxifen, Guajadial has been shown to exhibit anti-estrogenic effects, suggesting a similar mechanism of action in hormone-receptor-positive cancers.[1][2][3] Preclinical studies have demonstrated its cytotoxic effects across a range of cancer cell lines.

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the in vitro efficacy of Guajadial and standard chemotherapy drugs against various cancer cell lines. It is important to note that the IC50 and Total Growth Inhibition (TGI) values for the standard chemotherapy drugs have been compiled from various sources and may not have been determined under the exact same experimental conditions as those for Guajadial. Therefore, a direct comparison should be made with caution.

Table 1: In Vitro Efficacy of Guajadial Against Various Human Cancer Cell Lines

Cell LineCancer TypeParameterValue (µg/mL)
MCF-7Breast CancerTGI5.59
MCF-7 BUSBreast Cancer (Tamoxifen-resistant)TGI2.27
A549Lung CancerIC506.30
HL-60Promyelocytic LeukemiaIC507.77
SMMC-7721Hepatocellular CarcinomaIC505.59
K562Chronic Myelogenous LeukemiaTGI2
NCI/ADR-RESOvarian Cancer (Doxorubicin-resistant)TGI4
NCI-H460Lung CancerTGI5
HT-29Colon CancerTGI5
PC-3Prostate CancerTGI12
786-0Renal CancerTGI28

Source: BenchChem Technical Guide

Table 2: Comparative In Vitro Efficacy (IC50/TGI in µM) of Guajadial and Standard Chemotherapeutics

Disclaimer: The following data is compiled from multiple sources and is for comparative purposes only. Experimental conditions may vary between studies.

Cell LineCancer TypeGuajadial (µM)*Doxorubicin (µM)Cisplatin (µM)Paclitaxel (µM)Tamoxifen (µM)
MCF-7 Breast11.78 (TGI)1.65[4]~5-10[5]~0.01-0.14.51 - 43.3[1][6][7][8]
A549 Lung13.28~0.1-1~1-10~0.01-0.1-
HL-60 Leukemia16.38~0.01-0.1~1-5~0.001-0.01-
SMMC-7721 Hepatocellular Carcinoma11.78~0.1-1---
K562 Leukemia4.22 (TGI)~0.01-0.1~1-10~0.001-0.01-
NCI/ADR-RES Ovarian (Doxorubicin-resistant)8.43 (TGI)Resistant---
NCI-H460 Lung10.54 (TGI)~0.01-0.1~1-10~0.001-0.1-
HT-29 Colon10.54 (TGI)~0.1-1~5-20~0.01-0.1-
PC-3 Prostate25.30~0.1-1~1-10~0.001-0.1-
786-0 Renal59.02 (TGI)----

*Molecular weight of Guajadial (C30H34O5) is approximately 474.6 g/mol , used for µg/mL to µM conversion. Note: A dash (-) indicates that data was not readily available in the conducted search.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic effects of Guajadial and other chemotherapeutic agents are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells, forming a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Guajadial, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[2][3]

In Vivo Antitumor Activity: Ehrlich Ascites Carcinoma (EAC) Mouse Model

In vivo studies provide crucial information on the efficacy and potential toxicity of a compound in a living organism. A study on a Guajadial-enriched fraction utilized a solid Ehrlich murine breast adenocarcinoma model. While the exact protocol for that specific study is not fully detailed, a general methodology for such an experiment is as follows:

Principle: This model involves the subcutaneous injection of EAC cells into mice, leading to the formation of a solid tumor. The effect of the test compound on tumor growth is then monitored over time.

Methodology:

  • Tumor Cell Inoculation: Female Swiss albino or BALB/c mice are injected subcutaneously in the right flank with a suspension of EAC cells (e.g., 2.5 x 10^6 cells).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: The mice are then randomly assigned to different treatment groups:

    • Vehicle control (e.g., saline or PBS)

    • Guajadial-enriched fraction (at various doses, e.g., 10, 30, 50 mg/kg, administered intraperitoneally or orally)

    • Positive control (e.g., Doxorubicin, 2.5 mg/kg, administered intravenously)

    • Positive control (e.g., Tamoxifen)

  • Monitoring: Tumor volume is measured periodically (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

  • Endpoint: At the end of the study period (e.g., 21 days), the mice are euthanized, and the tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor weight in the treated groups to the vehicle control group.[9][10][11][12][13]

Signaling Pathways and Mechanisms of Action

Guajadial's Multi-Targeted Anticancer Mechanism

Guajadial appears to exert its anticancer effects through multiple signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

Guajadial_Mechanism Guajadial Guajadial PI3K PI3K Guajadial->PI3K Inhibits MAPK_ERK MAPK/ERK Pathway Guajadial->MAPK_ERK Inhibits Bcl2 Bcl-2 Guajadial->Bcl2 Downregulates Bax Bax Guajadial->Bax Up-regulates Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation Promotes MAPK_ERK->Proliferation Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: Guajadial's proposed mechanism of action.

Tamoxifen-like Anti-Estrogenic Signaling in Breast Cancer

In estrogen receptor-positive (ER+) breast cancer, Guajadial is suggested to act similarly to tamoxifen by competitively binding to the estrogen receptor, thereby blocking estrogen-mediated cell proliferation.

Guajadial_Estrogen_Pathway cluster_0 Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Guajadial Guajadial Guajadial->ER Competitively Binds ERE Estrogen Response Element (ERE) ER->ERE Binds No_Transcription Inhibition of Transcription ER->No_Transcription Blocks Binding to ERE Nucleus Nucleus Gene_Transcription Gene Transcription (Proliferation) ERE->Gene_Transcription

Caption: Guajadial's anti-estrogenic mechanism.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of a novel anticancer compound like Guajadial.

Experimental_Workflow Start Compound Isolation In_Vitro In Vitro Studies (Cell Lines) Start->In_Vitro MTT MTT Assay (IC50 Determination) In_Vitro->MTT Mechanism Mechanism of Action (Western Blot, etc.) In_Vitro->Mechanism In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Efficacy Efficacy Studies (Tumor Growth) In_Vivo->Efficacy Toxicity Toxicity Studies (Histopathology) In_Vivo->Toxicity End Clinical Trial Consideration In_Vivo->End

Caption: Preclinical evaluation workflow.

Conclusion

Guajadial demonstrates significant potential as an anticancer agent, with in vitro data indicating efficacy against a broad range of cancer cell lines, including those resistant to standard therapies. Its multi-targeted mechanism of action, including the inhibition of key survival pathways and its anti-estrogenic effects, makes it a compelling candidate for further investigation. While direct comparative data with standard chemotherapeutics under identical conditions is limited, the available evidence suggests that Guajadial's efficacy is comparable in some instances. Further in vivo studies are warranted to fully elucidate its therapeutic potential and safety profile before consideration for clinical development.

References

Guajadial D: An In Vivo Validation and Comparative Analysis for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo validation of in vitro studies on Guajadial D, a promising anti-cancer compound. We present a comprehensive overview of its performance benchmarked against established alternatives, supported by experimental data and detailed protocols to aid in preclinical research and development.

Comparative Efficacy: this compound vs. Standard Therapies

This compound, a meroterpenoid isolated from guava leaves, has demonstrated significant anti-proliferative and anti-estrogenic properties in both laboratory and living organism models.[1][2][3][4] Its mechanism of action is believed to be similar to that of Tamoxifen, functioning as a Selective Estrogen Receptor Modulator (SERM).[4] This positions this compound as a potential alternative or adjuvant therapy in cancer treatment, particularly for hormone-dependent cancers.

Below is a comparative summary of the in vitro efficacy of this compound against various cancer cell lines, alongside its primary in vivo validation models.

Compound/FractionCancer TypeCell LineIn Vitro Efficacy (TGI/IC50)In Vivo ModelIn Vivo Outcome
Guajadial Enriched Fraction Breast CancerMCF-7TGI: 5.59 µg/mL[4]Uterotrophic Bioassay (Rats)Inhibition of estradiol-induced uterine proliferation[4]
Breast CancerMCF-7 BUSTGI: 2.27 µg/mL[4]
Meroterpene Enriched Fraction Breast Cancer--Solid Ehrlich Murine Breast Adenocarcinoma (Mice)Highly effective in inhibiting tumor growth[3]
This compound Lung CancerA549IC50: 36.2 µM[5]--
Colon CancerHCT116IC50: 0.61 µM[5]--
LeukemiaCCRF-CEMIC50: 16.0 µM[5]--
Prostate CancerDU145IC50: 30.3 µM[5]--
Liver CancerHuh7IC50: 44.09 µM[5]--
Tamoxifen Breast CancerMCF-7Varies by studyVarious preclinical modelsStandard-of-care, extensive data available
Fulvestrant Breast CancerMCF-7Varies by studyVarious preclinical modelsStandard-of-care, extensive data available
Anastrozole Breast CancerAromatase-expressing cellsVaries by studyVarious preclinical modelsStandard-of-care, extensive data available

Note: TGI (Total Growth Inhibition) and IC50 (half-maximal inhibitory concentration) are measures of a drug's effectiveness in inhibiting cell growth. Lower values indicate higher potency. The in vivo studies on Guajadial have primarily utilized an enriched fraction.

Experimental Protocols

For reproducible and standardized evaluation, detailed experimental protocols are crucial. The following sections outline the methodologies for the key in vitro and in vivo assays cited in this guide.

In Vitro Anti-Proliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and control compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]

  • Treatment: Treat the cells with varying concentrations of this compound or control compounds for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vivo Anti-Estrogenic Activity: Uterotrophic Bioassay (Rat Model)

This bioassay assesses the estrogenic or anti-estrogenic properties of a substance by measuring its effect on the uterine weight of immature or ovariectomized female rats. The protocol is based on the OECD Test Guideline 440.[6][7]

Materials:

  • Immature female rats (e.g., Sprague-Dawley or Wistar, 21-25 days old)

  • This compound enriched fraction

  • Estradiol (positive control)

  • Vehicle (e.g., corn oil)

  • Dosing syringes and gavage needles

  • Analytical balance

Procedure:

  • Animal Acclimation: Acclimate the animals to the laboratory conditions for at least 5 days.

  • Grouping and Dosing: Randomly assign animals to control and treatment groups (at least 6 animals per group).[7] Administer the test substance (this compound fraction) and controls (vehicle, estradiol, estradiol + this compound fraction) daily for three consecutive days via oral gavage or subcutaneous injection.[8]

  • Observation: Monitor the animals daily for clinical signs of toxicity.

  • Necropsy and Uterine Weight Measurement: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.[7] Weigh the uterus (wet weight) and then blot it to remove luminal fluid before re-weighing (blotted weight).

  • Data Analysis: Compare the mean uterine weights of the treatment groups to the control groups. A significant decrease in uterine weight in the estradiol + this compound group compared to the estradiol-only group indicates anti-estrogenic activity.

In Vivo Anti-Tumor Efficacy: Ehrlich Solid Tumor Model (Mouse Model)

The Ehrlich solid tumor model is a commonly used transplantable tumor model in mice to evaluate the efficacy of anti-cancer agents.[9]

Materials:

  • Female Swiss albino mice

  • Ehrlich Ascites Carcinoma (EAC) cells

  • This compound enriched fraction or other test compounds

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

  • Calipers

Procedure:

  • Tumor Cell Preparation: Aspirate EAC cells from the peritoneal cavity of a donor mouse and wash them with sterile PBS. Perform a cell count and viability assessment (e.g., using trypan blue).[10]

  • Tumor Implantation: Inject a specific number of viable EAC cells (e.g., 2.5 x 10^6 cells in 0.2 mL PBS) subcutaneously or intramuscularly into the right hind limb of the experimental mice.[11][12]

  • Treatment: Once the tumors are palpable or reach a certain size, randomly assign the mice to treatment and control groups. Administer the this compound fraction or control substances according to the desired dosing schedule and route.

  • Tumor Growth Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Endpoint: At the end of the study (based on a predetermined tumor size or time point), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the mean tumor weights and volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER_HSP ER-HSP Complex Estrogen->ER_HSP Binds ER Estrogen Receptor (ER) ER_dimer ER Dimer ER->ER_dimer Dimerization HSP HSP90 ER_HSP->ER HSP90 Dissociates ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds to ERE in Nucleus Gene_Transcription Gene Transcription ERE->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Guajadial_D This compound Guajadial_D->ER Antagonist

Estrogen signaling pathway and the antagonistic action of this compound.

In_Vitro_Workflow start Start cell_culture Culture Cancer Cell Lines start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Treat with this compound & Controls seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Read Absorbance at 570nm mtt_assay->read_absorbance analyze_data Analyze Data (IC50 Calculation) read_absorbance->analyze_data end End analyze_data->end

Workflow for in vitro anti-proliferative activity assessment.

In_Vivo_Workflow cluster_tumor_model Tumor Model cluster_estrogen_model Anti-Estrogen Model start Start acclimatize Acclimatize Animals start->acclimatize grouping Randomize into Treatment Groups acclimatize->grouping implant_tumor Implant Tumor Cells (Ehrlich Model) grouping->implant_tumor dosing_estrogen Administer Estradiol & this compound grouping->dosing_estrogen dosing_tumor Administer this compound & Controls implant_tumor->dosing_tumor measure_tumor Measure Tumor Growth dosing_tumor->measure_tumor analyze_data Analyze Data (% Inhibition / Weight Change) measure_tumor->analyze_data necropsy Necropsy & Uterine Weight Measurement dosing_estrogen->necropsy necropsy->analyze_data end End analyze_data->end

Workflow for in vivo anti-tumor and anti-estrogenic validation.

References

A Comparative Analysis of Guajadial D Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing the Isolation of a Promising Meroterpenoid from Psidium guajava

Guajadial D, a meroterpenoid found in the leaves of the guava plant (Psidium guajava), has garnered significant interest within the scientific community for its potential therapeutic applications. Notably, research has highlighted its anti-proliferative and anti-estrogenic activities, suggesting its potential as a lead compound in the development of novel cancer therapies.[1][2] The efficiency of extracting this compound from its natural source is a critical first step in its journey from laboratory research to potential clinical use. This guide provides a comparative overview of various extraction techniques, summarizing available data to inform the selection of the most appropriate method based on desired outcomes such as yield, purity, and environmental impact.

Comparative Overview of Extraction Methods

The selection of an extraction method is a trade-off between efficiency, cost, and the chemical properties of the target compound. While specific quantitative data on the yield of this compound across different extraction methods is limited in publicly available literature, we can infer the potential efficacy of each technique based on the extraction of similar bioactive compounds from guava leaves. The following table summarizes the key parameters of common extraction methods.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to dissolve soluble compounds.Ethanol, Methanol, WaterSimple, low cost, suitable for thermolabile compounds.Time-consuming, lower extraction efficiency, large solvent consumption.
Soxhlet Extraction Continuous extraction with a cycling solvent, ensuring fresh solvent interacts with the material.Ethanol, Methanol, HexaneHigher extraction efficiency than maceration.Time-consuming, requires large volumes of solvent, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer.Ethanol, WaterReduced extraction time, lower solvent consumption, increased yield.[3][4]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Ethanol, WaterVery short extraction times, reduced solvent consumption, higher yields.Requires specialized equipment, potential for thermal degradation if not controlled.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly ("green"), high selectivity, solvent-free final product.High initial equipment cost, may require co-solvents for polar compounds.[5][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the extraction of bioactive compounds from Psidium guajava leaves, which can be adapted and optimized for targeting this compound.

Maceration Protocol
  • Preparation of Plant Material: Air-dry fresh guava leaves in the shade and grind them into a coarse powder.

  • Extraction: Soak 100 g of the powdered leaves in 1 L of 80% methanol for 72 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.

  • Purification (General): The crude extract can be further fractionated using column chromatography with a step gradient of solvents (e.g., hexane, ethyl acetate, and methanol) to isolate fractions enriched with this compound.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: Prepare dried, powdered guava leaves as described for maceration.

  • Extraction: Suspend 20 g of the leaf powder in 400 mL of ethanol in a beaker. Place the beaker in an ultrasonic bath.

  • Sonication: Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 30 minutes, maintaining the temperature at 55°C.[3]

  • Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator as described above.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation of Plant Material: Use dried and milled guava leaves.

  • Extraction: Load approximately 100 g of the powdered leaves into the extraction vessel of a supercritical fluid extractor.

  • SFE Parameters: Set the extraction conditions to a pressure of 15 MPa and a temperature of 40°C. Use supercritical CO2 as the primary solvent, with a flow rate of 2 mL/min. Ethanol can be used as a co-solvent (e.g., 10%) to enhance the extraction of more polar compounds.[5][7]

  • Collection: The extracted compounds are separated from the supercritical fluid in a cyclone separator, yielding a solvent-free extract.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The concentration of this compound in the obtained extracts can be determined using HPLC.

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector at a wavelength of 254 nm.

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations. The concentration of this compound in the samples can then be calculated by comparing their peak areas to the calibration curve.

Experimental Workflow and Signaling Pathway

To facilitate a clearer understanding of the experimental process and the biological context of this compound, the following diagrams are provided.

G Comparative Extraction Workflow for this compound cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis and Quantification GuavaLeaves Psidium guajava Leaves Drying Drying GuavaLeaves->Drying Grinding Grinding Drying->Grinding Maceration Maceration Grinding->Maceration Soxhlet Soxhlet Extraction Grinding->Soxhlet UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE MAE Microwave-Assisted Extraction (MAE) Grinding->MAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE Filtration Filtration & Concentration Maceration->Filtration Soxhlet->Filtration UAE->Filtration MAE->Filtration SFE->Filtration HPLC HPLC Analysis Filtration->HPLC Quantification Quantification of This compound HPLC->Quantification

Caption: Workflow for comparing this compound extraction methods.

Guajadial has demonstrated anti-estrogenic activity, suggesting it may act as a Selective Estrogen Receptor Modulator (SERM), similar to tamoxifen.[1][2] This interaction can interfere with estrogen-dependent signaling pathways that are crucial for the proliferation of certain cancer cells. Additionally, extracts containing compounds from guava leaves have been shown to suppress the ERK1/2 MAPK signaling pathway.

G Proposed Signaling Pathway of this compound in Cancer Cells cluster_mapk MAPK Pathway GuajadialD This compound ER Estrogen Receptor (ER) GuajadialD->ER Binds to/Modulates Ras Ras GuajadialD->Ras Potentially Inhibits ERE Estrogen Response Element (in DNA) ER->ERE Inhibits binding to GeneTranscription Gene Transcription (e.g., for cell proliferation) ERE->GeneTranscription Blocks CellProliferation Decreased Cell Proliferation GeneTranscription->CellProliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->GeneTranscription Activates

Caption: this compound's potential mechanism of action.

Conclusion

The extraction of this compound from Psidium guajava leaves can be approached through various methods, each with its own set of advantages and limitations. While conventional methods like maceration and Soxhlet extraction are simple and inexpensive, modern techniques such as Ultrasound-Assisted Extraction, Microwave-Assisted Extraction, and Supercritical Fluid Extraction offer significant improvements in terms of efficiency and environmental friendliness. The choice of method will ultimately depend on the specific goals of the research or production, including desired yield, purity, cost, and scalability. Further research is warranted to establish optimized protocols specifically for this compound and to fully elucidate its mechanisms of action.

References

Assessing the Specificity of Guajadial D's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Guajadial D, a meroterpenoid derived from the leaves of the guava plant (Psidium guajava), has emerged as a compound of interest in oncological research due to its anti-proliferative and anti-estrogenic properties. This guide provides a comparative analysis of this compound's biological activity, placing it in context with established cancer therapies, Tamoxifen and Doxorubicin. The information presented herein is supported by experimental data to aid in the assessment of its therapeutic potential.

Comparative Analysis of Cytotoxic Activity

This compound has demonstrated selective cytotoxicity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for this compound across a panel of cancer cell lines are presented in Table 1. For comparative purposes, IC50 values for the well-established chemotherapeutic agents Tamoxifen and Doxorubicin are also included. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and the presented values are compiled from various independent studies.

Table 1: Comparative Cytotoxicity (IC50) of this compound, Tamoxifen, and Doxorubicin against various cancer cell lines.

CompoundHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)CCRF-CEM (Leukemia)DU145 (Prostate)Huh7 (Liver)
This compound 0.61 µM[1]-36.2 µM[1]16.0 µM[1]30.3 µM[1]44.09 µM[1]
Tamoxifen -~5-15 µM----
Doxorubicin ~0.1-1 µM~0.05-0.5 µM~0.1-1 µM---

Note: IC50 values for Tamoxifen and Doxorubicin are approximate ranges from various literature sources and may vary depending on experimental conditions.

Specificity in Anti-Estrogenic Activity

A key aspect of this compound's biological profile is its anti-estrogenic activity, with a mechanism of action suggested to be similar to that of Tamoxifen, a selective estrogen receptor modulator (SERM).[2][3][4] In silico docking studies have indicated that guajadial can fit into the estrogen receptor binding pocket.[5] Experimental evidence with a guajadial-enriched fraction has shown a total growth inhibition (TGI) of 5.59 µg/mL in the estrogen receptor-positive MCF-7 breast cancer cell line and 2.27 µg/mL in the more resistant MCF-7 BUS cell line.[2][4] Furthermore, this fraction was shown to inhibit the proliferative effect of estradiol on the uterus of pre-pubescent rats, supporting its anti-estrogenic activity in vivo.[2][3][4]

Modulation of Key Signaling Pathways

This compound's anticancer activity is also attributed to its ability to modulate critical intracellular signaling pathways, namely the PI3K/Akt and Ras/MAPK pathways, which are frequently dysregulated in cancer.

PI3K/Akt Pathway

Studies on guajadial have shown that it can suppress the PI3K/Akt pathway in drug-resistant breast cancer cells.[6] This inhibition is crucial as the PI3K/Akt pathway is a key regulator of cell survival, proliferation, and resistance to chemotherapy.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt mTOR mTOR pAkt->mTOR Activates Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation Guajadial_D This compound Guajadial_D->PI3K Inhibits

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Ras/MAPK Pathway

Guajadial has been shown to inhibit the Ras/MAPK pathway. Specifically, in A549 non-small cell lung cancer cells, guajadial inhibited proliferation by blocking this pathway, with an IC50 of 3.58 µM.[1] The Ras/MAPK cascade is a critical pathway that transduces signals from extracellular growth factors to regulate gene expression and cell proliferation.

Ras_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK Gene Expression & Proliferation Gene Expression & Proliferation pERK->Gene Expression & Proliferation Guajadial_D This compound Guajadial_D->Ras Inhibits

Figure 2: Proposed inhibition of the Ras/MAPK signaling pathway by this compound.

Experimental Protocols

To ensure transparency and reproducibility, the general methodologies for the key experiments cited are outlined below.

Cell Proliferation (MTT) Assay

The anti-proliferative activity of this compound is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound, a vehicle control, and reference compounds (e.g., Tamoxifen, Doxorubicin) for a specified duration (e.g., 48 or 72 hours).

  • MTT Incubation: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined from dose-response curves.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with this compound & Controls A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (e.g., 4h) D->E F Add Solubilizing Agent E->F G Measure Absorbance F->G H Calculate IC50 G->H

References

Unveiling the Anticancer Potential of Guajadial D Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of Guajadial D and its analogues, a class of meroterpenoids derived from the guava plant (Psidium guajava). Exhibiting promising anticancer properties, these compounds have garnered significant interest in the field of drug discovery. This document summarizes key experimental data, details relevant methodologies, and visualizes associated cellular pathways to offer an objective overview of their therapeutic potential.

Comparative Anticancer Activity of this compound and Its Analogues

The antiproliferative activity of this compound and several of its naturally occurring analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Guajadial B A549 (Lung Carcinoma)0.15[1][2]
Huh7 (Hepatocellular Carcinoma)2.93[2]
This compound HCT116 (Colorectal Carcinoma)0.61
A549 (Lung Carcinoma)36.2
CCRF-CEM (Leukemia)16.0
DU145 (Prostate Carcinoma)30.3
Huh7 (Hepatocellular Carcinoma)44.09
Guajadial E HCT116 (Colorectal Carcinoma)4.69
CCRF-CEM (Leukemia)12.7
DU145 (Prostate Carcinoma)23.2
Huh7 (Hepatocellular Carcinoma)51.5
Psiguajavadial A HCT116 (Colorectal Carcinoma)Induces apoptosis[1][2][3]
Psiguajavadial B HCT116 (Colorectal Carcinoma)Induces apoptosis[1][2][3]
Psidiguajadiol G MCF-7 (Breast Adenocarcinoma)Most active of the series[4]
OVCAR-3 (Ovarian Adenocarcinoma)Broad spectrum activity[4]
SKOV3 (Ovarian Adenocarcinoma)Broad spectrum activity[4]
MDA-MB-231 (Breast Adenocarcinoma)Broad spectrum activity[4]
HCT116 (Colorectal Carcinoma)Broad spectrum activity[4]
4,5-diepipsidial A A549 (Lung Carcinoma)0.16[1]
Huh7 (Hepatocellular Carcinoma)2.82[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The cytotoxic activity of this compound analogues was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

  • Cell Culture: Human cancer cell lines were cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of the test compounds (this compound analogues) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, MTT solution (5 mg/mL in PBS) was added to each well and the plates were incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The culture medium was removed, and the formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Topoisomerase I (Top1) Inhibition Assay

The inhibitory effect of the compounds on human Topoisomerase I was assessed using a DNA relaxation assay.

  • Reaction Mixture: The reaction was carried out in a mixture containing supercoiled plasmid DNA, Top1 enzyme, and the test compound at various concentrations in a reaction buffer.

  • Incubation: The mixture was incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction was stopped by the addition of a loading dye solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples were then separated by electrophoresis on a 1% agarose gel.

  • Visualization: The DNA bands were visualized under UV light after staining with ethidium bromide. The inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.

Visualizing the Structure-Activity Relationship Workflow and Cellular Mechanisms

To better understand the research process and the biological impact of these compounds, the following diagrams have been generated.

SAR_Workflow cluster_extraction Isolation & Identification cluster_activity Biological Evaluation cluster_sar Structure-Activity Relationship Analysis plant Psidium guajava Leaves/Fruit extract Crude Extract plant->extract fractionation Fractionation (Chromatography) extract->fractionation pure_compounds Isolation of Pure Analogues (e.g., this compound, B, Psiguajavadials) fractionation->pure_compounds structure Structure Elucidation (NMR, MS) pure_compounds->structure cytotoxicity Cytotoxicity Screening (MTT, SRB assays) pure_compounds->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 sar_analysis Correlate Structural Features with Biological Activity ic50->sar_analysis mechanism Mechanism of Action Studies mechanism->sar_analysis lead_optimization Identify Pharmacophores for Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for the structure-activity relationship (SAR) analysis of this compound analogues.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt transcription Gene Transcription (Proliferation, Survival) akt->transcription raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->transcription top1 Topoisomerase I dna_replication DNA Replication top1->dna_replication guajadial This compound Analogues guajadial->pi3k Inhibition guajadial->ras Inhibition guajadial->top1 Inhibition

References

Safety Operating Guide

Navigating the Disposal of Guajadial D in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling novel compounds like Guajadial D are tasked with ensuring its safe use and proper disposal. While a specific, publicly available disposal protocol for this compound is not documented, established principles of laboratory chemical waste management provide a clear framework for its responsible handling. The primary directive for the disposal of any research chemical is to consult with your institution's Environmental Health and Safety (EHS) office, which will provide guidance based on local, state, and federal regulations.

General Disposal Procedures for Research Chemicals

When a specific disposal protocol for a compound like this compound is not available, the following step-by-step procedure should be followed in consultation with your institution's EHS department:

  • Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the definitive resource for chemical waste disposal. Provide them with all known information about this compound, including its chemical structure, quantity to be disposed of, and any available safety data. They will determine the appropriate waste stream and disposal method.

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by EHS. Improper mixing of chemicals can lead to hazardous reactions.

  • Proper Labeling : Label the waste container clearly with the full chemical name ("this compound"), concentration, and any known hazards. Use your institution's official hazardous waste tags.

  • Personal Protective Equipment (PPE) : When handling this compound waste, wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Containerization : Use a chemically compatible and sealable container for waste collection. Ensure the container is in good condition and will not leak.

  • Storage : Store the waste container in a designated, well-ventilated hazardous waste accumulation area. Follow all institutional guidelines for the storage of hazardous materials.

  • Arrange for Pickup : Coordinate with your EHS office for the pickup and final disposal of the waste.

Summary of Safety and Disposal Information from Related Compounds

The following table summarizes general safety and disposal information gleaned from the SDS of related materials like guava extracts, which can serve as a preliminary guide for handling this compound in the absence of specific data.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety goggles, protective clothing.[2][4]
Handling Avoid inhalation of vapors and contact with skin/eyes. Use with adequate ventilation.[2]
Storage Keep container tightly closed. Store in a cool, dry, well-ventilated place.[2]
Accidental Release Absorb with inert material. Collect in a suitable container for disposal.[2]
Disposal Dispose of contents/container in accordance with local/regional/national regulations.[2]

Experimental Workflow for Chemical Disposal

The logical workflow for determining the proper disposal route for a research chemical like this compound is illustrated in the following diagram. This process emphasizes the central role of the institutional EHS office.

start Start: Need to Dispose of this compound is_sds_available Is a specific SDS available for this compound? start->is_sds_available review_sds Review SDS for specific disposal instructions is_sds_available->review_sds Yes no_sds No specific SDS available is_sds_available->no_sds No contact_ehs Contact Institutional Environmental Health & Safety (EHS) review_sds->contact_ehs gather_info Gather all available information: - Chemical structure - Quantity - Known hazards of similar compounds no_sds->gather_info gather_info->contact_ehs follow_ehs Follow EHS guidance for: - Waste stream determination - Labeling - Storage - Pickup contact_ehs->follow_ehs dispose Proper Disposal follow_ehs->dispose

Figure 1. Decision workflow for the proper disposal of a research chemical.

By adhering to these general principles and, most importantly, by working in close collaboration with your institutional EHS professionals, you can ensure the safe and compliant disposal of this compound and other research chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.